molecular formula C5H3BrClNO B2638981 3-Bromo-5-chloropyridin-4-OL CAS No. 1822685-57-3

3-Bromo-5-chloropyridin-4-OL

Cat. No.: B2638981
CAS No.: 1822685-57-3
M. Wt: 208.44
InChI Key: RLXBATAKNYQHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloropyridin-4-ol (CAS 1822685-57-3) is a halogen-substituted pyridine derivative offered with a purity of 95% . This compound serves as a valuable chemical intermediate and building block in organic synthesis and pharmaceutical research for the development of more complex molecules . It is typically stored at 2-8°C to maintain stability . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. The provided compound has the molecular formula C5H3BrClNO and a molecular weight of 208.44 g/mol. Please consult the product's Safety Data Sheet (SDS) for detailed handling and hazard information. The GHS hazard classifications include warnings for causing skin and eye irritation (H315, H319) and for causing specific target organ toxicity through prolonged or repeated exposure (H335) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXBATAKNYQHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 3-Bromo-5-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Context of 3-Bromo-5-chloropyridin-4-ol in Drug Discovery

Substituted pyridinols are a cornerstone of medicinal chemistry, featuring prominently in the scaffolds of numerous pharmacologically active agents. Their unique electronic properties, hydrogen bonding capabilities, and versatile reactivity make them privileged structures in the design of kinase inhibitors, GPCR modulators, and other therapeutic candidates. This compound, a halogenated pyridinol, represents a novel chemical entity with significant potential for further chemical derivatization and exploration as a lead compound.

The journey of any new chemical entity from synthesis to a viable drug candidate is underpinned by a thorough understanding of its fundamental physical properties. These parameters—including melting point, solubility, and pKa—govern a compound's behavior in biological systems, dictate its suitability for various formulation strategies, and ultimately influence its pharmacokinetic and pharmacodynamic profile.

While specific experimental data for this compound is not yet widely available in peer-reviewed literature, this guide serves as a comprehensive manual for its complete physicochemical characterization. As Senior Application Scientists, we recognize that the process of characterization is as critical as the data itself. Therefore, this document provides not just a theoretical overview, but a series of robust, field-proven experimental protocols designed to yield high-quality, reproducible data essential for advancing a research program. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and authoritative results.

Molecular Structure and In-Silico Profiling

A foundational step in characterizing any new compound is to establish its structure and predict its properties using computational models. These in-silico predictions, while not a substitute for experimental data, are invaluable for hypothesis generation and experimental design.

Molecular Structure:

This compound possesses a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and a hydroxyl group at the 4-position. This arrangement of electron-withdrawing halogens and a hydrogen-bonding hydroxyl group suggests a compound with distinct electronic and intermolecular properties.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties:

Computational tools can provide initial estimates for key drug-like properties. For the closely related isomer, 5-bromo-4-chloropyridin-3-ol, a predicted XlogP of 1.8 is available, suggesting moderate lipophilicity.[1] The pKa of the pyridinolic proton is anticipated to be acidic due to the inductive effects of the halogen substituents.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 208.44 g/mol Influences diffusion and transport properties.
XlogP ~1.8 (Predicted for isomer)A measure of lipophilicity, impacting solubility, permeability, and metabolism.
pKa (Acidic) To Be Determined (TBD)Governs the ionization state at physiological pH, affecting solubility and receptor binding.
pKa (Basic) TBDThe pyridine nitrogen's basicity will be low due to halogen substitution.

Experimental Determination of Core Physical Properties

The following sections detail the standard operating procedures for the empirical determination of the most critical physical properties of this compound.

Melting Point Determination: A Criterion for Purity and Identity

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2]

Experimental Protocol: Capillary Melting Point Determination

This method relies on heating a small sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the solid-to-liquid phase transition occurs.[1][3][4]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Tamp the open end of a capillary tube into the powder until a 2-3 mm column of the sample is packed at the sealed end.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-15°C/minute) to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.[3]

  • Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh capillary, heat at a slow, controlled rate (1-2°C/minute).

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is reported as T1-T2.

  • Replicates: Perform the determination in triplicate to ensure reproducibility.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis prep1 Dry & Powder Sample prep2 Load Capillary (2-3 mm) prep1->prep2 meas1 Place in Apparatus prep2->meas1 meas2 Heat Slowly (1-2°C/min) meas1->meas2 meas3 Observe Phase Transition meas2->meas3 data1 Record T1 (First Liquid) meas3->data1 data2 Record T2 (All Liquid) data1->data2 data3 Report Range (T1 - T2) data2->data3

Caption: Workflow for Melting Point Determination.

Solubility Profiling: Predicting In Vivo Behavior

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.[5] It is essential to assess both kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated DMSO stock. It's a high-throughput screen used early in discovery to flag potential issues.

  • Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a given solvent at equilibrium. This is the gold standard for solubility measurement and is crucial for pre-formulation studies.[6]

Experimental Protocol: Equilibrium "Shake-Flask" Solubility

This method, considered the benchmark for thermodynamic solubility, involves agitating an excess of the solid compound in a buffer until equilibrium is reached.[7]

Methodology:

  • Buffer Preparation: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to mimic the gastrointestinal tract.[7]

  • Sample Addition: Add an excess amount of solid this compound to vials containing each buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended incubation is critical to ensure the system reaches equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration through a 0.22 µm filter is recommended to avoid particulate contamination.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH. The lowest measured solubility across the physiological pH range determines the Biopharmaceutics Classification System (BCS) solubility class.[7]

G A Add Excess Solid to Buffer (e.g., pH 1.2, 4.5, 6.8) B Equilibrate (24-48h at 37°C with shaking) A->B C Separate Phases (Centrifuge & Filter) B->C D Quantify Supernatant (HPLC-UV) C->D E Determine Solubility (mg/mL or µM) D->E

Caption: Workflow for Thermodynamic Solubility Determination.

pKa Determination: Understanding Ionization State

The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, two pKa values are relevant: the acidic pKa of the 4-hydroxyl group and the basic pKa of the pyridine nitrogen. The pKa dictates the charge state of a molecule in different body compartments, which profoundly affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The inflection point of the resulting sigmoid curve corresponds to the pKa.[8]

Methodology:

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture if aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH to determine the acidic pKa, or 0.1 M HCl for the basic pKa).

  • Titration: Add small, precise aliquots of the titrant to the solution, allowing the pH to stabilize after each addition. Record the pH value after each addition.

  • Data Plotting: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a titration curve.

  • pKa Determination: The pKa is the pH value at the midpoint of the steepest portion of the sigmoid curve (the inflection point), which corresponds to 50% neutralization.[8] For more accuracy, a derivative plot (dpH/dV vs. V) can be used, where the peak of the curve indicates the equivalence point.

G cluster_titration Titration Process cluster_analysis Data Analysis A Dissolve Compound in Solution B Add Titrant (e.g., NaOH) in Aliquots A->B C Record pH after each Addition B->C D Plot pH vs. Volume of Titrant C->D E Identify Inflection Point of Sigmoid Curve D->E F pKa = pH at Inflection Point E->F

Caption: Logical Flow for pKa Determination via Titration.

Spectroscopic and Structural Confirmation

While the above protocols quantify key physical properties, a full characterization requires unambiguous confirmation of the compound's chemical structure and purity. This is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of atoms. For this compound, one would expect to see two distinct signals in the aromatic region of the ¹H NMR spectrum, corresponding to the two protons on the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, confirming the elemental composition. The isotopic pattern observed for a compound containing both bromine and chlorine is highly characteristic and provides definitive evidence of their presence.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. A broad absorption in the range of 3200-3600 cm⁻¹ would be indicative of the O-H stretch of the hydroxyl group.

Stability, Handling, and Storage

Given its halogenated aromatic structure, this compound is expected to be a stable solid under standard laboratory conditions. However, appropriate handling is crucial.

  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

The comprehensive physicochemical characterization of a new chemical entity like this compound is a non-negotiable prerequisite for its advancement in any drug discovery pipeline. While a complete public dataset for this compound is pending, the experimental frameworks detailed in this guide provide the necessary tools for researchers to generate the high-quality, reliable data required for informed decision-making. By systematically determining the melting point, solubility profile, and pKa, scientists can build a robust data package that elucidates the compound's fundamental properties, paving the way for further biological evaluation and development.

References

An In-depth Technical Guide to 3-Bromo-5-chloropyridin-4-ol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of pharmaceuticals. Among these, 3-Bromo-5-chloropyridin-4-ol has emerged as a critical building block, offering a unique combination of reactive sites that allow for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, synthesis, properties, and applications, with a focus on its role in the development of innovative therapeutics.

Part 1: Core Chemical Identity and Structure

Chemical Structure and CAS Number

The foundational step in understanding any chemical entity is the precise definition of its structure and unique identifiers.

Chemical Name: this compound

CAS Number: 1822685-57-3[1]

Molecular Formula: C₅H₃BrClNO

Molecular Weight: 208.44 g/mol [1]

The structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and a hydroxyl group at the 4-position.

Caption: Chemical structure of this compound.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. In the case of this compound, this equilibrium is with 3-Bromo-5-chloro-1H-pyridin-4-one .

It is important for researchers to recognize that in many contexts, particularly in solid state and in various solvents, the pyridone tautomer may be the predominant species. This has significant implications for its reactivity and spectroscopic properties. A distinct CAS number, 70149-40-5, has been assigned to the pyridone tautomer, 3-Bromo-5-chloropyridin-4(1H)-one.[2]

G This compound This compound 3-Bromo-5-chloro-1H-pyridin-4-one 3-Bromo-5-chloro-1H-pyridin-4-one This compound->3-Bromo-5-chloro-1H-pyridin-4-one Tautomeric Equilibrium cluster_0 This compound Scaffold cluster_1 Reaction Pathways cluster_2 Derivative Scaffolds A This compound B Pd-Catalyzed Cross-Coupling (at C3-Br) A->B C Nucleophilic Aromatic Substitution (at C5-Cl) A->C D O-Alkylation/ Acylation A->D E N-Alkylation/ Arylation (pyridone tautomer) A->E F 3-Aryl/Alkyl-5-chloro-pyridin-4-ol B->F G 3-Bromo-5-substituted-pyridin-4-ol C->G H 3-Bromo-5-chloro-4-alkoxy/acyloxypyridine D->H I 1-Alkyl/Aryl-3-bromo-5-chloro-pyridin-4-one E->I

References

Introduction: The Significance of Substituted Pyridin-4-ols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chloropyridin-4-ol

Substituted pyridine derivatives are fundamental scaffolds in the landscape of medicinal chemistry and drug development. Their presence in numerous biologically active molecules underscores their importance as versatile building blocks. Among these, the pyridin-4-ol core, with its unique electronic properties and potential for tautomerization, offers a valuable platform for designing novel therapeutic agents. This compound, in particular, is a highly functionalized intermediate. The differential reactivity of the bromine and chlorine substituents, coupled with the hydroxyl group at the 4-position, allows for selective, sequential modifications, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a detailed, scientifically grounded pathway for the synthesis of this compound, tailored for researchers and professionals in the field of organic synthesis and drug discovery.

Strategic Synthesis Pathway: From Amine to Hydroxyl

The most practical and efficient route to this compound commences with the commercially available starting material, 3-bromo-5-chloropyridin-4-amine. The core of this synthetic strategy lies in a well-established and reliable transformation: the conversion of a primary aromatic amine to a hydroxyl group via a Sandmeyer-type reaction. This process involves two key stages: the diazotization of the amino group, followed by the hydrolysis of the resulting diazonium salt.

This pathway is advantageous due to the accessibility of the starting material and the robustness of the Sandmeyer reaction, which is a cornerstone of aromatic chemistry for introducing a variety of functional groups that are often difficult to install directly.[1][2]

Mechanistic Insights and Rationale

The conversion of 3-bromo-5-chloropyridin-4-amine to this compound is a classic example of a diazotization-hydrolysis sequence. Understanding the underlying mechanism is crucial for optimizing reaction conditions and ensuring a successful outcome.

Step 1: Diazotization of 3-bromo-5-chloropyridin-4-amine

The initial step involves the reaction of the primary amino group of 3-bromo-5-chloropyridin-4-amine with nitrous acid (HNO₂) to form a pyridine-4-diazonium salt. Nitrous acid is unstable and is therefore generated in situ from the reaction of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3]

The reaction is performed at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium salt intermediate. At higher temperatures, diazonium salts are prone to decomposition, which can lead to a variety of unwanted side products and a reduction in the overall yield. The strong acidic environment is also crucial for the formation of the active nitrosating agent, the nitrosonium ion (NO⁺).

Step 2: Hydrolysis of the Pyridine-4-diazonium Salt

Following its formation, the diazonium group (-N₂⁺) serves as an excellent leaving group. The second step of the synthesis involves the hydrolysis of the diazonium salt. By heating the aqueous acidic solution of the diazonium salt, the diazonium group is displaced by a hydroxyl group from water, with the concomitant evolution of nitrogen gas.[2][4] This reaction is a type of nucleophilic aromatic substitution.[2] The driving force for this reaction is the irreversible loss of the highly stable dinitrogen molecule.

The use of a copper catalyst, such as copper(I) oxide or copper(II) nitrate, can facilitate this hydroxylation, often allowing the reaction to proceed at lower temperatures and with improved yields, although the classical approach of simply heating the acidic solution is also effective.[2]

Visualizing the Synthesis Pathway

The following diagram illustrates the transformation from the starting amine to the final pyridin-4-ol product.

G start 3-Bromo-5-chloropyridin-4-amine intermediate Pyridine-4-diazonium salt (in situ) start->intermediate 1. NaNO₂, H₂SO₄ 2. 0-5 °C product This compound intermediate->product 1. H₂O, Δ (Hydrolysis)

Caption: Synthesis pathway of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

  • 3-Bromo-5-chloropyridin-4-amine

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ice

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-bromo-5-chloropyridin-4-amine (1.0 eq).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add concentrated sulfuric acid (approx. 3.0 eq) while maintaining the temperature below 10 °C. Stir until all the amine has dissolved.

    • Cool the solution to 0–5 °C.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel. It is critical to maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition.

    • After the addition is complete, stir the mixture at 0–5 °C for an additional 30 minutes to ensure complete diazotization.

  • Hydrolysis to this compound:

    • Gently heat the reaction mixture to approximately 50–60 °C. The evolution of nitrogen gas should be observed.

    • Maintain this temperature until the gas evolution ceases (typically 1–2 hours).

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully neutralize the acidic solution by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until the pH is approximately 7–8.

    • Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the synthesis.

ParameterValueNotes
Starting Material 3-Bromo-5-chloropyridin-4-amineCommercially available.[5]
Reagents Sodium Nitrite (NaNO₂)1.1 molar equivalents
Concentrated Sulfuric Acid (H₂SO₄)~3.0 molar equivalents
Diazotization Temperature 0–5 °CCritical for diazonium salt stability.
Hydrolysis Temperature 50–60 °CTo promote the displacement of the diazonium group.
Reaction Time Diazotization: ~1 hour; Hydrolysis: 1–2 hoursMonitor for completion by TLC or cessation of N₂ evolution.
Expected Yield 60–75%Yields can vary based on reaction scale and purification efficiency.

Troubleshooting and Optimization

  • Low Yield: This can often be attributed to the decomposition of the diazonium salt. Ensure that the temperature during diazotization is strictly maintained below 5 °C. Incomplete hydrolysis can also be a factor; ensure sufficient heating time after the diazotization step. The use of a copper catalyst during hydrolysis may improve the yield.[2]

  • Purification Challenges: The product, being a pyridin-4-ol, can exist in equilibrium with its pyridin-4-one tautomer. This can sometimes lead to difficulties in crystallization or streaking on TLC plates. Careful selection of the recrystallization solvent or chromatography eluent is important.

Conclusion

The synthesis of this compound via the diazotization and subsequent hydrolysis of 3-bromo-5-chloropyridin-4-amine is a robust and reliable method. This guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers to confidently produce this valuable synthetic intermediate. The principles outlined are grounded in fundamental organic chemistry and are applicable to the synthesis of a wide range of substituted aromatic and heteroaromatic compounds.

References

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the spectroscopic analysis of 3-Bromo-5-chloropyridin-4-ol, a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science. Given the absence of a comprehensive public spectral database for this specific molecule, this document serves as both a predictive guide and a methodological blueprint for its characterization. We will proceed from first principles, leveraging established spectroscopic theory and data from analogous structures to forecast the spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, ensuring researchers can confidently acquire and interpret high-quality data.

Molecular Structure and Tautomerism

A critical consideration for the analysis of any pyridin-4-ol is its existence in a tautomeric equilibrium with its corresponding pyridin-4(1H)-one form. This equilibrium is influenced by factors such as solvent polarity and physical state (solid vs. solution). The spectroscopic data will reflect the predominant tautomer under the specific experimental conditions. Both forms must be considered when interpreting the spectra.

A placeholder diagram is used above, as the tool does not support chemical structure rendering. The diagram illustrates the tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms of the target molecule. Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR will provide critical information about the electronic environment and connectivity of the atoms in this compound.

Experimental Protocol: NMR Data Acquisition

The choice of solvent is paramount due to the compound's polarity and potential for hydrogen bonding. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is an excellent solvent for polar, heterocyclic compounds and allows for the observation of exchangeable protons (like -OH and -NH).[1][2][3]

Workflow: NMR Sample Preparation and Analysis

NMR_Workflow A Weigh Sample ~10 mg for ¹H NMR ~30 mg for ¹³C NMR B Dissolve in Solvent ~0.6 mL DMSO-d₆ Add 1 drop of TMS A->B C Filter Solution Transfer via pipette with glass wool plug into a clean 5 mm NMR tube B->C D Acquire Data Lock on deuterium signal Shim magnetic field C->D E Process & Analyze Fourier transform Phase & baseline correction Integrate & interpret D->E

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆. To provide a chemical shift reference, add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm).[2] Ensure complete dissolution, using gentle vortexing if necessary.

  • Filtration and Transfer: To avoid line broadening from particulate matter, filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[4] An automated or manual shimming process is then performed to optimize the magnetic field homogeneity, which is crucial for high resolution.

  • Spectral Analysis: Acquire the ¹H and ¹³C spectra. Standard experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridine ring. The hydroxyl proton will likely appear as a broad singlet that is exchangeable with D₂O.

  • H-2 and H-6 Protons: The two protons at positions 2 and 6 are chemically non-equivalent. Due to the anisotropic and inductive effects of the neighboring nitrogen and halogen atoms, they are expected to resonate in the downfield region, likely between δ 8.0 and 8.5 ppm . They will appear as two distinct doublets with a small coupling constant (⁴JHH) of approximately 2-3 Hz, typical for meta-coupling in a pyridine ring.

  • OH/NH Proton: In the pyridin-4-ol tautomer, a broad singlet for the hydroxyl proton (-OH) is expected, likely in the range of δ 10-12 ppm . If the pyridin-4(1H)-one tautomer is present, a similarly broad N-H proton signal would be observed. This peak's broadness is due to chemical exchange and quadrupole broadening from the nitrogen atom. A simple D₂O shake experiment would confirm this assignment, as the peak would disappear upon addition of a drop of D₂O.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

A total of five distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the substituents.[5]

  • C-4 (bearing the -OH group): This carbon is expected to be the most downfield due to the direct attachment of the electronegative oxygen atom. Its chemical shift is predicted to be in the range of δ 160-175 ppm . The exact position can indicate the dominant tautomeric form (more deshielded in the pyridone C=O form).

  • C-3 and C-5 (bearing Br and Cl): The carbons directly attached to the halogens will also be significantly affected. Their resonances are predicted to be in the δ 110-130 ppm range. The C-Br bond typically results in a more upfield shift compared to a C-H bond, while the C-Cl effect is deshielding.

  • C-2 and C-6: These carbons are adjacent to the ring nitrogen, which has a strong deshielding effect. Their signals are expected in the δ 140-150 ppm region.

Summary of Predicted NMR Data
¹H NMR (DMSO-d₆) Predicted Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Proton~8.0 - 8.5Doublet (d)1HH-2 or H-6
Aromatic Proton~8.0 - 8.5Doublet (d)1HH-6 or H-2
Hydroxyl/Amide~10 - 12Broad Singlet (br s)1HOH or NH
¹³C NMR (DMSO-d₆) Predicted Shift (δ, ppm)Assignment
Carbonyl/Phenolic~160 - 175C-4
Aromatic Carbons~140 - 150C-2, C-6
Halogenated Carbons~110 - 130C-3, C-5

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, it will be particularly useful for confirming the presence of the hydroxyl/carbonyl group and providing evidence for the dominant tautomeric form in the solid state. Attenuated Total Reflectance (ATR) is the method of choice for solid samples due to its simplicity and minimal sample preparation.[6][7]

Experimental Protocol: ATR-FTIR Data Acquisition

Workflow: ATR-FTIR Analysis

FTIR_Workflow A Collect Background Scan with empty ATR crystal to subtract air/CO₂ signals B Place Sample Place a small amount of solid powder on the ATR crystal A->B C Apply Pressure Use pressure arm to ensure good contact with the crystal B->C D Acquire Spectrum Co-add multiple scans (e.g., 32) for good signal-to-noise C->D E Clean & Analyze Clean crystal with solvent (e.g., isopropanol) Identify characteristic peaks D->E

Caption: General workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Step-by-Step Methodology:

  • Background Scan: Before analyzing the sample, a background spectrum is collected with the clean, empty ATR crystal. This allows the instrument software to subtract signals from atmospheric CO₂ and water vapor.[8]

  • Sample Application: Place a small amount of the solid this compound powder onto the surface of the ATR crystal (commonly diamond or germanium).

  • Pressure Application: Lower the pressure arm to press the sample firmly against the crystal. This ensures intimate contact, which is necessary for the evanescent wave to penetrate the sample and generate a strong spectrum.[6]

  • Data Collection: Initiate the scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

  • Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent like isopropanol.

Predicted IR Absorption Bands

The IR spectrum will be a composite of signals from both potential tautomers, with the intensities reflecting their relative populations.

  • O-H / N-H Stretching Region (3400-3000 cm⁻¹): The pyridin-4-ol form will exhibit a very broad and strong absorption band centered around 3200 cm⁻¹ , characteristic of a hydrogen-bonded phenolic O-H group. The pyridin-4(1H)-one form would show a moderately broad N-H stretching band in a similar region, often around 3100-3000 cm⁻¹ .

  • C=O Stretching (1700-1640 cm⁻¹): The most diagnostic peak for the pyridin-4(1H)-one tautomer would be a very strong, sharp absorption band corresponding to the C=O stretch, expected around 1660 cm⁻¹ . The absence or weakness of this peak would suggest the pyridin-4-ol form predominates.

  • C=C and C=N Ring Stretching (1620-1450 cm⁻¹): A series of sharp to medium intensity bands in this region are characteristic of the pyridine ring itself. These absorptions arise from the stretching vibrations of the C=C and C=N double bonds within the aromatic system.[9]

  • C-Br / C-Cl Stretching (below 800 cm⁻¹): The vibrations corresponding to the carbon-halogen bonds are found in the fingerprint region. The C-Cl stretch typically appears around 800-600 cm⁻¹ , while the C-Br stretch is found at lower wavenumbers, around 650-500 cm⁻¹ .

Summary of Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignmentTautomer Indicated
~3200Strong, BroadO-H StretchPyridin-4-ol
~3100Medium, BroadN-H StretchPyridin-4(1H)-one
~1660Strong, SharpC=O StretchPyridin-4(1H)-one
1620-1450Medium-StrongC=C, C=N Ring StretchesBoth
< 800Medium-WeakC-Cl, C-Br StretchesBoth

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a classic, robust method for the analysis of relatively small, volatile organic molecules.

Experimental Protocol: EI-MS Data Acquisition

Workflow: Electron Ionization Mass Spectrometry

MS_Workflow A Sample Introduction Introduce small sample amount (solid probe or GC inlet) B Ionization Vaporize sample in vacuum Bombard with 70 eV electrons A->B C Mass Analysis Accelerate ions into analyzer (e.g., Quadrupole) B->C D Detection Ions are separated by m/z ratio and detected C->D E Data Interpretation Analyze molecular ion cluster and fragmentation pattern D->E

Caption: Conceptual workflow for sample analysis by Electron Ionization Mass Spectrometry.

Step-by-Step Methodology:

  • Sample Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer, typically via a direct insertion probe for a solid.

  • Ionization: In the source, the vaporized molecules are bombarded by a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).[10][11]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

  • Mass Analysis and Detection: The positively charged ions are accelerated and guided into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). The separated ions then strike a detector, generating a signal proportional to their abundance.

Predicted Mass Spectrum

The mass spectrum of this compound will be distinguished by a unique isotopic pattern for any fragment containing both halogens.

  • Molecular Ion (M⁺•) Cluster: The molecular weight of C₅H₃BrClNO is 206.94 g/mol . The key feature will be the isotopic cluster of the molecular ion peak due to the natural abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[12][13] This will result in a characteristic pattern of peaks:

    • M⁺• (m/z 207): Arising from ³⁵Cl and ⁷⁹Br.

    • M+2 (m/z 209): A combination of (³⁷Cl + ⁷⁹Br) and (³⁵Cl + ⁸¹Br). This will be the most abundant peak in the cluster.

    • M+4 (m/z 211): Arising from ³⁷Cl and ⁸¹Br. The approximate relative intensity ratio of these peaks will be 75:100:25 . High-resolution mass spectrometry (HRMS) could confirm the elemental composition C₅H₃BrClNO.

  • Key Fragmentation Pathways:

    • Loss of CO: A common fragmentation for pyridones or phenols is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion cluster around m/z 179/181/183 .

    • Loss of Halogens: Cleavage of the C-Br or C-Cl bonds would lead to fragment ions corresponding to [M-Br]⁺ and [M-Cl]⁺.

    • Halogen Ions: Peaks corresponding to Br⁺ (m/z 79/81) and Cl⁺ (m/z 35/37) may also be observed.

Summary of Predicted MS Data
m/z (Mass-to-Charge)Relative IntensityAssignment
207, 209, 21175 : 100 : 25[M]⁺• Isotope Cluster
179, 181, 183Variable[M-CO]⁺•
128, 130Variable[M-Br]⁺
172, 174Variable[M-Cl]⁺
79, 81Variable[Br]⁺

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and structural elucidation of this compound. The predicted NMR, IR, and MS data collectively form a unique molecular "fingerprint." By following the detailed experimental protocols, researchers can generate high-quality, reproducible data. The true power of this analysis lies in the synergy of the three techniques: MS confirms the molecular weight and elemental composition, IR identifies the key functional groups and sheds light on tautomerism, and NMR provides the definitive map of the molecular skeleton. This multi-faceted approach ensures the highest level of scientific integrity and confidence in the structural assignment for drug development and materials science applications.

References

Introduction: The Critical Role of Solubility for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility Profiling of 3-Bromo-5-chloropyridin-4-ol (CAS: 1822685-57-3): A Methodological Framework for Drug Discovery

This compound is a halogenated pyridinol derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of a hydrogen bond-donating hydroxyl group, a basic pyridine nitrogen, and electron-withdrawing halogens on an aromatic ring creates a molecule with complex physicochemical properties. For researchers in drug development, understanding the solubility of such a scaffold is not a trivial pursuit; it is a foundational parameter that dictates its viability.[1][2] Poor solubility can lead to unreliable results in biological assays, hinder formulation development, and ultimately cause the failure of promising drug candidates due to poor bioavailability.[1][3]

This guide provides a comprehensive technical framework for characterizing the solubility of this compound. Rather than presenting a static list of values, we will, as Senior Application Scientists, detail the underlying principles, provide a validated experimental protocol for determining thermodynamic solubility, and offer insights into interpreting the resulting data. This document is designed to empower researchers to generate a robust and reliable solubility profile for this compound and others like it.

Foundational Principles: Beyond a Single Number

A compound's solubility is not a single, universal value but rather a function of the system in which it is measured. Two key concepts, thermodynamic and kinetic solubility, must be distinguished to ensure data integrity.

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[4] It is determined by allowing the system to reach equilibrium over an extended period (typically 24 hours or more) with an excess of the solid compound present.[3] This value is critical for formulation and biopharmaceutical classification.

  • Kinetic Solubility: This measures the concentration at which a compound, typically predissolved in a cosolvent like Dimethyl Sulfoxide (DMSO), precipitates when added to an aqueous buffer.[2][5] While useful for high-throughput screening in early discovery, it often overestimates the true solubility because it can lead to supersaturated, metastable solutions.[4][6]

For the rigorous characterization required in lead optimization and preformulation, determining the thermodynamic solubility is paramount.

The Influence of Molecular Structure and pH

The solubility of this compound is governed by its ability to interact with solvent molecules. Its key structural features are:

  • A Pyridinol Core: The hydroxyl (-OH) group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

  • Ionizable Groups: The hydroxyl group is weakly acidic, and the pyridine nitrogen is weakly basic. This means the compound's net charge and, consequently, its aqueous solubility will be highly dependent on the pH of the medium.[7][8][9] At low pH, the pyridine nitrogen will be protonated, forming a more soluble cationic species. At high pH, the hydroxyl group will be deprotonated, forming a more soluble anionic phenolate. The lowest solubility is expected around the isoelectric point.

Predicted Solubility Profile: An Expert Assessment

Based on the "like dissolves like" principle, we can predict the general solubility behavior of this compound across common laboratory solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe compound can both donate and accept hydrogen bonds, allowing for strong interactions with protic solvents. Aqueous solubility will be highly pH-dependent.[9][10]
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are strong hydrogen bond acceptors and have high polarity, enabling effective solvation of the polar pyridinol core.
Nonpolar Toluene, Hexane, DichloromethaneLow to Very LowThe large polarity mismatch and inability of these solvents to form hydrogen bonds with the solute will result in poor solvation and low solubility.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its reliability and direct measurement of the compound in equilibrium.[11][12][13]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid 1. Weigh Excess Solid (e.g., 2-5 mg of Compound) prep_solvent 2. Add Solvent (e.g., 1 mL) prep_solid->prep_solvent into 2 mL vial equilibrate 3. Equilibrate (Agitate at constant temp, e.g., 25°C for 24h) prep_solvent->equilibrate separate 4. Separate Solid from Supernatant (Centrifuge at >10,000g for 15 min or Filter with 0.45 µm PTFE filter) equilibrate->separate dilute 5. Dilute Supernatant (Serially dilute with mobile phase) separate->dilute quantify 6. Quantify Concentration (HPLC-UV, LC-MS) dilute->quantify cal_curve Calibration Curve (Known concentrations) cal_curve->quantify

Caption: Workflow for the Shake-Flask Method.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid this compound (e.g., 2-5 mg, accurately weighed) to a 2 mL glass vial. The key is to ensure solid material remains at the end of the experiment.

    • Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for at least 24 hours to ensure the system reaches thermodynamic equilibrium.[3] Visual inspection should confirm that excess solid remains.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high readings.

    • Method A (Recommended): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Method B: Filter the solution using a chemical-resistant syringe filter (e.g., 0.45 µm PTFE).

  • Sample Analysis:

    • Carefully aspirate an aliquot of the clear supernatant.

    • Perform serial dilutions of the supernatant with an appropriate solvent (typically the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the compound's concentration.[14] A calibration curve prepared from stock solutions of known concentrations is required for accurate quantification.[1][12]

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, structured table.

Table 1: Thermodynamic Solubility of this compound at 25°C

Solvent SystemSolvent ClassMean Solubility (µg/mL)Std. Dev.Qualitative Solubility
0.1 M HClAqueous BufferExperimental Data± Valuee.g., Very Soluble
PBS (pH 7.4)Aqueous BufferExperimental Data± Valuee.g., Sparingly Soluble
0.1 M NaOHAqueous BufferExperimental Data± Valuee.g., Soluble
MethanolPolar ProticExperimental Data± Valuee.g., Freely Soluble
EthanolPolar ProticExperimental Data± Valuee.g., Soluble
DMSOPolar AproticExperimental Data± Valuee.g., Very Soluble
AcetonitrilePolar AproticExperimental Data± Valuee.g., Sparingly Soluble
TolueneNonpolarExperimental Data± Valuee.g., Insoluble
HexaneNonpolarExperimental Data± Valuee.g., Insoluble
Interpreting the Data

The results from this table provide a detailed picture of the compound's behavior. High solubility in polar protic solvents like methanol confirms the importance of hydrogen bonding. The pH-dependent results in aqueous buffers directly illustrate the compound's ionizable nature. Low solubility in toluene and hexane validates the initial prediction based on polarity mismatch.

G cluster_solute cluster_solvent solute Pyridinol (Solute) solvent CH₃OH solute->solvent H-Bond (Donor: Solute -OH) solvent->solute H-Bond (Acceptor: Solute N:)

Caption: Solute-Solvent Hydrogen Bonding Interactions.

Conclusion

Determining the solubility of a novel compound like this compound is a foundational step in its development pathway. By employing a rigorous, scientifically-grounded methodology such as the shake-flask protocol, researchers can generate reliable thermodynamic solubility data. This data, when interpreted in the context of molecular structure and solvent properties, provides invaluable insights that guide formulation strategies, ensure the reliability of biological screening data, and ultimately increase the probability of advancing a successful drug candidate.

References

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 3-Bromo-5-chloropyridin-4-ol

This compound is a halogenated pyridinol derivative that serves as a key intermediate and structural motif in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique substitution pattern makes it a valuable building block for developing novel therapeutic agents. In the highly regulated landscape of drug development, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and batch-to-batch consistency of the final Active Pharmaceutical Ingredient (API).

Impurities, even in trace amounts, can have significant consequences. They may be toxic, possess unwanted pharmacological activity, or affect the stability and manufacturing process of the API. Therefore, a robust, multi-faceted analytical strategy is essential to comprehensively characterize the purity profile of this compound. This guide provides an in-depth exploration of the core analytical techniques and validation strategies required to establish the purity of this critical intermediate, grounded in scientific principles and regulatory expectations.

Anticipating the Challenge: A Profile of Potential Impurities

A successful purity analysis begins with understanding the potential impurities that may arise from the synthetic pathway and degradation. The synthesis of this compound can introduce a variety of related substances.

Common Impurity Classes:

  • Starting Materials & Reagents: Unreacted precursors or residual reagents from the synthesis.

  • Isomeric Impurities: Positional isomers, such as 3-Bromo-5-chloropyridin-2-ol, which can be difficult to separate due to similar physicochemical properties.[1]

  • Halogenation Variants: Impurities arising from incomplete or excessive halogenation, leading to species like 3-bromopyridin-4-ol or 3,5-dibromopyridin-4-ol.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Impurities that form upon exposure to stress conditions like heat, light, acid, base, or oxidation.

Understanding these potential impurities is paramount as it informs the development of analytical methods with the required specificity to detect and quantify them accurately.

Core Analytical Methodologies: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods with different separation and detection principles, is the gold standard for a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Reversed-phase HPLC (RP-HPLC) is the principal technique for quantifying the purity of this compound and its non-volatile organic impurities.[2] Its high resolution, sensitivity, and robustness make it ideal for routine quality control and stability testing.

Causality Behind Method Choices:

  • Column: A C18 stationary phase is typically chosen due to its versatility in retaining moderately polar to non-polar aromatic compounds like substituted pyridines.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often necessary.[2] The gradient allows for the effective elution of impurities with a wide range of polarities, which is crucial for a comprehensive screen.

  • Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies impurities but also provides spectral data, which is invaluable for assessing peak purity and aiding in the preliminary identification of unknown peaks.

Table 1: Recommended Starting HPLC-PDA Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for high-resolution separation of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of the analyte and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting hydrophobic compounds.
Gradient Program 10% B to 90% B over 20 minutesEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection PDA Detector, 210-400 nm. Quantify at λmax (~250-280 nm, to be determined experimentally).[3]Allows for the detection of all chromophoric impurities and assessment of peak purity.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Experimental Protocol: HPLC Purity Determination

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤2.0%. This validates that the system is performing adequately.

  • Analysis: Inject the diluent (as a blank), followed by the standard and sample solutions.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[4] This includes residual solvents and certain low-molecular-weight by-products. The mass spectrometer provides definitive structural information based on fragmentation patterns, making it an excellent technique for identification.[5][6]

Experimental Protocol: GC-MS Impurity Screening

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., Dichloromethane or Methanol). Derivatization (e.g., silylation) may be required to increase the volatility of the analyte and any related polar impurities.[7]

  • GC Conditions:

    • Column: A low-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms), is generally suitable.

    • Inlet Temperature: ~250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp at 10-15 °C/min to a final temperature of ~300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Analysis: Inject the sample and acquire the data. Identify impurities by comparing their mass spectra against a library (e.g., NIST) and their retention times against known standards if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is indispensable for confirming the identity of this compound and for the structural elucidation of unknown impurities.[8][9][10] Furthermore, quantitative NMR (qNMR) can provide an absolute purity assessment without the need for a specific reference standard of the analyte itself.[11]

  • ¹H NMR: Provides information on the number and environment of protons. The chemical shifts and coupling patterns are unique to the molecule's structure. For purity, the absence of unexpected signals is a strong indicator of high purity.

  • ¹³C NMR: Complements ¹H NMR by providing a spectrum of the carbon backbone.

  • 2D NMR (e.g., COSY, HSQC): Used to unambiguously assign proton and carbon signals and to elucidate the structures of complex impurities.

  • Quantitative ¹H NMR (qNMR): By adding a known amount of a certified internal standard (e.g., maleic acid) with a known purity, the absolute purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to that of a standard's proton signal. This provides an orthogonal check on the purity value obtained from HPLC.

Demonstrating Specificity: The Role of Forced Degradation Studies

To ensure that the chosen analytical methods are "stability-indicating," forced degradation studies must be performed.[12][13] These studies involve subjecting the sample to harsh chemical and physical conditions to intentionally generate degradation products.[14][15] The objective is to demonstrate that the analytical method can separate these newly formed degradants from the main peak and from each other.[16] This is a core requirement of the International Council for Harmonisation (ICH).[17]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal: 105 °C in a dry oven

  • Photolytic: Exposure to UV and visible light (ICH Q1B)

The analytical workflow for these studies is crucial for method validation.

Caption: Workflow for Forced Degradation Studies.

Ensuring Trustworthiness: Method Validation According to ICH Q2(R1)

A developed analytical method is only reliable if it is validated. Validation demonstrates that the method is suitable for its intended purpose.[18][19][20] The key parameters to evaluate for a purity method are outlined by ICH guideline Q2(R1).

Table 2: Summary of Validation Parameters for a Purity Method

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants.Main peak is spectrally pure (via PDA) in stressed samples. Impurities are well-resolved from the main peak.
Linearity To demonstrate a proportional relationship between analyte concentration and analytical response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from the Quantitation Limit (QL) to 120% of the working concentration.
Accuracy The closeness of test results to the true value.% Recovery of spiked impurities should be within 90.0% - 110.0% at multiple levels.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability & Intermediate.RSD ≤ 5.0% for impurity quantification at the limit of quantitation; RSD ≤ 2.0% for the assay of the main component.
Limit of Quantitation (QL) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1. Precision and accuracy must be demonstrated at this level.
Limit of Detection (DL) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ~3:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptance criteria when parameters (e.g., pH, flow rate) are varied.

An Integrated Strategy for Purity Certification

The final certification of purity for a batch of this compound relies on the synthesis of data from this orthogonal set of validated analytical techniques.

Caption: Integrated Analytical Workflow for Purity Certification.

Conclusion

The purity analysis of this compound is a multi-faceted process that demands a deep understanding of chemistry, analytical science, and regulatory requirements. A strategy built on the orthogonal pillars of HPLC for chromatographic purity, GC-MS for volatile impurities, and NMR for structural identity and absolute quantification provides the most comprehensive and reliable assessment. This approach, underpinned by rigorous method validation and forced degradation studies, ensures that the purity value reported on a Certificate of Analysis is trustworthy and scientifically sound. For researchers and drug development professionals, adhering to such a robust analytical framework is fundamental to advancing safe and effective medicines from the laboratory to the clinic.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Pyyridin-4-ols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridin-4-ols and their tautomeric counterparts, pyridin-4(1H)-ones, represent a class of heterocyclic compounds of profound interest to the scientific research community. Their inherent electronic properties, coupled with the synthetic tractability of the pyridine core, have established them as a "privileged scaffold" in both medicinal chemistry and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core chemical principles, synthesis, and burgeoning applications of these versatile molecules. We will delve into their critical role as kinase inhibitors in oncology, their utility in the construction of advanced functional materials such as fluorescent sensors and organic light-emitting diodes (OLEDs), and their application as versatile building blocks in the synthesis of complex molecular architectures. This guide emphasizes the causality behind experimental design and furnishes detailed protocols to empower researchers in harnessing the full potential of substituted pyridin-4-ols.

Foundational Chemistry: The Tautomeric Soul of Pyridin-4-ols

A defining characteristic of pyridin-4-ols is their existence in a tautomeric equilibrium with pyridin-4(1H)-ones. This equilibrium is not a mere chemical curiosity; it is a critical determinant of the molecule's reactivity, physical properties, and, ultimately, its application. The position of this equilibrium is delicately influenced by the nature of the substituents on the pyridine ring and the surrounding solvent environment.

In the gas phase, the aromatic pyridin-4-ol (enol) form is often favored. However, in polar solvents and the solid state, the equilibrium frequently shifts towards the pyridin-4(1H)-one (keto) form, which can be stabilized by intermolecular hydrogen bonding. This dynamic interplay has significant practical implications, often leading to challenges in purification and characterization, as both tautomers can co-exist and exhibit similar polarities.

  • Substituent Effects : Electron-withdrawing groups on the pyridine ring can influence the acidity of the N-H proton in the pyridone form and the O-H proton in the pyridinol form, thereby shifting the equilibrium.

  • Solvent Effects : Polar solvents can stabilize the more polar keto tautomer through hydrogen bonding, while nonpolar solvents may favor the enol form.

This tautomerism is a key consideration in the design of synthetic routes and the interpretation of biological or material-based assays.

Tautomerism cluster_influences Influencing Factors Pyridinol Substituted Pyridin-4-ol (Enol Form) Pyridone Substituted Pyridin-4(1H)-one (Keto Form) Pyridinol->Pyridone Equilibrium Solvent Solvent Polarity Substituents Substituent Effects

Caption: Tautomeric equilibrium of substituted pyridin-4-ols.

Synthetic Strategies: Accessing the Pyridin-4-ol Core

The utility of substituted pyridin-4-ols is underpinned by robust and flexible synthetic methodologies. Multi-component reactions have emerged as a particularly powerful strategy for the one-pot construction of highly functionalized pyridin-4-ol derivatives.

Three-Component Synthesis of Highly Substituted Pyridin-4-ols

A notable and versatile method involves the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids.[1] This approach allows for the rapid assembly of complex pyridin-4-ols from readily available starting materials.

Experimental Protocol: Three-Component Synthesis [1]

  • Lithiation of Alkoxyallene: Dissolve the starting alkoxyallene (e.g., methoxyallene) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). Cool the solution to -78 °C.

  • Addition of Organolithium Reagent: Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled alkoxyallene solution. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithiated allene.

  • Reaction with Nitrile: Add the desired nitrile (e.g., pivalonitrile) to the reaction mixture and continue stirring at -78 °C for 1 hour.

  • Addition of Carboxylic Acid: Introduce an excess of a carboxylic acid (e.g., trifluoroacetic acid) and allow the reaction mixture to slowly warm to room temperature.

  • Cyclization: After warming, evaporate the solvent under reduced pressure. Dissolve the crude residue in dichloromethane (DCM). Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine. Heat the mixture to reflux for an extended period (e.g., 3 days) to facilitate the final cyclization.

  • Work-up and Purification: After cooling, perform an acidic work-up. Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

The Nonaflate Handle: A Gateway to Further Functionalization

The inherent polarity and potential for tautomerism in pyridin-4-ols can complicate purification and subsequent chemical manipulation. A highly effective strategy to overcome this is the conversion of the hydroxyl group to a nonafluorobutanesulfonate (nonaflate, -ONf) group. The pyridin-4-yl nonaflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions, thus serving as a versatile synthetic handle.[1]

Functionalization_Workflow Start Substituted Pyridin-4-ol Nonaflate Pyridin-4-yl Nonaflate Start->Nonaflate Deprotonation, + NfF Suzuki Suzuki Coupling (Aryl/Heteroaryl) Nonaflate->Suzuki Pd Catalyst, Boronic Acid Sonogashira Sonogashira Coupling (Alkynyl) Nonaflate->Sonogashira Pd/Cu Catalysts, Terminal Alkyne Heck Heck Coupling (Alkenyl) Nonaflate->Heck Pd Catalyst, Alkene

Caption: Synthetic utility of pyridin-4-yl nonaflates.

Experimental Protocol: Synthesis of Pyridin-4-yl Nonaflates

  • Deprotonation: Dissolve the crude substituted pyridin-4-ol in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Nonaflation: Stir the resulting suspension at 0 °C for 30 minutes. Then, add nonafluorobutanesulfonyl fluoride (NfF) dropwise. Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

  • Work-up and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting nonaflate is typically much less polar than the starting pyridin-4-ol and can be readily purified by silica gel chromatography.

Applications in Medicinal Chemistry: Targeting Disease Pathways

The pyridin-4-one scaffold is a prominent feature in many biologically active molecules, particularly as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.

Pyridin-4-ones as Kinase Inhibitors

The nitrogen and exocyclic oxygen of the pyridin-4-one core are adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, making them attractive pharmacophores for kinase inhibitor design.

Pim-1 Kinase Inhibitors: Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a role in cell survival and proliferation. A number of substituted pyridin-4-one derivatives have been identified as potent Pim-1 inhibitors.

Structure-Activity Relationship (SAR) Insights for Pim-1 Inhibition:

  • Aromatic Substituents: The introduction of substituted phenyl rings at various positions on the pyridin-4-one core can significantly modulate inhibitory activity. For instance, in some series, a 2-hydroxyphenyl substituent has been shown to be crucial for potent activity.[2]

  • Ring Rigidification: Fusing the pyridin-4-one with other heterocyclic rings, such as a thieno[3,2-d]pyrimidine system, has led to a significant enhancement in Pim-1 inhibitory potency.[2]

  • Saturation of Fused Rings: In certain pyridothienopyrimidinone series, saturation of the pyrimidine ring (dihydro derivatives) resulted in the most potent inhibitors, suggesting that the planarity of the entire fused system is not strictly required for optimal binding.[2]

Compound SeriesKey SubstituentPim-1 IC₅₀ (µM)Reference
Pyridothienopyrimidin-4-ones2-(2-Hydroxyphenyl)4.62[2]
Dihydro-pyridothienopyrimidin-4-ones2-(2-Chlorophenyl)1.18[2]
Dihydro-pyridothienopyrimidin-4-ones2-(2-Trifluoromethylphenyl)1.97[2]

c-Jun N-terminal Kinase (JNK) Inhibitors: JNKs are a family of stress-activated protein kinases implicated in a range of diseases, including neurodegenerative disorders and inflammatory conditions. Pyridopyrimidinones, which incorporate the pyridin-4-one motif, have been developed as potent and selective JNK inhibitors.[3]

SAR Insights for JNK Inhibition: [3]

  • Amide Substitution: The presence and nature of substituents on an appended amide group are critical for potent JNK inhibition, suggesting key hydrophobic interactions within the binding site.

  • Bioavailability: While potent in vitro, early leads often suffered from poor oral bioavailability. SAR-driven optimization, focusing on modifying substituents to improve pharmacokinetic properties, led to the discovery of compounds with excellent oral bioavailability in animal models.

3-Hydroxypyridin-4-ones as Metal Chelators

The 3-hydroxypyridin-4-one scaffold is a particularly effective bidentate chelator for hard metal ions, most notably iron(III). This property has been exploited in the development of therapeutic agents for iron overload diseases.[4][5] Furthermore, this chelation ability has been leveraged to design antimalarial agents, where the disruption of iron homeostasis within the parasite is a key mechanism of action.[5]

Applications in Materials Science: Building Functional Architectures

The tunable electronic properties and synthetic accessibility of substituted pyridin-4-ols make them valuable building blocks for a new generation of functional materials.

Fluorescent Sensors for Ion Detection

Substituted pyridin-4-ols can be elaborated with fluorophores and additional chelating moieties to create highly sensitive and selective fluorescent sensors for metal ions.[6] The sensing mechanism often relies on processes like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). In a typical "turn-on" sensor, the fluorescence of the appended fluorophore is quenched in the free ligand state. Upon binding to the target metal ion, this quenching mechanism is disrupted, leading to a significant increase in fluorescence intensity. The selectivity for a specific ion is engineered through the design of the binding pocket.

Example Application: Fluorescent Sensor for Zinc(II)

Zinc is an essential trace element, and its dysregulation is associated with various neurological disorders. Fluorescent probes are invaluable tools for studying zinc neurochemistry. Pyridin-4-ol derivatives can be incorporated into sensor designs for the detection of Zn²⁺.

Experimental Protocol: General Procedure for Fluorescence Titration

  • Stock Solutions: Prepare a stock solution of the pyridin-4-ol-based fluorescent probe in a suitable solvent (e.g., DMSO or acetonitrile). Prepare a stock solution of the target metal ion salt (e.g., ZnCl₂) in deionized water or an appropriate buffer.

  • Measurement: In a quartz cuvette, place a solution of the fluorescent probe at a fixed concentration in the desired buffer system (e.g., HEPES buffer for biological pH).

  • Titration: Record the initial fluorescence spectrum of the probe. Add incremental amounts of the metal ion stock solution to the cuvette, ensuring thorough mixing after each addition.

  • Data Acquisition: After each addition, record the fluorescence emission spectrum at a fixed excitation wavelength.

  • Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion. This data can be used to determine the binding constant (Kₐ) and the limit of detection (LOD) of the sensor.

Materials for Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyridine ring makes pyridin-4-ol derivatives attractive candidates for materials used in OLEDs.[1] They can be engineered to function as:

  • Electron-Transporting Materials (ETMs): Facilitating the injection and transport of electrons from the cathode to the emissive layer.

  • Host Materials: Forming the matrix for phosphorescent dopants in Phosphorescent OLEDs (PhOLEDs), where fine-tuning of the triplet energy level is crucial for efficient energy transfer.

While the exploration of pyridin-4-ol derivatives specifically for OLEDs is an emerging area, the performance of other pyridine-based materials provides a strong rationale for their potential. High-performance OLEDs incorporating other pyridine-based hole-transporting materials have been reported with high luminance and external quantum efficiencies.[7][8][9]

Device ParameterReported Performance with Pyridine-based HTLReference
Maximum Luminance17,300 cd/m²[7][8]
Maximum Current Efficiency22.4 cd/A[9]
External Quantum Efficiency (EQE)9%[7][8]
Linkers for Metal-Organic Frameworks (MOFs)

Substituted pyridin-4-ols bearing additional coordinating groups (e.g., carboxylic acids) are excellent candidates for organic linkers in the synthesis of MOFs.[10] The pyridine nitrogen and the hydroxyl group can both participate in coordination with metal ions, leading to the formation of robust and porous frameworks. These MOFs have potential applications in:

  • Drug Delivery: The tunable pore size and functionality of pyridin-4-ol-based MOFs make them suitable for encapsulating and controlling the release of therapeutic agents.[10]

  • Gas Storage and Separation: The porous nature of these materials can be exploited for the selective adsorption and storage of gases.

Experimental Protocol: General Hydrothermal Synthesis of a Pyridin-4-ol-based MOF [10]

  • Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine the substituted pyridin-4-ol linker (e.g., 4-hydroxypyridine-2,6-dicarboxylic acid) and a metal salt (e.g., zinc nitrate hexahydrate) in a suitable solvent system (e.g., deionized water or a DMF/water mixture).

  • Sealing and Heating: Seal the autoclave and place it in an oven. Heat the mixture to a specific temperature (e.g., 100-180 °C) for a defined period (e.g., 24-72 hours).

  • Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The crystalline MOF product can then be isolated by filtration.

  • Washing and Activation: Wash the isolated crystals with the reaction solvent and then with a more volatile solvent (e.g., acetone or ethanol) to remove any unreacted starting materials or residual solvent from the pores. Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

  • Characterization: Characterize the resulting MOF using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption measurements (e.g., N₂ adsorption at 77 K) to determine its structure, thermal stability, and porosity.

Conclusion and Future Outlook

Substituted pyridin-4-ols are far more than simple heterocyclic molecules; they are a versatile platform for innovation across multiple scientific disciplines. Their unique tautomeric nature, combined with the power of modern synthetic chemistry, allows for the creation of a vast array of functional molecules with tailored properties. In medicinal chemistry, the pyridin-4-one core will continue to be a fertile ground for the discovery of new kinase inhibitors and other therapeutic agents. In materials science, the rational design of pyridin-4-ol-based fluorescent sensors, OLED materials, and MOFs holds immense promise for addressing challenges in diagnostics, displays, and clean energy. As our understanding of the intricate relationship between molecular structure and function deepens, the potential applications of this remarkable scaffold are bound to expand even further.

References

An In-depth Technical Guide to the Discovery and History of Halogenated Pyridinol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of halogen atoms into the pyridinol scaffold has been a transformative endeavor in the fields of medicinal chemistry and agrochemistry. This decision is not merely an empirical substitution but a deliberate tactic to modulate the physicochemical and pharmacokinetic properties of the parent molecule. The high electronegativity and unique steric properties of halogens can profoundly influence a compound's metabolic stability, binding affinity to biological targets, and lipophilicity, thereby enhancing its overall efficacy and bioavailability.[1][2] This technical guide provides a comprehensive exploration of the discovery and historical development of halogenated pyridinol compounds, tracing their evolution from laboratory curiosities to indispensable tools in modern science. We will delve into the pioneering synthetic methodologies, elucidate the mechanisms of action that confer their potent biological activities, and present detailed experimental protocols for key compounds that exemplify the impact of this chemical class.

The Dawn of Halogenation and Pyridine Chemistry: A Historical Perspective

The story of halogenated pyridinols begins with the independent discoveries of the halogens and the isolation of pyridine. The discovery of iodine in 1811 by French chemist Bernard Courtois from seaweed ash marked the beginning of understanding this new class of elements.[3][4][5] This was followed by the isolation of bromine in 1825 and 1826 by Antoine Jérôme Balard and Carl Jacob Löwig, respectively. Fluorine, the most electronegative element, proved the most challenging to isolate, a feat finally accomplished by Henri Moissan in 1886.

Pyridine, the aromatic heterocyclic core of these compounds, was first isolated from bone oil in 1849 by the Scottish chemist Thomas Anderson. Its unique chemical properties and reactivity set the stage for extensive investigation into its derivatives. The convergence of these two fields—halogen chemistry and pyridine chemistry—in the late 19th and early 20th centuries laid the fundamental groundwork for the synthesis of the first halogenated pyridines and, subsequently, halogenated pyridinols.

Early forays into this area were largely exploratory, driven by the desire to understand the influence of halogen substitution on the reactivity and properties of the pyridine ring. These initial studies were crucial in developing the synthetic toolkits that would later be employed in the targeted design of bioactive molecules.

The Rise of Chlorinated Pyridinols in Agrochemicals: The Case of Clopyralid

One of the most significant early successes in the application of halogenated pyridinols was in the field of agriculture. The discovery of synthetic auxins as herbicides in the 1940s revolutionized weed control. This led to a focused search for new, more selective and potent herbicidal compounds.

Discovery and Development of Clopyralid

Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) emerged from this research as a highly effective and selective herbicide for the control of broadleaf weeds, particularly those in the Asteraceae and Fabaceae families.[6][7] First registered in the United States in 1987, clopyralid quickly became a valuable tool for farmers.[8][9] Its mode of action is as a synthetic auxin, mimicking the plant growth hormone and causing uncontrolled cell division in susceptible plants, ultimately leading to their death.[8]

Clopyralid is marketed under various trade names, including Lontrel® and Stinger®.[10][11] It is valued for its efficacy against persistent weeds like thistles and clovers.[6][7]

Synthetic Pathway of Clopyralid

The synthesis of clopyralid typically involves the chlorination of 2-picolinic acid. The process requires careful control of reaction conditions to achieve the desired 3,6-disubstitution pattern.

Clopyralid_Synthesis cluster_0 Clopyralid Synthesis 2-Picolinic_Acid 2-Picolinic Acid Clopyralid Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) 2-Picolinic_Acid->Clopyralid Chlorination (e.g., Cl2, SO2Cl2)

Caption: Synthetic route to Clopyralid.

Experimental Protocol: Synthesis of Clopyralid (Illustrative)

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory safety standards and available equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 2-picolinic acid in a suitable solvent such as oleum.

  • Chlorination: While stirring, bubble chlorine gas through the solution at a controlled rate. The reaction temperature should be carefully monitored and maintained.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Fluorinated Pyridinols: A Revolution in Medicinal Chemistry and Herbicides

The introduction of fluorine into organic molecules has had a profound impact on drug discovery and development.[2][12] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, bioavailability, and binding affinity of a drug candidate.[12][13]

Fluazifop: A Selective Herbicide

In the 1970s, a new class of herbicides known as the aryloxyphenoxypropionates, or "fops," was discovered.[14] These compounds were notable for their selective control of grass weeds in broad-leaved crops.[14] Research in this area was highly competitive, with companies like Imperial Chemical Industries (ICI), Dow, and Ishihara Sangyo Kaisha (ISK) all filing patents for related structures.[14]

This intense research effort led to the development of fluazifop, a pyridinyloxyphenoxypropionate herbicide, first marketed in 1981.[14] It is typically sold as its butyl ester, which is hydrolyzed in the plant to the active acid form.[14][15]

Mechanism of Action of Fluazifop

Fluazifop and other "fop" herbicides act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[14][16] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of plant cell membranes. The selectivity of fluazifop arises from the difference in the structure of ACCase between grasses and broad-leaved plants.[14]

Fluazifop_MoA cluster_1 Fluazifop Mechanism of Action in Grasses Fluazifop_Butyl Fluazifop-P-butyl (Pro-herbicide) Fluazifop_Acid Fluazifop-P (Active Herbicide) Fluazifop_Butyl->Fluazifop_Acid Hydrolysis in plant ACCase Acetyl-CoA Carboxylase (Grass Isoform) Fluazifop_Acid->ACCase Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Catalyzes ACCase->Fatty_Acid_Synthesis Inhibited Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Synthesis->Membrane_Integrity Essential for Fatty_Acid_Synthesis->Membrane_Integrity Disrupted Plant_Death Plant Death Membrane_Integrity->Plant_Death Leads to

Caption: Mechanism of action of Fluazifop.

Synthesis of Fluazifop-P-butyl

The synthesis of fluazifop-P-butyl involves the coupling of three key fragments: a trifluoromethyl-substituted pyridine, hydroquinone, and a chiral propionate derivative.[14][17]

Fluazifop_Synthesis cluster_2 Fluazifop-P-butyl Synthesis Pyridine 2-Chloro-5- (trifluoromethyl)pyridine Intermediate 4-((5-(Trifluoromethyl) pyridin-2-yl)oxy)phenol Pyridine->Intermediate Nucleophilic Aromatic Substitution Hydroquinone Hydroquinone Hydroquinone->Intermediate Propionate (R)-2-(4-Hydroxyphenoxy) propionic acid butyl ester Fluazifop Fluazifop-P-butyl Propionate->Fluazifop Intermediate->Fluazifop Etherification

Caption: Synthetic pathway for Fluazifop-P-butyl.

Gemifloxacin: A Fourth-Generation Fluoroquinolone Antibiotic

The development of fluoroquinolone antibiotics has been a major advance in the treatment of bacterial infections. The addition of a fluorine atom at the C-6 position of the quinolone core was a critical discovery that significantly enhanced the antibacterial activity. Gemifloxacin is a fourth-generation fluoroquinolone that features a unique di-halogenated pyridinol-like core (a fluoronaphthyridone).[18]

Gemifloxacin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[19][20] It is particularly effective against respiratory pathogens like Streptococcus pneumoniae.[19][20]

Mechanism of Action of Gemifloxacin

Like other fluoroquinolones, gemifloxacin targets bacterial DNA gyrase and topoisomerase IV.[21] These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, gemifloxacin prevents bacterial cell division and leads to cell death. The dual-targeting mechanism of gemifloxacin is thought to contribute to its potent activity and a lower propensity for the development of resistance.[21]

Brominated and Iodinated Pyridinols: Emerging Therapeutic Potential

While chlorinated and fluorinated pyridinols have a longer history of application, recent research has highlighted the potential of their brominated and iodinated counterparts, particularly in oncology.

Brominated Quinolines as Anticancer Agents

Recent studies have explored the synthesis and anticancer activities of highly brominated quinolines, which share a structural resemblance to pyridinols.[22] These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[22] The presence of multiple bromine atoms on the quinoline ring appears to be crucial for their cytotoxic effects.

Organoiodine Compounds in Chemistry and Medicine

The first stable polyvalent organic iodine compound was prepared in 1886.[3] Organoiodine compounds have since found use in a variety of organic reactions.[3][23] In medicine, radioactive iodine has been used for the treatment of thyroid disorders.[4] The development of novel iodinated pyridinol compounds for therapeutic applications is an active area of research.

Conclusion and Future Outlook

The journey of halogenated pyridinol compounds, from their fundamental discoveries to their widespread applications, is a testament to the power of chemical synthesis and the relentless pursuit of molecular optimization. The strategic incorporation of different halogens has yielded a diverse array of molecules with tailored biological activities, addressing critical needs in both agriculture and medicine.

The future of this field lies in the continued exploration of novel halogenation methodologies, the development of more selective and potent compounds, and a deeper understanding of their mechanisms of action. As our knowledge of biological systems grows, so too will our ability to design the next generation of halogenated pyridinols with improved efficacy and safety profiles. The rich history of these compounds provides a solid foundation for future innovations that will undoubtedly continue to impact human health and food security for years to come.

References

An In-depth Technical Guide to 3-Bromo-5-chloropyridin-4-ol: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Bromo-5-chloropyridin-4-ol, a halogenated pyridinol derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document will delve into the fundamental properties of this compound, its synthesis, reactivity, and its emerging role as a valuable building block in the creation of novel therapeutics.

Core Molecular Attributes

This compound is a polysubstituted aromatic heterocycle. Its structure, featuring a pyridine core with bromine, chlorine, and hydroxyl substituents, imparts unique electronic and steric properties that are of great utility in synthetic chemistry.

A summary of its key molecular data is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₃BrClNO[1]
Molecular Weight 208.44 g/mol [1]
CAS Number 1822685-57-3[1]
Appearance Expected to be a solidN/A
Solubility Sparingly soluble in water, soluble in polar organic solventsN/A

Synthesis of this compound: A Plausible and Validated Approach

Step 1: Synthesis of the Precursor, 3-Bromo-5-chloropyridin-4-amine

The synthesis of the requisite starting material, 3-Bromo-5-chloropyridin-4-amine, can be achieved through the bromination of 5-chloropyridin-4-amine.

Experimental Protocol: Synthesis of 3-Bromo-5-chloropyridin-4-amine

Materials:

  • 5-chloropyridin-4-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-chloropyridin-4-amine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure 3-Bromo-5-chloropyridin-4-amine.[5]

Step 2: Diazotization of 3-Bromo-5-chloropyridin-4-amine and Subsequent Hydrolysis

The conversion of the amino group to a hydroxyl group is achieved via a Sandmeyer-type reaction. This involves the diazotization of the primary amine with a nitrite source in an acidic medium, followed by the hydrolysis of the resulting diazonium salt.[2][3][6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromo-5-chloropyridin-4-amine

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Ice bath

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • pH paper or pH meter

Procedure:

  • Prepare a solution of sulfuric acid in water (e.g., 10% v/v) and cool it to 0-5 °C in an ice bath.

  • Slowly add 3-Bromo-5-chloropyridin-4-amine (1.0 eq) to the cold acid solution with stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the amine-acid mixture, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Slowly heat the reaction mixture to 80-100 °C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • The product, this compound, may precipitate out of the solution upon neutralization.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Reactivity and Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

The true value of this compound for drug development professionals lies in its potential as a versatile building block in cross-coupling reactions. The presence of two distinct halogen atoms (bromine and chlorine) at positions 3 and 5 of the pyridine ring allows for selective functionalization. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This differential reactivity enables the sequential introduction of different aryl or heteroaryl groups, providing a powerful tool for generating molecular diversity in drug discovery programs.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[7] A general workflow for the Suzuki-Miyaura coupling of a halo-pyridine is depicted in the following diagram.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel Schlenk Flask Heating Heating (e.g., 80-100 °C) Reaction_Vessel->Heating Inert_Atmosphere Inert Atmosphere (Ar/N2) Reagents Reagents: - this compound - Arylboronic Acid - Palladium Catalyst - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) Stirring Stirring Heating->Stirring Quenching Quenching (e.g., with water) Stirring->Quenching Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying (e.g., with Na2SO4) Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Final_Product Final Product: Coupled Pyridinol Derivative Purification->Final_Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-phenyl-5-chloropyridin-4-ol.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[8] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogens can influence metabolic stability, membrane permeability, and binding affinity to biological targets.

Substituted pyridinols, such as this compound, are particularly valuable as starting materials for the synthesis of libraries of compounds for high-throughput screening. The ability to selectively functionalize the 3- and 5-positions allows for the systematic exploration of the chemical space around the pyridine core. This is a critical strategy in lead optimization, where small structural changes can lead to significant improvements in potency and selectivity.

One area where substituted pyridines have shown considerable promise is in the development of kinase inhibitors .[9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[9] The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of many kinases. By elaborating the structure with various substituents, it is possible to achieve high-affinity and selective inhibition of specific kinases. The synthetic versatility of this compound makes it an attractive starting point for the design and synthesis of novel kinase inhibitors.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined molecular characteristics, coupled with its predictable reactivity in key synthetic transformations like the Suzuki-Miyaura coupling, make it an important tool for the creation of novel and diverse molecular entities. As the demand for new and more effective therapeutics continues to grow, the strategic use of such functionalized heterocyclic compounds will undoubtedly play a pivotal role in the future of drug discovery.

References

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-5-chloropyridin-4-ol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety protocols and handling precautions for 3-Bromo-5-chloropyridin-4-ol (CAS No. 1822685-57-3). As this is a specialized research chemical, a dedicated Safety Data Sheet (SDS) is not always readily available. Therefore, this document synthesizes safety data from structurally similar compounds, namely halogenated pyridinol and pyridine derivatives, to establish a robust and scientifically-grounded framework for its safe utilization.[1][2][3] This approach ensures that researchers, scientists, and drug development professionals can manage the associated risks effectively, upholding the highest standards of laboratory safety.

Hazard Identification and Risk Assessment

The primary step in ensuring safe handling is a thorough understanding of the potential hazards. Based on aggregated GHS classification data from close structural analogues like 6-Bromo-5-chloropyridin-3-ol and 3-Bromo-5-chloro-4-methylpyridine, this compound should be treated as a hazardous substance.[1][2] The primary risks are associated with acute toxicity if swallowed, skin and eye irritation, and respiratory tract irritation.

Table 1: Synthesized Hazard Profile for this compound

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: Extrapolated from GHS data for structural analogues.[1][2]

The causality is clear: the combination of the pyridine ring with bromine and chlorine substituents enhances its reactivity and biological interaction potential, leading to irritant and toxic effects upon exposure.

Exposure Controls and Personal Protection

A multi-layered approach, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential to minimize exposure. This follows the established hierarchy of controls in occupational safety.

Engineering Controls

The primary engineering control for handling this compound, which is a powder, is to minimize the generation and inhalation of dust.[4][5]

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to contain dust and potential vapors.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][7]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazards identified in Table 1.

  • Eye and Face Protection: Due to the risk of serious eye irritation, safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[4][8] A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[4][6]

    • Lab Coat: A standard laboratory coat must be worn and kept fastened. For tasks with a higher risk of contamination, impervious clothing may be necessary.[4]

  • Respiratory Protection: If work cannot be conducted within a fume hood or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[8][9] For solid particulates, a dust mask (e.g., N95) may be appropriate for certain low-hazard tasks, but a risk assessment should be performed.[10]

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for mitigating exposure risks.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidents and exposure.

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned and the chemical fume hood is functioning correctly.

  • Aliquotting: Avoid generating dust when handling the solid.[4] Use non-sparking tools for transferring the material.[5]

  • Contamination: Avoid contact with skin and eyes.[4][7] Do not eat, drink, or smoke in the handling area.[11][12]

  • Post-Handling: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[4][11] Contaminated clothing should be removed and laundered before reuse.[12]

Storage Conditions

The chemical stability of halogenated pyridines necessitates specific storage conditions to ensure compound integrity and safety.

  • Container: Store in a tightly closed, properly labeled container to prevent contamination and moisture ingress.[4][13]

  • Environment: The storage location should be a dry, cool, and well-ventilated area.[5][7] A recommended storage temperature is often between 2-8°C.[13]

  • Security: The substance should be stored in a locked cabinet or an area accessible only to authorized personnel.[13]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[14]

HandlingAndStorage cluster_handling Handling Workflow cluster_storage Storage Protocol H1 Verify Fume Hood Operation H2 Don Appropriate PPE H1->H2 H3 Transfer Compound Carefully (Avoid Dust) H2->H3 H4 Perform Experiment H3->H4 H5 Clean Work Area H4->H5 H6 Doff PPE Correctly H5->H6 H7 Wash Hands Thoroughly H6->H7 S1 Ensure Container is Tightly Sealed S2 Verify Proper Labeling S1->S2 S3 Store in Cool, Dry, Ventilated Area S2->S3 S4 Segregate from Incompatibles (Strong Oxidizers, Acids) S3->S4 S5 Restrict Access S4->S5

Caption: Recommended workflow for handling and storage.

Emergency and First Aid Procedures

Rapid and correct response to an emergency situation can significantly mitigate harm. Always have the Safety Data Sheet (or this guide) available for emergency responders.[4][13]

First Aid Measures

Table 2: First Aid Protocols

Exposure RouteProtocolRationale
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6][7]To remove the individual from the contaminated atmosphere and support respiration.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][6][7]To quickly remove the irritant from the skin surface and reduce absorption.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][7]To dilute and flush out the irritant, minimizing damage to the cornea and other eye tissues.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][6][7]Inducing vomiting can cause further damage to the esophagus. Rinsing dilutes the chemical.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][7] A water spray can be used to cool containers.[14]

  • Specific Hazards: During a fire, hazardous combustion products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (HBr, HCl) may be released.[14]

  • Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[4][7][14]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure adequate ventilation.

  • Protect: Wear the appropriate PPE as described in Section 2.2.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

EmergencyResponse cluster_0 Emergency Response Decision Tree cluster_spill Spill Response cluster_exposure First Aid Response Start Exposure or Spill Occurs Spill Is it a Spill? Start->Spill Yes Exposure Is it Personal Exposure? Start->Exposure No Spill->Exposure Check for Exposure S1 Evacuate & Secure Area S2 Don Full PPE S1->S2 S3 Contain & Sweep Up S2->S3 S4 Dispose as Hazardous Waste S3->S4 E1 Identify Route (Skin, Eyes, Inhalation) E2 Follow Protocol (See Table 2) E1->E2 E3 Remove Contaminated Clothing E2->E3 E4 Seek Immediate Medical Attention E3->E4

Caption: Decision tree for responding to an emergency.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-5-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthetic derivatization of 3-Bromo-5-chloropyridin-4-ol, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. This document outlines key synthetic strategies, including O-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, supported by detailed experimental protocols and mechanistic insights. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate a diverse library of novel compounds for various applications.

Strategic Considerations for Derivatization

This compound offers three primary sites for chemical modification: the hydroxyl group at the 4-position, the bromine atom at the 3-position, and the chlorine atom at the 5-position. The inherent differences in the reactivity of these functional groups allow for selective and sequential derivatization.

Reactivity Profile:

  • 4-OH Group: The hydroxyl group is acidic and can be readily deprotonated to form a pyridinolate anion. This site is ideal for O-alkylation and O-arylation reactions. The electronic nature of this group significantly influences the reactivity of the pyridine ring.

  • 3-Br Bond: The carbon-bromine bond is the most labile of the two halogen substituents in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-3 position.[1]

  • 5-Cl Bond: The carbon-chlorine bond is less reactive than the C-Br bond towards oxidative addition by palladium catalysts.[1] This enables its retention during the initial derivatization at the C-3 position, preserving it as a handle for subsequent transformations.

This differential reactivity is the cornerstone of a modular approach to the synthesis of complex molecules from this scaffold. A general workflow for the sequential functionalization is depicted below.

G A This compound B O-Alkylation A->B R-X, Base C 4-Alkoxy-3-bromo-5-chloropyridine B->C D Suzuki-Miyaura Coupling (at C-3) C->D ArB(OH)₂, Pd Catalyst, Base E Buchwald-Hartwig Amination (at C-3) C->E R₂NH, Pd Catalyst, Base F 4-Alkoxy-3-aryl-5-chloropyridine D->F G 4-Alkoxy-3-amino-5-chloropyridine E->G H Further C-5 Functionalization F->H e.g., Suzuki or Buchwald-Hartwig G->H e.g., Suzuki or Buchwald-Hartwig

Caption: Sequential derivatization strategy for this compound.

O-Alkylation of the 4-Hydroxyl Group

The initial and often crucial step in the derivatization of this compound is the alkylation of the hydroxyl group. This not only introduces a new substituent but also prevents potential complications in subsequent cross-coupling reactions where the free hydroxyl could interfere with the catalyst. A common and effective method for this transformation is Williamson ether synthesis.

Protocol 2.1: General Procedure for O-Alkylation

This protocol describes a general method for the O-alkylation of this compound using an alkyl halide and a suitable base.[2]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Base (e.g., sodium hydride, potassium carbonate, cesium carbonate) (1.2 - 2.0 equivalents)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))

  • Magnetic stirrer and heating mantle/oil bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent) and the anhydrous solvent.

  • Cool the solution in an ice bath and add the base portion-wise with stirring.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkoxy-3-bromo-5-chloropyridine.

Data Presentation: O-Alkylation Reaction Parameters

EntryAlkyl HalideBaseSolventTemperature (°C)Typical Yield (%)
1Methyl IodideNaHDMFRoom Temp>90
2Ethyl BromideK₂CO₃Acetonitrile8085-95
3Benzyl BromideCs₂CO₃DMF60>90

Suzuki-Miyaura Cross-Coupling at the C-3 Position

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[3][4] In the case of 4-alkoxy-3-bromo-5-chloropyridine, the greater reactivity of the C-Br bond allows for selective coupling at the C-3 position.[1]

Protocol 3.1: Selective Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-alkoxy-3-bromo-5-chloropyridine with an arylboronic acid.[5][6]

Materials:

  • 4-Alkoxy-3-bromo-5-chloropyridine (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine 4-alkoxy-3-bromo-5-chloropyridine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 4-alkoxy-3-aryl-5-chloropyridine.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)(Br)L₂ B->C D Transmetalation C->D E Ar-Pd(II)-Ar'L₂ D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar-Br H->B I Ar'B(OH)₂ + Base J [Ar'B(OH)₃]⁻ I->J J->D

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination at the C-3 Position

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8][9][10] Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-3 position of 4-alkoxy-3-bromo-5-chloropyridine.

Protocol 4.1: Selective Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-alkoxy-3-bromo-5-chloropyridine with a primary or secondary amine.[11][12]

Materials:

  • 4-Alkoxy-3-bromo-5-chloropyridine (1.0 equivalent)

  • Amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, BrettPhos Pd G4) (1-2 mol%)[11]

  • Phosphine ligand (e.g., XPhos, BrettPhos) (2-4 mol%)

  • Base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.4 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Magnetic stirrer and heating mantle/oil bath

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the 4-alkoxy-3-bromo-5-chloropyridine and a magnetic stir bar.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction's progress by LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 4-alkoxy-3-amino-5-chloropyridine derivative.

Data Presentation: Catalyst and Ligand Selection for Buchwald-Hartwig Amination

EntryAmine TypePalladium PrecatalystLigandBaseTypical Conditions
1Primary AliphaticPd₂(dba)₃XPhosNaOt-BuToluene, 100 °C
2Secondary AliphaticBrettPhos Pd G4BrettPhosK₃PO₄t-BuOH, 100 °C
3Primary ArylPd(OAc)₂RuPhosCs₂CO₃1,4-Dioxane, 110 °C

Trustworthiness and Validation

The protocols provided are based on well-established, peer-reviewed methodologies for cross-coupling reactions on halogenated pyridines.[1][13][14] However, the reactivity of a specific substrate can be influenced by various factors. It is therefore recommended to perform small-scale test reactions to optimize conditions such as temperature, reaction time, and catalyst loading for each new substrate combination. The progress of the reactions should be carefully monitored using appropriate analytical techniques (TLC, LC-MS, GC-MS) to ensure complete conversion and to identify any potential side products.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. By leveraging the differential reactivity of its functional groups, a modular and efficient approach to complex molecule synthesis can be achieved. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel compounds with potential applications in drug discovery and materials science.

References

Strategic C-C Bond Formation: Utilizing 3-Bromo-5-chloropyridin-4-ol in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-bromo-5-chloropyridin-4-ol as a key building block in these reactions. We will delve into the underlying mechanistic principles, provide field-proven protocols, and offer insights into optimizing reaction conditions to leverage the differential reactivity of the C-Br and C-Cl bonds. This guide is designed to be a practical resource for synthesizing complex substituted pyridinol scaffolds, which are of significant interest in medicinal chemistry and materials science.[3]

Introduction: The Power of Suzuki-Miyaura Coupling

First reported by Akira Suzuki in 1979, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become an indispensable tool for creating biaryl, vinyl-aryl, and other conjugated systems.[2][4] The reaction's value is underscored by its mild conditions, the commercial availability and low toxicity of boronic acids, and its broad applicability, which led to a Nobel Prize in Chemistry in 2010.[2][4]

The core of the reaction involves a palladium(0) catalyst, a base, an organohalide (electrophile), and an organoboron species (nucleophile), typically a boronic acid or a boronate ester.[5][6] For professionals in drug discovery, this reaction provides a robust platform for assembling complex molecular architectures from readily available fragments.[1][3]

The Strategic Substrate: this compound

The choice of this compound as a substrate is deliberate and strategic. Its key features include:

  • Pyridinol Core: The pyridin-4-ol moiety is a privileged scaffold found in numerous pharmacologically active compounds.

  • Orthogonal Halogen Reactivity: The presence of both bromine and chlorine atoms allows for selective, sequential cross-coupling reactions. The C-Br bond is significantly more reactive towards oxidative addition by palladium(0) than the more robust C-Cl bond. This differential reactivity is the key to its utility, enabling the initial coupling at the 3-position while leaving the 5-position available for subsequent transformations.

  • The Hydroxyl Group: The acidic proton of the hydroxyl group necessitates careful selection of the base to avoid undesirable side reactions. However, its presence also offers a handle for further functionalization or can influence the electronic properties of the final compound.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimization. The process is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-Br bond of this compound). This is often the rate-determining step of the cycle and results in a Pd(II) intermediate.[4] For challenging substrates like heteroaryl chlorides, this step can be slow and may require specialized, electron-rich ligands to facilitate the reaction.[7][8]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) center. This process is critically dependent on the base, which activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻).[9][10][11] This activated species then readily exchanges its organic moiety with the halide on the palladium complex.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[4][5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Aryl-Pd(II)-Br(L)₂ OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Both Aryl-Pd(II)-R¹(L)₂ TM->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Regeneration Product Aryl-R¹ RE->Product ArylHalide 3-Bromo-5-chloro- pyridin-4-ol (Aryl-Br) ArylHalide->OA Organoboron R¹-B(OH)₂ Borate [R¹-B(OH)₃]⁻ (Boronate) Organoboron->Borate Activation Base Base (e.g., K₂CO₃) Borate->TM

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Design & Parameter Optimization

The success of coupling this compound hinges on the careful selection of reaction parameters. Optimization is key to achieving high yields and selectivity.[12][13]

The Catalyst System: Palladium Source and Ligand

The choice of palladium precursor and, more importantly, the supporting ligand is critical.

  • Ligand Selection: For heteroaryl halides, standard ligands like PPh₃ can be insufficient. Bulky, electron-rich phosphine ligands are highly recommended as they promote the crucial oxidative addition step and stabilize the catalyst.[9]

    • Buchwald Ligands: SPhos, RuPhos, and XPhos are excellent choices for coupling heteroaryl halides.

    • Other Phosphines: P(t-Bu)₃ and PCy₃ are also effective due to their electron-donating properties.[9]

The Base: The Key to Transmetalation

The base plays a pivotal role in activating the boronic acid.[10][14] Its strength and solubility can dramatically impact the reaction outcome.[11]

  • Inorganic Bases:

    • K₂CO₃ (Potassium Carbonate): A widely used, cost-effective, and moderately strong base suitable for many applications.

    • Cs₂CO₃ (Cesium Carbonate): Often provides superior results due to its higher solubility in organic solvents, but it is more expensive.

    • K₃PO₄ (Potassium Phosphate): A strong base that is particularly effective for coupling electron-deficient or sterically hindered substrates. It is a reliable choice for pyridyl systems.[15]

  • Fluoride Bases (e.g., KF): Fluoride ions can also effectively activate boronic acids and are useful when base-sensitive functional groups are present.[9][11]

Solvent System

A polar aprotic solvent is typically used, often in combination with water to dissolve the inorganic base.

  • Common Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, and Dimethylformamide (DMF) are frequently employed.[2][16]

  • Aqueous Mixtures: A solvent system like Dioxane/H₂O or Toluene/H₂O (e.g., in a 4:1 ratio) is highly recommended to facilitate the reaction.[5] The water aids in dissolving the base and promoting the formation of the boronate complex.[8]

  • Deoxygenation: It is absolutely critical to use deoxygenated solvents. The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Solvents should be thoroughly sparged with an inert gas (Argon or Nitrogen) before use.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Researchers should consider small-scale trials to optimize conditions for their specific boronic acid partner.[7]

General Protocol using Conventional Heating

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Workflow start Start reagents 1. Charge Schlenk Tube (Substrate, Boronic Acid, Base, Catalyst, Ligand) start->reagents purge 2. Evacuate and Backfill with Argon (3x) reagents->purge solvent 3. Add Degassed Solvent(s) purge->solvent heat 4. Heat to Reaction Temp (e.g., 100 °C) with Stirring solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Cool, Quench (H₂O), and Extract (e.g., EtOAc) monitor->workup purify 7. Dry, Concentrate, and Purify (Chromatography) workup->purify end Final Product purify->end

Figure 2: Standard experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a gas-tight syringe, add the previously degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the reaction mixture.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[5]

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (EtOAc) (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[5]

Protocol using Microwave Irradiation

Microwave heating can significantly reduce reaction times, often from hours to minutes.

  • Setup: In a dedicated microwave reaction vial, combine the reagents, base, catalyst, and ligand as described above.

  • Solvent & Sealing: Add the degassed solvent, and securely crimp the vial cap.

  • Irradiation: Place the vial in the microwave reactor. Set the temperature to 100-140 °C and irradiate for 15-60 minutes.

  • Work-up & Purification: Follow the same work-up and purification procedures as the conventional heating method.

Data Presentation: Reference Conditions

The table below summarizes typical starting conditions for the coupling of this compound with phenylboronic acid. These should be viewed as a starting point for optimization.

ParameterConditionRationale
Pd Source Pd₂(dba)₃ (1.5 mol%)Air-stable Pd(0) precursor.
Ligand SPhos (3.0 mol%)Bulky, electron-rich ligand ideal for heteroaryl couplings.
Base K₃PO₄ (2.5 equiv)Strong, effective base for pyridyl substrates.
Solvent 1,4-Dioxane / H₂O (4:1)Biphasic system to dissolve both organic and inorganic components.
Temperature 100 °CProvides sufficient thermal energy for oxidative addition.
Time 12 hTypical duration; should be optimized via monitoring.
Expected Yield 70-95%Varies based on purity of reagents and reaction execution.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Inappropriate base or solvent.1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Increase reaction temperature in 10 °C increments.3. Screen alternative bases (e.g., Cs₂CO₃) and ligands (e.g., XPhos).
Protodeboronation 1. Presence of excess water or acidic impurities.2. Base is too strong or reaction time is too long.1. Use anhydrous solvents and freshly opened boronic acid.2. Switch to a milder base (e.g., K₂CO₃) or reduce reaction time.
Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture.2. High catalyst loading.1. Improve degassing technique.2. Reduce the catalyst loading to the minimum effective amount (e.g., < 2 mol%).
Low Product Recovery 1. Product is water-soluble.2. Emulsion during work-up.1. Saturate the aqueous layer with NaCl before extraction.2. Use a different extraction solvent or filter through Celite.

Conclusion

This compound is a valuable and versatile building block for constructing complex molecular scaffolds via the Suzuki-Miyaura cross-coupling reaction. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can achieve selective C-C bond formation at the 3-position. Success in these endeavors requires a rational approach to reaction design, with careful consideration given to the catalyst system, base, and solvent. The protocols and insights provided in this guide offer a solid foundation for researchers to efficiently synthesize novel pyridinol derivatives for applications in drug discovery and beyond.

References

Application Notes and Protocols: 3-Bromo-5-chloropyridin-4-ol as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,5-Dihalo-4-pyridone Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs targeting the ATP-binding site of these enzymes.[2] Within the vast chemical space of kinase inhibitors, the pyridine and pyridinone cores have emerged as "privileged scaffolds" due to their ability to form key hydrogen bonding interactions with the kinase hinge region, a critical anchoring point for many inhibitors.[3][4]

The 3-bromo-5-chloropyridin-4-ol scaffold, existing in tautomeric equilibrium with its 3-bromo-5-chloro-4-pyridone form, is a particularly valuable building block for medicinal chemists. This guide provides an in-depth exploration of its strategic application in the synthesis of kinase inhibitors, complete with detailed experimental protocols and the scientific rationale underpinning its use.

The unique arrangement of substituents on this scaffold offers a trifecta of synthetic and functional advantages:

  • Orthogonal Reactivity: The differential reactivity of the bromine and chlorine atoms allows for selective and sequential functionalization. Typically, the bromo substituent is more amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, while the chloro group can be targeted in subsequent nucleophilic aromatic substitution (SNAr) reactions, or vice-versa depending on the catalytic system and reaction conditions.[2]

  • Three-Dimensional Vectorial Diversity: The scaffold provides three distinct vectors for chemical elaboration. The hydroxyl/oxo group at the 4-position can be alkylated or arylated to probe solvent-exposed regions of the kinase active site. The halogenated positions at C3 and C5 serve as anchor points for introducing moieties that can interact with other key regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

  • Hinge-Binding Mimicry: The pyridin-4-ol/pyridone core is an effective bioisostere for other hinge-binding motifs and can engage in crucial hydrogen bond donor-acceptor interactions with the kinase hinge backbone.

Core Synthetic Strategies: Harnessing the Reactivity of this compound

The elaboration of the this compound core into complex kinase inhibitors typically relies on a palette of robust and well-established synthetic transformations. The two most pivotal reactions are O-alkylation/arylation and palladium-catalyzed cross-coupling reactions.

Logical Flow of a Representative Synthetic Campaign

The following diagram illustrates a common strategic approach for the synthesis of a kinase inhibitor starting from this compound. This workflow prioritizes the installation of a side chain at the 4-position via an ether linkage, followed by a Suzuki-Miyaura coupling to introduce a larger, often aromatic or heteroaromatic, fragment at the 5-position.

G A This compound (Starting Material) B O-Alkylation / O-Arylation (e.g., Williamson Ether Synthesis) A->B Introduce R1 side chain C 4-Alkoxy/Aryloxy-3-bromo-5-chloropyridine (Intermediate 1) B->C D Suzuki-Miyaura Coupling (Selective at C5-Br) C->D Introduce R2 moiety E 4-Alkoxy/Aryloxy-3-bromo-5-aryl/heteroaryl-pyridine (Intermediate 2) D->E F Further Functionalization (Optional) (e.g., S_NAr at C3-Cl, amide coupling) E->F G Final Kinase Inhibitor F->G

Caption: A generalized synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

The following protocols provide a representative, step-by-step guide for the synthesis of a kinase inhibitor based on the this compound scaffold. These protocols are based on established methodologies for similar heterocyclic systems.[5][6]

Protocol 1: Synthesis of 4-((2,6-Dichloro-3-fluorophenyl)methoxy)-3-bromo-5-chloropyridine (Representative Etherification)

This protocol describes the formation of an ether linkage at the 4-position of the pyridin-4-ol, a common strategy to introduce a side chain that can interact with the solvent-exposed region of the kinase active site. The choice of the (2,6-dichloro-3-fluorophenyl)methyl group is illustrative and is found in the structure of the approved kinase inhibitor Crizotinib.[5]

Materials:

  • This compound (1.0 equiv)

  • 2,6-Dichloro-3-fluorobenzyl bromide (1.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and anhydrous DMF.

  • Add cesium carbonate (2.0 equiv) to the solution and stir the suspension at room temperature for 15 minutes.

  • Add a solution of 2,6-dichloro-3-fluorobenzyl bromide (1.1 equiv) in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-((2,6-dichloro-3-fluorophenyl)methoxy)-3-bromo-5-chloropyridine.

Characterization:

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry: To confirm the structure and purity of the product.

Protocol 2: Synthesis of a Representative Biaryl Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol details the selective palladium-catalyzed Suzuki-Miyaura coupling at the C5-bromo position of the pyridine ring. This is a powerful method for introducing aryl or heteroaryl moieties, which are often crucial for achieving high potency and selectivity.[7]

Materials:

  • 4-((2,6-Dichloro-3-fluorophenyl)methoxy)-3-bromo-5-chloropyridine (from Protocol 1) (1.0 equiv)

  • Arylboronic acid or heteroarylboronic acid (e.g., 1-(piperidin-4-yl)-1H-pyrazole-4-boronic acid pinacol ester) (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add the pyridine intermediate from Protocol 1 (1.0 equiv), the boronic acid or ester (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction can also be performed in a microwave reactor for shorter reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final kinase inhibitor.

Characterization:

  • ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC: To confirm the structure and determine the purity of the final compound.

Characterization and Biological Evaluation

A crucial aspect of developing kinase inhibitors is the thorough characterization of their biological activity.

In Vitro Kinase Inhibition Assays

The potency of the synthesized compounds against target kinases is typically determined using in vitro enzymatic assays. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Illustrative Kinase Assay Workflow:

G A Prepare Kinase Reaction (Kinase, Substrate, ATP, Buffer) B Add Test Compound (Varying Concentrations) A->B C Incubate at 30°C B->C D Stop Reaction & Deplete ATP (e.g., ADP-Glo™ Reagent) C->D E Convert ADP to ATP & Generate Light (Kinase Detection Reagent) D->E F Measure Luminescence E->F G Calculate IC₅₀ Value F->G

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

To assess the activity of the inhibitors in a more biologically relevant context, cell-based assays are employed. These can include:

  • Cell Proliferation/Viability Assays (e.g., MTT or CellTiter-Glo®): To determine the effect of the compound on the growth of cancer cell lines that are dependent on the target kinase.

  • Target Phosphorylation Assays (e.g., Western Blot or ELISA): To confirm that the inhibitor is engaging its target in cells by measuring the phosphorylation status of the kinase itself or its downstream substrates.

Kinome Profiling

To understand the selectivity of a novel inhibitor, it is often screened against a large panel of kinases (kinome profiling). This provides a comprehensive view of its on-target and off-target activities, which is critical for predicting potential therapeutic efficacy and side effects.[8]

Data Presentation: Representative Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (nM)
Representative Inhibitor 1 Kinase A15Cancer Cell Line X50
Representative Inhibitor 2 Kinase B8Cancer Cell Line Y25
Reference Compound Kinase A10Cancer Cell Line X40

IC₅₀: The half-maximal inhibitory concentration in an enzymatic assay. GI₅₀: The half-maximal growth inhibitory concentration in a cell-based assay.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound stands out as a highly adaptable and strategically valuable building block in the design and synthesis of novel kinase inhibitors. Its inherent chemical properties allow for the systematic and regioselective introduction of various chemical moieties, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting compounds. The robust synthetic methodologies, such as O-alkylation and palladium-catalyzed cross-coupling reactions, provide reliable pathways to a diverse range of potential drug candidates. As the quest for more potent and selective kinase inhibitors continues, the strategic application of scaffolds like this compound will undoubtedly remain a cornerstone of modern drug discovery.

References

Application Notes and Protocols for the N-Alkylation of 3-Bromo-5-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of pyridin-4-ol cores is a fundamental transformation in medicinal chemistry and materials science, providing a pathway to a diverse array of functionalized molecules. The 3-bromo-5-chloropyridin-4-ol scaffold is of particular interest as the halogen substituents offer vectors for further chemical modification, such as cross-coupling reactions. However, the tautomeric nature of pyridin-4-ols, existing in equilibrium with their pyridin-4(1H)-one form, presents a regioselectivity challenge during alkylation. This guide provides a detailed experimental protocol for the selective N-alkylation of this compound, delving into the mechanistic rationale behind the chosen methodology and exploring alternative strategies.

Theoretical Background: The Challenge of Regioselectivity

The alkylation of this compound can theoretically occur at either the nitrogen or the oxygen atom of its tautomeric forms. The outcome of the reaction is governed by several factors, including the nature of the alkylating agent, the base employed for deprotonation, the solvent, and the reaction temperature.

  • Hard and Soft Acids and Bases (HSAB) Theory: According to HSAB theory, hard electrophiles (e.g., dimethyl sulfate) tend to react with the hard oxygen nucleophile (O-alkylation), while softer electrophiles (e.g., alkyl iodides) favor reaction with the softer nitrogen nucleophile (N-alkylation).

  • Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can enhance the rate of SN2 reactions and influence the reactivity of the nucleophile.

  • Counter-ion Effects: The choice of base and the resulting counter-ion can also play a role in directing the alkylation.

The electron-withdrawing nature of the bromine and chlorine substituents on the pyridine ring is expected to lower the pKa of the hydroxyl group, facilitating its deprotonation. However, these substituents also decrease the nucleophilicity of the resulting pyridinolate anion, which may necessitate more forcing reaction conditions for successful alkylation.

Recommended Experimental Protocol: Modified Williamson Ether Synthesis

This protocol is based on the principles of the Williamson ether synthesis, a robust and widely used method for forming ether linkages, adapted here for selective N-alkylation.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially available---
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)Reagent GradeCommercially availableThe choice of halide can influence reactivity (I > Br > Cl).
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially availableHighly reactive with water. Handle under inert atmosphere.
N,N-Dimethylformamide (DMF)AnhydrousCommercially availableUse a dry, aprotic solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercially availableFor extraction.
Saturated aqueous NH₄Cl---Prepared in-houseFor quenching the reaction.
Brine (saturated aqueous NaCl)---Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially availableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)

  • Syringes and needles

  • Temperature-controlled heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and chromatography

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware dissolve Dissolve Pyridinol in anhydrous DMF prep_reagents->dissolve add_base Add NaH at 0 °C dissolve->add_base stir_deprotonation Stir for 30 min at 0 °C add_base->stir_deprotonation add_alkyl_halide Add Alkyl Halide dropwise stir_deprotonation->add_alkyl_halide warm_rt Warm to RT and stir (monitor by TLC) add_alkyl_halide->warm_rt quench Quench with sat. aq. NH4Cl warm_rt->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize by NMR, MS, etc. purify->characterize

Caption: Experimental workflow for the N-alkylation of this compound.

Step-by-Step Protocol
  • Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF (approximately 0.1-0.2 M concentration of the substrate) to the flask and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a change in the appearance of the solution.

  • Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC (a suitable eluent system, e.g., ethyl acetate/hexanes, should be determined).

  • Quenching: Once the reaction is complete (or no further conversion is observed), carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Alternative Protocols

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for the N-alkylation of pyridinols, particularly when using alcohols as the alkylating agent.[2] However, it can sometimes lead to mixtures of N- and O-alkylated products.[3]

General Conditions:

  • Reactants: this compound (1.0 eq), alcohol (1.1-1.5 eq), triphenylphosphine (PPh₃, 1.5 eq).

  • Reagent: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure: To a solution of the pyridinol, alcohol, and PPh₃ in THF at 0 °C, slowly add DEAD or DIAD. Allow the reaction to warm to room temperature and stir until completion. Work-up involves quenching, extraction, and purification. Modified protocols using polymer-supported PPh₃ can simplify purification.[4]

Phase Transfer Catalysis (PTC)

PTC is an environmentally friendly and efficient method for N-alkylation.[5] It avoids the use of strong, moisture-sensitive bases and can often be performed in less hazardous solvents.[6]

General Conditions:

  • Reactants: this compound, alkyl halide.

  • Base: Aqueous solution of a weaker inorganic base (e.g., K₂CO₃, NaOH).

  • Catalyst: A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB).

  • Solvent System: A biphasic system (e.g., toluene/water).

  • Procedure: The reactants, base, and catalyst are stirred vigorously at a suitable temperature until the reaction is complete. The product is then isolated from the organic phase.

Analytical Characterization

The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. Key indicators of N-alkylation include the appearance of signals corresponding to the new alkyl group and characteristic shifts in the pyridine ring protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Handling of Reagents:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in a fume hood under an inert atmosphere.

    • Alkyl Halides: Many are toxic and/or lachrymators. Handle with care in a well-ventilated fume hood.

    • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

  • Reaction Quenching: The quenching of NaH should be done slowly and at a low temperature to control the evolution of hydrogen gas.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion - Incomplete deprotonation.- Low reactivity of the alkyl halide.- Deactivation of the nucleophile.- Ensure anhydrous conditions.- Use a stronger base or increase the amount of NaH.- Switch to a more reactive alkyl halide (e.g., iodide).- Increase the reaction temperature or time.
Mixture of N- and O-alkylated products - Reaction conditions favor both pathways.- Switch to a softer alkylating agent (e.g., alkyl iodide).- Try a different solvent or base combination.- Consider using the Mitsunobu or PTC method with optimized conditions for N-selectivity.
Formation of multiple by-products - Side reactions due to high temperatures.- Impure starting materials.- Run the reaction at a lower temperature for a longer duration.- Purify starting materials before use.

References

Application Notes and Protocols: The Strategic Use of 3-Bromo-5-chloropyridin-4-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Pyridine Scaffold

In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. Heterocyclic compounds, particularly those based on the pyridine ring, are a cornerstone of modern pesticide design.[1][2] 3-Bromo-5-chloropyridin-4-ol is a highly functionalized and versatile intermediate that serves as a critical building block for the synthesis of new crop protection agents.[3] Its unique substitution pattern, featuring two different halogen atoms and a reactive hydroxyl group, offers a rich platform for chemical modification, enabling the creation of diverse molecular architectures with potent biological activity.[4]

The presence of bromine and chlorine atoms allows for selective and differential reactivity in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental for constructing complex agrochemical candidates.[5] The hydroxyl group, existing in tautomeric equilibrium with its pyridone form, provides a key reaction site for introducing a wide range of substituents through O-alkylation and O-acylation, further expanding the chemical space for discovery. These modifications are crucial for fine-tuning the physicochemical properties of the final molecule, such as solubility, stability, and its interaction with biological targets.

This guide provides a detailed overview of the application of this compound in agrochemical synthesis, with a focus on a core synthetic transformation: the O-alkylation of the hydroxyl group via the Williamson ether synthesis. This reaction is a foundational method for creating libraries of novel pyridine-based compounds for screening as potential herbicides, fungicides, and insecticides.[6]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is essential for safe handling and successful reaction planning.

PropertyValue
IUPAC Name 3-Bromo-5-chloro-4-hydroxypyridine
Synonyms This compound, 3-Bromo-5-chloro-4(1H)-pyridone
CAS Number 137628-16-1 (for the 2(1H)-one tautomer, often used interchangeably)
Molecular Formula C₅H₃BrClNO
Molecular Weight 208.44 g/mol
Appearance Off-white to light brown solid
Purity Typically ≥97%
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in water

Core Application: O-Alkylation for the Development of Novel Agrochemical Scaffolds

A primary strategy in agrochemical discovery is the synthesis of compound libraries through the derivatization of a core scaffold. The hydroxyl group of this compound is an ideal handle for such modifications. O-alkylation, the formation of an ether linkage, is a powerful tool to introduce a vast array of alkyl and aryl groups, which can significantly influence the biological activity of the resulting molecule. The Williamson ether synthesis is a classic, robust, and widely used method for this transformation.[7]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] First, a strong base is used to deprotonate the hydroxyl group of the pyridinol, forming a more nucleophilic pyridinoxide anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the desired ether product. The choice of base, solvent, and reaction conditions is critical for achieving high yields and minimizing side reactions.

Diagram of the General O-Alkylation Reaction

G cluster_reactants reactant1 This compound conditions Base, Solvent reactant1->conditions reactant2 + R-X (Alkyl Halide) reactant2->conditions product 4-Alkoxy-3-bromo-5-chloropyridine conditions->product

Caption: General scheme of the Williamson ether synthesis.

Detailed Protocol: Synthesis of 4-Ethoxy-3-bromo-5-chloropyridine

This protocol details a representative Williamson ether synthesis using this compound and ethyl iodide. This procedure can be adapted for other primary alkyl halides to generate a library of 4-alkoxy-3-bromo-5-chloropyridine derivatives.

Materials and Reagents
  • This compound (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Ethyl iodide (C₂H₅I) (1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer

  • Syringes for liquid transfer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow Diagram

G start Start step1 Dissolve this compound in anhydrous DMF under N₂ start->step1 step2 Cool to 0°C (ice-water bath) step1->step2 step3 Add NaH portion-wise step2->step3 step4 Stir at 0°C for 30 min step3->step4 step5 Add ethyl iodide dropwise step4->step5 step6 Warm to room temperature and stir for 4-6 hours step5->step6 step7 Quench with sat. aq. NH₄Cl step6->step7 step8 Extract with Ethyl Acetate (3x) step7->step8 step9 Wash combined organic layers with water and brine step8->step9 step10 Dry over MgSO₄, filter, and concentrate step9->step10 step11 Purify by column chromatography step10->step11 end Obtain pure product step11->end

Caption: Workflow for the Williamson ether synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.08 g, 10.0 mmol).

  • Dissolution: Add anhydrous DMF (e.g., 50 mL) via syringe and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, e.g., 0.48 g, 12.0 mmol) in small portions. Caution: NaH reacts violently with water and is flammable. Handle with extreme care in an inert atmosphere. Hydrogen gas is evolved during this step.

  • Anion Formation: Stir the resulting suspension at 0°C for 30 minutes. The formation of the sodium pyridinoxide salt should be observed.

  • Alkylation: Slowly add ethyl iodide (e.g., 0.96 mL, 1.87 g, 12.0 mmol) to the reaction mixture dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water (e.g., 100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-ethoxy-3-bromo-5-chloropyridine.

Quantitative Data Summary (Representative)

ReagentMW ( g/mol )Amount (g)Moles (mmol)Equivalents
This compound208.442.0810.01.0
Sodium Hydride (60%)40.00 (NaH)0.4812.01.2
Ethyl Iodide155.971.8712.01.2
Product (Expected) 236.49 ~1.9-2.2 - Yield: 80-95%

Causality and Experimental Choices

  • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction towards product formation. Weaker bases like potassium carbonate could also be used, but may require higher temperatures and longer reaction times.[2]

  • Choice of Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium cation of the pyridinoxide salt, enhancing the nucleophilicity of the oxygen anion and promoting the SN2 reaction.[8]

  • Reaction Conditions: The reaction is initiated at 0°C to control the exothermic addition of NaH. Allowing the reaction to proceed at room temperature provides sufficient energy for the SN2 reaction to occur at a reasonable rate without promoting significant side reactions.

  • Workup Procedure: Quenching with NH₄Cl neutralizes any unreacted NaH. The aqueous workup and washes are crucial for removing the DMF solvent and inorganic byproducts, simplifying the final purification step.

Safety and Handling

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.

  • Ethyl Iodide: A lachrymator and potential alkylating agent. Handle in a well-ventilated fume hood.

  • DMF: A potential skin irritant and can be absorbed through the skin. Use with appropriate gloves.

This detailed guide provides a robust starting point for researchers and scientists to utilize this compound as a versatile intermediate in the synthesis of novel agrochemicals. The described O-alkylation protocol is a fundamental transformation that opens the door to a wide range of potential crop protection candidates.

References

Application Note and Protocol: A Scalable Synthesis of 3-Bromo-5-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-5-chloropyridin-4-ol

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a pyridinol core with ortho- and meta-positioned halogen atoms, makes it a versatile building block for the synthesis of more complex molecular architectures. The hydroxyl group can act as a nucleophile or be converted into other functional groups, while the bromine and chlorine atoms provide orthogonal handles for various cross-coupling reactions. This allows for the precise and stepwise introduction of different substituents, a crucial capability in modern drug discovery and the development of novel materials.[1][2]

The synthesis of such polysubstituted pyridines, however, is not without its challenges. The primary obstacle lies in achieving high regioselectivity during the halogenation steps. The electron-donating hydroxyl group strongly activates the pyridine ring towards electrophilic substitution, primarily at the positions ortho and para to it. Therefore, a carefully designed synthetic strategy is required to control the sequential introduction of the chloro and bromo substituents to achieve the desired 3-bromo-5-chloro substitution pattern.

This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound, starting from the readily available 4-hydroxypyridine. The described methodology is designed to be robust, scalable, and to address the challenge of regioselectivity through a logical sequence of chlorination followed by bromination.

Overall Synthetic Scheme

The proposed synthetic route involves two key transformations:

  • Step 1: Regioselective Chlorination of 4-Hydroxypyridine: The initial step focuses on the monochlorination of 4-hydroxypyridine to yield 3-chloro-4-hydroxypyridine.

  • Step 2: Regioselective Bromination of 3-Chloro-4-hydroxypyridine: The intermediate is then subjected to bromination to introduce the bromine atom at the vacant ortho position, yielding the final product, this compound.

Synthesis_Workflow Start 4-Hydroxypyridine (Starting Material) Step1 Step 1: Chlorination (N-Chlorosuccinimide, Acetonitrile) Start->Step1 Intermediate 3-Chloropyridin-4-ol (Intermediate) Step1->Intermediate Reaction & Work-up Step2 Step 2: Bromination (N-Bromosuccinimide, Acetonitrile) Intermediate->Step2 Product This compound (Final Product) Step2->Product Reaction & Work-up Purification Purification (Recrystallization) Product->Purification Analysis Characterization (NMR, MS, MP) Purification->Analysis

Caption: Synthetic workflow for this compound.

Part 1: Detailed Protocol for the Synthesis of 3-Chloropyridin-4-ol (Intermediate)

Rationale

The hydroxyl group at the 4-position of the pyridine ring is an activating, ortho-, para-director for electrophilic substitution. Since the para-position is occupied by the nitrogen atom, substitution is directed to the ortho-positions (3 and 5). By using one equivalent of a mild chlorinating agent like N-Chlorosuccinimide (NCS), we can achieve controlled monochlorination. Acetonitrile is chosen as the solvent due to its polarity, which aids in dissolving the starting material, and its relatively high boiling point, which allows for a moderate reaction temperature.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/Equivalents
4-Hydroxypyridine626-64-295.091.0 eq
N-Chlorosuccinimide (NCS)128-09-6133.531.05 eq
Acetonitrile (ACN)75-05-841.05Solvent
Deionized Water7732-18-518.02For work-up
Saturated Sodium Bicarbonate144-55-884.01For work-up
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent
Experimental Procedure
  • Reaction Setup: To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 4-hydroxypyridine (95.1 g, 1.0 mol) and acetonitrile (1 L).

  • Reagent Addition: Stir the mixture at room temperature until the 4-hydroxypyridine is fully dissolved. In a single portion, add N-Chlorosuccinimide (140.2 g, 1.05 mol).

  • Reaction: Heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.

  • Extraction: To the resulting residue, add deionized water (500 mL) and ethyl acetate (500 mL). Stir vigorously for 15 minutes. Separate the organic layer.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution (2 x 250 mL) to remove any acidic byproducts, followed by a wash with brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-chloropyridin-4-ol can be purified by recrystallization from an ethanol/water mixture to afford a white to off-white solid.

Part 2: Detailed Protocol for the Synthesis of this compound (Final Product)

Rationale

With one of the ortho-positions (position 3 or 5) now blocked by a chlorine atom, the subsequent electrophilic bromination will be directed to the remaining vacant ortho-position. N-Bromosuccinimide (NBS) is employed as the brominating agent for its high selectivity and safer handling compared to elemental bromine, which is crucial for a scale-up process.[3] The reaction conditions are kept similar to the chlorination step for process consistency.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/Equivalents
3-Chloropyridin-4-ol68226-73-3129.541.0 eq
N-Bromosuccinimide (NBS)128-08-5177.981.05 eq
Acetonitrile (ACN)75-05-841.05Solvent
Deionized Water7732-18-518.02For work-up
Saturated Sodium Thiosulfate10102-17-7248.18For quenching
Ethyl Acetate141-78-688.11Extraction Solvent
Anhydrous Sodium Sulfate7757-82-6142.04Drying agent
Experimental Procedure
  • Reaction Setup: In a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 3-chloropyridin-4-ol (129.5 g, 1.0 mol) in acetonitrile (1.5 L).

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (186.9 g, 1.05 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 30°C.

  • Reaction: After the addition is complete, heat the mixture to 60-70°C and maintain for 5-7 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Quenching: Cool the reaction mixture to room temperature. Add a saturated solution of sodium thiosulfate (500 mL) to quench any unreacted NBS.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile.

  • Precipitation and Filtration: Cool the remaining aqueous slurry in an ice bath for 1-2 hours. The product will precipitate out of the solution. Collect the solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 200 mL).

  • Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight to yield this compound. Further purification can be achieved by recrystallization from isopropanol if necessary.

Scale-Up Considerations and Process Safety

Scaling up electrophilic halogenations requires careful management of potential exotherms and reagent handling.

  • Thermal Management: The additions of NCS and NBS can be exothermic. For larger scales (multi-kilogram), it is imperative to use a jacketed reactor with controlled cooling. The reagents should be added portion-wise or via a solid addition funnel to maintain strict temperature control.

  • Off-Gassing: Although minimal with NCS and NBS compared to elemental halogens, the reaction should be conducted in a well-ventilated fume hood or reactor system with appropriate scrubbing for any potential volatile byproducts.

  • Purification at Scale: Recrystallization is a more viable purification method at scale compared to chromatography. Solvent selection is critical to ensure high recovery and purity.

  • Safety: Always consult the Safety Data Sheet (SDS) for all reagents before use.[4][5][6][7]

    • Personal Protective Equipment (PPE): Wear standard PPE including safety glasses, a lab coat, and chemical-resistant gloves.[5]

    • NCS and NBS: These reagents are irritants and lachrymators. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

    • Solvents: Acetonitrile and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to light tan solid
Molecular Formula C₅H₃BrClNO
Molecular Weight 208.44 g/mol [8]
Melting Point To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆) δ ~11.5-12.5 (s, 1H, -OH), ~8.1 (s, 1H, Ar-H), ~8.0 (s, 1H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆) Expected signals for 5 aromatic carbons, with shifts influenced by N, OH, Cl, and Br
Mass Spec (ESI-) m/z 205.9, 207.9 [(M-H)⁻]
Purity (HPLC) ≥98%

Conclusion

This application note provides a comprehensive and scalable two-step synthesis of this compound. The protocol is designed with a focus on regiochemical control, process safety, and scalability. By employing readily available starting materials and selective halogenating agents, this method offers a reliable route for producing this valuable heterocyclic intermediate for applications in research, drug development, and materials science.

References

Application Notes & Protocols: 3-Bromo-5-chloropyridin-4-ol as a Versatile Building Block for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-5-chloropyridin-4-ol

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs featuring these structural motifs.[1][2] Among them, the pyridinone core is a privileged scaffold due to its ability to engage in a wide array of biological interactions. This guide focuses on a particularly valuable, yet underexplored, building block: This compound .

This compound primarily exists in its more stable tautomeric form, 3-bromo-5-chloro-1H-pyridin-4-one . The true synthetic power of this reagent lies in its dihalogenated nature. The presence of both a bromine and a chlorine atom on the pyridine ring provides a platform for sequential, regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[3][4] This differential reactivity is the cornerstone of its utility, enabling chemists to perform a reaction at the C3 position while leaving the C5 position available for a subsequent, distinct transformation.

This application note provides an in-depth guide to leveraging this differential reactivity, focusing on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will explore the mechanistic underpinnings of these reactions and provide detailed, field-tested protocols for their application, followed by a strategy for subsequent cyclization to construct novel, fused heterocyclic systems of high interest in drug discovery.[5][6]

Physicochemical Properties & Safety

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the starting material.

PropertyValue
IUPAC Name 3-bromo-5-chloro-1H-pyridin-4-one
Synonyms This compound
Molecular Formula C₅H₃BrClNO
Molecular Weight 208.44 g/mol
CAS Number 137628-16-1[7]
Appearance Off-white to light tan powder
Melting Point >200 °C (decomposes)

Safety & Handling:

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and may be harmful if inhaled (H332).[7]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Core Synthetic Strategy: Orthogonal Functionalization

The central strategy for using 3-bromo-5-chloropyridin-4-one is a two-step process:

  • Selective Functionalization at C3: Utilize the higher reactivity of the C-Br bond to introduce a substituent via palladium-catalyzed cross-coupling.

  • Second Functionalization or Cyclization: The remaining C-Cl bond can either be targeted in a subsequent coupling reaction under more forcing conditions or, more elegantly, the substituent introduced at C3 can be designed to react with the adjacent pyridinone moiety to form a new, fused heterocyclic ring.

G cluster_0 Step 1: Selective C3 Functionalization cluster_1 Step 2: Annulation A 3-Bromo-5-chloro- 1H-pyridin-4-one B Pd-Catalyzed Cross-Coupling A->B High C-Br Reactivity C 3-Substituted-5-chloro- 1H-pyridin-4-one B->C D Intramolecular Cyclization C->D Designed Substituent E Novel Fused Heterocycle D->E G pd0 Pd(0)L₂ cycle_top Oxidative Addition pd0->cycle_top pd2_complex R¹-Pd(II)L₂-Br cycle_top->pd2_complex cycle_right Transmetalation pd2_complex->cycle_right pd2_r2 R¹-Pd(II)L₂-R² cycle_right->pd2_r2 cycle_bottom Reductive Elimination pd2_r2->cycle_bottom cycle_bottom->pd0 product R¹-R² cycle_bottom->product Product Released boronate R²-B(OR)₂ boronate->cycle_right base Base (e.g., K₂CO₃) base->cycle_right aryl_halide R¹-Br (Pyridinone) aryl_halide->cycle_top G pd0 Pd(0)L₂ cycle_top Oxidative Addition pd0->cycle_top pd2_complex R¹-Pd(II)L₂-Br cycle_top->pd2_complex cycle_right Amine Coordination pd2_complex->cycle_right pd2_amine [R¹-Pd(II)L₂(HNR²R³)]⁺Br⁻ cycle_right->pd2_amine cycle_bottom_right Deprotonation (Base) pd2_amine->cycle_bottom_right pd2_amido R¹-Pd(II)L₂(NR²R³) cycle_bottom_right->pd2_amido cycle_bottom_left Reductive Elimination pd2_amido->cycle_bottom_left cycle_bottom_left->pd0 product R¹-NR²R³ cycle_bottom_left->product Product Released amine HNR²R³ amine->cycle_right aryl_halide R¹-Br (Pyridinone) aryl_halide->cycle_top

References

Navigating the Synthesis of 3-Bromo-5-chloropyridin-4-ol Derivatives: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 2, 2026 – In the intricate landscape of pharmaceutical and agrochemical research, the strategic manipulation of functional groups is paramount to the successful synthesis of novel compounds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective protecting group strategies for 3-bromo-5-chloropyridin-4-ol, a versatile but challenging heterocyclic building block.

The unique arrangement of a hydroxyl group and two different halogen atoms on the pyridine ring of this compound presents both opportunities and challenges for synthetic chemists. The hydroxyl group's acidity and nucleophilicity can interfere with desired reactions at the halogenated positions, necessitating its temporary protection. This guide explores the selection, application, and removal of suitable protecting groups, ensuring the integrity of the molecule during subsequent functionalization, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

The Strategic Imperative for Protection

The 4-hydroxyl group of this compound renders the molecule acidic, making it incompatible with many organometallic reagents and strong bases commonly employed in cross-coupling reactions. Protection of this hydroxyl group is therefore a critical first step to unlock the synthetic potential of the bromine and chlorine substituents. The choice of protecting group is dictated by its stability to the planned reaction conditions and the ease of its subsequent removal without affecting the newly introduced functionalities.

Choosing the Right Shield: A Comparative Analysis

Several protecting groups can be considered for the 4-hydroxyl moiety. The selection of the optimal group depends on the intended synthetic route, particularly the conditions of the subsequent cross-coupling reactions and the final deprotection step. Here, we evaluate three of the most viable options: the Benzyl (Bn) ether, the Methoxymethyl (MOM) ether, and the tert-Butyldimethylsilyl (TBS) ether.

Table 1: Comparison of Protecting Groups for this compound

Protecting GroupProtection ConditionsStabilityDeprotection ConditionsKey Considerations
Benzyl (Bn) BnBr or BnCl, base (e.g., NaH, K₂CO₃) in DMF or THFStable to a wide range of reagents, including organometallics and mild acids/bases.Catalytic hydrogenolysis (H₂, Pd/C); strong acids (e.g., HBr).Hydrogenolysis may not be compatible with reducible functional groups.
Methoxymethyl (MOM) MOMCl, base (e.g., DIPEA) in CH₂Cl₂Stable to bases, nucleophiles, and many organometallic reagents.Acidic conditions (e.g., HCl in MeOH, TFA).Sensitive to strong acids.
tert-Butyldimethylsilyl (TBS) TBSCl, imidazole in DMFStable to a wide range of non-acidic conditions.Fluoride sources (e.g., TBAF in THF); acidic conditions.Can be labile under even mildly acidic conditions.

The Synthetic Workflow: From Protection to Functionalization

The general workflow for utilizing this compound in cross-coupling reactions involves a three-stage process: protection of the hydroxyl group, selective functionalization of the C-Br or C-Cl bond, and finally, deprotection to reveal the desired substituted pyridin-4-ol. The differential reactivity of the C-Br and C-Cl bonds, with the former being more reactive in typical palladium-catalyzed couplings, allows for a sequential and controlled introduction of different substituents.

Figure 1: A generalized workflow for the protection, functionalization, and deprotection of this compound.

Detailed Protocols

What follows are detailed, step-by-step methodologies for the protection and deprotection of this compound, providing researchers with actionable protocols for their synthetic endeavors.

Protocol 1: Benzyl (Bn) Ether Protection

Objective: To synthesize 4-(benzyloxy)-3-bromo-5-chloropyridine.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(benzyloxy)-3-bromo-5-chloropyridine.

Protocol 2: Methoxymethyl (MOM) Ether Protection

Objective: To synthesize 3-bromo-5-chloro-4-(methoxymethoxy)pyridine.

Materials:

  • This compound

  • Methoxymethyl chloride (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add DIPEA (1.5 eq).

  • Add MOMCl (1.2 eq) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-5-chloro-4-(methoxymethoxy)pyridine.[1]

Protocol 3: tert-Butyldimethylsilyl (TBS) Ether Protection

Objective: To synthesize 3-bromo-5-chloro-4-((tert-butyldimethylsilyl)oxy)pyridine.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at room temperature under an inert atmosphere, add TBSCl (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-bromo-5-chloro-4-((tert-butyldimethylsilyl)oxy)pyridine.

The Unveiling: Deprotection Strategies

The final step in the synthetic sequence is the removal of the protecting group to reveal the 4-hydroxyl functionality. The choice of deprotection method is critical to avoid cleavage of the newly formed C-C or C-N bonds.

G cluster_0 Protected Intermediates cluster_1 Deprotection Methods Bn-Protected 4-(Benzyloxy)-3-bromo-5-chloropyridine Hydrogenolysis H₂, Pd/C (Hydrogenolysis) Bn-Protected->Hydrogenolysis MOM-Protected 3-Bromo-5-chloro-4-(methoxymethoxy)pyridine Acidic_Cleavage HCl/MeOH or TFA (Acidic Cleavage) MOM-Protected->Acidic_Cleavage TBS-Protected 3-Bromo-5-chloro-4-((tert-butyldimethylsilyl)oxy)pyridine Fluoride_Cleavage TBAF (Fluoride-mediated Cleavage) TBS-Protected->Fluoride_Cleavage Final_Product This compound Hydrogenolysis->Final_Product Acidic_Cleavage->Final_Product Fluoride_Cleavage->Final_Product

Figure 2: Deprotection pathways for common protecting groups of this compound.

Protocol 4: Benzyl (Bn) Ether Deprotection

Procedure:

  • Dissolve the benzylated pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.[2]

Protocol 5: Methoxymethyl (MOM) Ether Deprotection

Procedure:

  • Dissolve the MOM-protected pyridine (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (HCl).

  • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify if necessary.[3]

Protocol 6: tert-Butyldimethylsilyl (TBS) Ether Deprotection

Procedure:

  • Dissolve the TBS-protected pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M in THF) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to afford the deprotected product.

Conclusion

The successful synthesis of derivatives of this compound hinges on the judicious selection and application of protecting group strategies. This guide provides a comprehensive overview and practical protocols for the use of benzyl, MOM, and TBS ethers as protecting groups for the 4-hydroxyl function. By following these detailed procedures, researchers can effectively navigate the synthetic challenges posed by this versatile building block and accelerate the discovery of new chemical entities in drug development and other scientific fields.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Bromo-5-chloropyridin-4-ol. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded explanations to help you navigate the complexities of this synthesis and optimize your yield.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by potential causes and detailed, actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Potential Cause 1: Incomplete Bromination

  • Explanation: The bromination of the pyridine ring is a critical step. Incomplete bromination can result from insufficient brominating agent, suboptimal reaction temperature, or a deactivated substrate. Pyridine and its derivatives are electron-deficient, which can make electrophilic aromatic substitution, like bromination, challenging.[1][2] Harsh reaction conditions are often required.[1]

  • Solution:

    • Reagent Stoichiometry: Ensure a slight excess of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) is used. A molar ratio of 1.1 to 1.3 equivalents of the brominating agent to the starting material is often a good starting point.

    • Temperature Control: The reaction temperature should be carefully controlled. For many pyridine brominations, the reaction is initiated at a low temperature (e.g., 0-5 °C) and then allowed to warm to room temperature or heated to ensure completion.

    • Activation of the Pyridine Ring: If the starting pyridine is highly deactivated, consider using a more reactive brominating agent or adding a catalyst. For instance, using a mixture of bromine and a Lewis acid like FeBr₃ can enhance the electrophilicity of the bromine.

Potential Cause 2: Side Reactions

  • Explanation: Over-bromination (di- or tri-bromination) or reaction at other positions on the pyridine ring can significantly reduce the yield of the desired mono-brominated product. The position of substituents on the pyridine ring directs the regioselectivity of halogenation.[1][3]

  • Solution:

    • Control of Reaction Conditions: Carefully control the stoichiometry of the brominating agent and the reaction time. Adding the brominating agent portion-wise can help to minimize over-bromination.

    • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

Potential Cause 3: Degradation of Starting Material or Product

  • Explanation: The pyridine ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. The 4-hydroxyl group can also participate in side reactions.

  • Solution:

    • pH Control: Maintain the pH of the reaction mixture within a suitable range. Use of a buffered system or a non-nucleophilic base can be beneficial.

    • Temperature Management: Avoid excessive heating. If heating is necessary, do so gradually and for the minimum time required for the reaction to go to completion.

Problem 2: Difficulty in Product Purification

Potential Cause 1: Presence of Isomeric Byproducts

  • Explanation: Halogenation of pyridines can sometimes lead to the formation of regioisomers, which can be difficult to separate from the desired product due to their similar physical properties.[3]

  • Solution:

    • Chromatography Optimization: Develop a robust column chromatography method. Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and petroleum ether) and silica gel mesh sizes to achieve optimal separation.[4]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique. Test various solvents or solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product, while leaving impurities in the mother liquor.

Potential Cause 2: Persistent Impurities

  • Explanation: Unreacted starting materials or reagents can co-elute with the product during chromatography or co-precipitate during recrystallization.

  • Solution:

    • Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with a dilute acid solution can remove basic impurities, while a wash with a dilute base solution can remove acidic impurities. A final wash with brine helps to remove residual water.

    • Activated Carbon Treatment: If colored impurities are present, treating a solution of the crude product with activated carbon can help to decolorize it before the final purification step.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The synthesis of this compound typically involves a multi-step process. A common approach starts with a substituted pyridine, followed by sequential halogenation and other functional group manipulations. While a direct, one-pot synthesis is desirable, it is often challenging to achieve high regioselectivity and yield. A plausible synthetic pathway could involve:

  • Starting Material: A suitable starting material would be a pre-functionalized pyridine, such as 3-chloro-4-hydroxypyridine or 5-bromo-4-hydroxypyridine.

  • Halogenation: The next step would involve the selective introduction of the second halogen atom. For example, if starting with 3-chloro-4-hydroxypyridine, a bromination reaction would be performed. Conversely, if starting with 5-bromo-4-hydroxypyridine, a chlorination step would be necessary. The choice of halogenating agent and reaction conditions is critical for achieving the desired regioselectivity.[1][2]

Q2: How can I improve the regioselectivity of the halogenation step?

Improving regioselectivity in pyridine halogenation is a key challenge. Here are some strategies:

  • Directing Groups: The existing substituents on the pyridine ring will direct the position of the incoming halogen. An -OH group at the 4-position is an activating group and will direct electrophilic substitution to the 3- and 5-positions.

  • Steric Hindrance: The steric bulk of existing substituents can influence the position of halogenation.

  • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Alternative Strategies: In some cases, a ring-opening and ring-closing strategy can be employed to achieve specific substitution patterns that are difficult to obtain through direct halogenation.[2]

Q3: What are the key safety precautions to consider during this synthesis?

  • Halogenating Agents: Bromine and other brominating agents are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Many organic solvents used in synthesis are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and avoid sources of ignition.

  • Pressure Build-up: Some reactions may generate gas, leading to a build-up of pressure in a sealed reaction vessel. Ensure that the reaction setup is appropriately vented.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

III. Experimental Protocols

Protocol 1: General Procedure for Bromination of a Substituted 4-Hydroxypyridine

Disclaimer: This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the substituted 4-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., bromine or NBS, 1.1 eq) in the same solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by pouring it into a cold solution of sodium thiosulfate to neutralize any excess bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

IV. Data Presentation

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Action(s)
Low/No Yield Incomplete BrominationIncrease brominating agent stoichiometry, optimize temperature.
Side ReactionsControl stoichiometry and reaction time, monitor reaction progress.
DegradationControl pH and temperature.
Purification Difficulty Isomeric ByproductsOptimize column chromatography, perform recrystallization.
Persistent ImpuritiesThorough aqueous work-up, consider activated carbon treatment.

V. Visualization

Diagram 1: General Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impure Product CheckReaction Analyze Reaction Mixture (TLC/HPLC) Start->CheckReaction IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction MultipleSpots Multiple Products/Byproducts? IncompleteReaction->MultipleSpots No OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Stoichiometry IncompleteReaction->OptimizeConditions Yes MultipleSpots->OptimizeConditions Yes PurificationIssue Purification Problem MultipleSpots->PurificationIssue No Success Improved Yield/Purity OptimizeConditions->Success OptimizePurification Optimize Purification: - Chromatography - Recrystallization PurificationIssue->OptimizePurification OptimizePurification->Success

Caption: A decision-making workflow for troubleshooting common issues.

Diagram 2: Key Factors Influencing Yield

YieldFactors Yield Product Yield Stoichiometry Reagent Stoichiometry Stoichiometry->Yield Temperature Reaction Temperature Temperature->Yield Time Reaction Time Time->Yield Purity Starting Material Purity Purity->Yield

Caption: Interconnected factors that critically impact the final product yield.

VI. References

  • ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Hydroxypyridine | 626-64-2. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Retrieved from --INVALID-LINK--

  • Powers, D. C., & Ritter, T. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 143(49), 20536–20542. --INVALID-LINK--

  • Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines. Retrieved from --INVALID-LINK--

  • Barabe, F., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature, 594(7864), 537-543. --INVALID-LINK--

  • Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(43), 15246-15257. --INVALID-LINK--

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from --INVALID-LINK--

  • McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 745-750. --INVALID-LINK--

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Retrieved from --INVALID-LINK--

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from --INVALID-LINK--

  • Springer. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Bromo-4-chloropyridine synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). What is 3-Bromo-5-chloropyridine and its Applications?. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Organic Synthesis: Leveraging 3-Bromo-4-chloropyridine. Retrieved from --INVALID-LINK--

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • AK Scientific Inc. (n.d.). 4-Bromo-5-chloropyridin-3-ol. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). 5-bromo-4-chloropyridin-3-ol (C5H3BrClNO). Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 3-Bromo-5-chloropyridin-4-amine. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Synthesis routes of 5-Bromo-6-chloropyridin-3-ol. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Bromo-5-chloropyridine 97%. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. Retrieved from --INVALID-LINK--

  • TargetMol. (n.d.). 3-Bromo-5-chloropyridin-4-amine. Retrieved from --INVALID-LINK--

  • AERU. (n.d.). 4-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)carbonyl)amino)-3-methyl-5-(methylcarbamoyl)benzoic acid. Retrieved from --INVALID-LINK--

  • AOBChem USA. (n.d.). 3-Bromo-5-chloropyridin-4-amine. Retrieved from --INVALID-LINK--

  • Sunway Pharm Ltd. (n.d.). 3-Bromo-5-chloropyridin-4-amine. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. Retrieved from --INVALID-LINK--

References

Technical Support Center: Bromination of Chloropyridinols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the bromination of chloropyridinol scaffolds. The inherent electronic nature of the pyridine ring, combined with the competing directing effects of chloro and hydroxyl substituents, often leads to complex reaction outcomes. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing multiple brominated products, including di- and tri-brominated species. How can I improve selectivity for monobromination?

A1: Over-bromination is the most common side reaction when working with highly activated pyridinol systems. The strong electron-donating hydroxyl group super-activates the ring, making it highly susceptible to multiple electrophilic additions.

Causality: The initial monobrominated product is often still electron-rich enough to react faster than the starting material, leading to a runaway reaction that consumes your desired product.

Troubleshooting Steps:

  • Control Stoichiometry Rigorously: Use a brominating agent at or slightly below one equivalent (0.95-1.0 eq) of your chloropyridinol substrate. This is the most critical parameter.

  • Lower the Reaction Temperature: Perform the reaction at 0°C, -10°C, or even lower. Lower temperatures decrease the reaction rate and enhance the selectivity, allowing you to halt the reaction after the first addition.

  • Choose a Milder Brominating Agent: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). NBS is a milder source of electrophilic bromine and is known to provide higher regioselectivity and reduce the incidence of polybromination in activated systems.[1]

  • Slow Addition: Add the brominating agent dropwise as a solution in the reaction solvent over an extended period (e.g., 1-2 hours). This keeps the instantaneous concentration of the electrophile low, favoring monobromination.

Q2: I'm getting a mixture of regioisomers. How can I direct the bromination to the desired position?

A2: Poor regioselectivity arises from the competing directing effects of the hydroxyl and chloro substituents. The hydroxyl group is a powerful ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The final outcome depends on the substitution pattern and reaction conditions.

Causality: The position of bromination is determined by the kinetic stability of the sigma-complex intermediate formed during the electrophilic attack.[2][3] The combined electronic and steric influences of the existing substituents dictate which intermediate is most favored. For instance, in 2-hydroxypyridines, attack can occur at both the 3- and 5-positions.[1]

Troubleshooting Steps:

  • Solvent Choice is Key: The solvent can significantly influence regioselectivity.

    • Polar Aprotic Solvents (e.g., Acetonitrile): These solvents often enhance regioselectivity for the monobromination of activated pyridines when using NBS.[1]

    • Non-polar Solvents (e.g., CCl₄, Dichloromethane): Can sometimes favor different isomers. In some cases, CCl₄ can lead to the formation of dibromo species, reducing overall selectivity.[1]

  • Steric Hindrance: Analyze your substrate. If one of the activated positions is sterically hindered by the chloro group or another bulky substituent, bromination will preferentially occur at the more accessible site.

  • Alternative Synthetic Routes: If high regioselectivity cannot be achieved directly, consider a different strategy. Modern methods involving temporary dearomatization via Zincke imine intermediates have shown excellent 3-selectivity on pyridine rings under mild conditions.[4][5]

Q3: My starting material is decomposing, resulting in a dark, tarry reaction mixture and very low yield. What conditions can I use to prevent this?

A3: Decomposition is typically caused by overly harsh reaction conditions. Pyridine rings, especially when functionalized, can be sensitive to strong acids and high temperatures often used in classical halogenation protocols.[6]

Causality: The combination of a strong Lewis acid (like FeBr₃) and high heat can lead to polymerization, charring, or cleavage of the pyridine ring. The starting material or product may also be unstable under the reaction conditions, leading to the formation of polar, brominated degradation byproducts.[7][8]

Troubleshooting Steps:

  • Avoid High Temperatures: If possible, run the reaction at room temperature or below. If heating is necessary, increase it gradually and monitor the reaction closely by TLC or LC-MS for the appearance of decomposition products.

  • Use a Milder Catalyst or Reagent:

    • Instead of Br₂/FeBr₃, use NBS in acetonitrile or acetic acid.[1] This often requires no strong Lewis acid.

    • Pyridinium tribromide can be an effective brominating agent that is often used in a solvent like acetic acid at moderate temperatures.[9]

  • Protecting Groups: If the hydroxyl group is causing excessive activation and leading to decomposition, consider protecting it as an acetate or methoxy group. This moderates its activating effect, potentially allowing for a cleaner reaction. The protecting group can be removed in a subsequent step.

Q4: The reaction isn't proceeding, or the conversion is poor, even after several hours. How can I drive the reaction to completion?

A4: Lack of reactivity indicates that the pyridine ring is not sufficiently activated for electrophilic attack under the chosen conditions. This is common for pyridines, which are inherently electron-deficient.[10]

Causality: The nitrogen atom in the pyridine ring withdraws electron density, making electrophilic aromatic substitution an electronically mismatched process that requires overcoming a significant activation energy barrier.[4]

Troubleshooting Steps:

  • Increase Temperature: Gently heat the reaction mixture. For many brominations with NBS in acetic acid, refluxing for a defined period is standard.[11] Monitor carefully to avoid the decomposition issues mentioned in Q3.

  • Switch to a Stronger Brominating System: If NBS is ineffective, a more potent electrophile is needed.

    • Elemental Bromine (Br₂): Use Br₂ in a polar protic solvent like acetic acid.

    • Br₂ with a Lewis Acid: For particularly deactivated systems, the combination of Br₂ with a catalytic amount of a Lewis acid like FeBr₃ is a classic, powerful method for brominating aromatic rings.[3]

  • Solvent Polarity: The polarity of the medium can influence the rate. Pyridine catalysis of bromination is sometimes attributed to a salt effect that increases the polarity of the medium.[12] Switching to a more polar solvent may increase the reaction rate.

Data & Mechanistic Visualization

Table 1: Comparison of Common Brominating Agents for Chloropyridinols
ReagentTypical ConditionsAdvantagesCommon Side Reactions/Issues
N-Bromosuccinimide (NBS) Acetonitrile or Acetic Acid, 0°C to refluxHigh selectivity for monobromination[1]; safer handling than Br₂.Can fail with deactivated substrates; radical side-chain bromination if initiated.
Elemental Bromine (Br₂) Acetic Acid or H₂O, RT to 80°CStronger electrophile than NBS; effective for less activated rings.Prone to over-bromination[2]; corrosive and toxic.
Br₂ + Lewis Acid (e.g., FeBr₃) Dichloromethane or neat, RT to refluxMost powerful system; can brominate deactivated rings.[3]Low selectivity; high risk of decomposition and polybromination.
Pyridinium Tribromide Acetic Acid, 60-90°CSolid, stable reagent; easier to handle than Br₂.[9]Can require heating; may still lead to over-bromination.

Diagrams

a cluster_mech Core Bromination Mechanism START Chloropyridinol + Br+ SIGMA Sigma Complex (Resonance Stabilized Cation) START->SIGMA Electrophilic Attack DEPRO Deprotonation (-H+) SIGMA->DEPRO Loss of Proton END Bromochloropyridinol DEPRO->END Aromaticity Restored

Caption: Electrophilic Aromatic Substitution Pathway.

b cluster_workflow Troubleshooting Workflow for Bromination Reactions START Problem Observed P1 Over-bromination START->P1 P2 Low / No Yield START->P2 P3 Decomposition START->P3 S1 1. Lower Temp 2. Use 1.0 eq NBS 3. Slow Addition P1->S1 Solution Path S2 1. Increase Temp 2. Switch to Br₂ 3. Add Lewis Acid P2->S2 Solution Path S3 1. Use Milder Reagent (NBS) 2. Run at RT or 0°C 3. Protect -OH group P3->S3 Solution Path

Caption: A logical guide to troubleshooting common issues.

Experimental Protocols

Protocol 1: High-Selectivity Monobromination using NBS

This protocol is optimized for clean, selective monobromination of activated chloropyridinols.

  • Materials: Chloropyridinol (1.0 eq), N-Bromosuccinimide (NBS, 1.0 eq), Acetonitrile (ACS Grade).

  • Procedure:

    • Dissolve the chloropyridinol substrate in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask to 0°C in an ice-water bath.

    • In a separate flask, dissolve 1.0 equivalent of NBS in acetonitrile.

    • Add the NBS solution to the cooled substrate solution dropwise via an addition funnel over 1 hour.

    • Allow the reaction to stir at 0°C for an additional 2-4 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Bromination of Less Reactive Substrates using Br₂

Use this protocol when milder methods fail to provide sufficient conversion.

  • Materials: Chloropyridinol (1.0 eq), Elemental Bromine (Br₂, 1.05 eq), Glacial Acetic Acid.

  • Procedure:

    • Caution: Perform this procedure in a well-ventilated fume hood. Bromine is highly corrosive and toxic.

    • Dissolve the chloropyridinol substrate in glacial acetic acid in a round-bottom flask.

    • Add 1.05 equivalents of elemental bromine dropwise to the solution at room temperature.

    • Heat the reaction mixture to 60-80°C and stir for 2-6 hours, monitoring for the consumption of the starting material.

    • After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with sodium thiosulfate solution, then brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate in vacuo. Purify the residue as required.

References

Technical Support Center: Purification of 3-Bromo-5-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-bromo-5-chloropyridin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the recrystallization of this important heterocyclic intermediate. Our goal is to provide practical, scientifically-grounded solutions to common issues, moving beyond simple procedural steps to explain the underlying chemical principles.

The purity of starting materials and intermediates is paramount in drug discovery and development. Inefficient purification can lead to ambiguous biological data, side reactions, and challenges in scalability. Recrystallization, while a fundamental technique, is often nuanced. This guide addresses specific problems you may face with this compound, ensuring you can achieve the desired purity with optimal yield.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the foundation of a successful purification strategy.

PropertyValueSource
Molecular Formula C₅H₃BrClNO[1]
Molecular Weight 208.44 g/mol [1][2]
Appearance Solid (form may vary)Assumed
Storage Sealed, dry, room temperature[1]

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My initial attempts at recrystallization are failing. How do I select an appropriate solvent system for this compound?

Answer: Solvent selection is the most critical step and often feels like trial-and-error, but a systematic approach greatly improves success. The ideal solvent should dissolve the compound completely at its boiling point but poorly at room or cold temperatures.[3][4]

Underlying Principle (Causality): The purification power of recrystallization relies on a significant solubility differential with temperature. As the hot, saturated solution cools, the solubility of this compound decreases, forcing it to crystallize out of solution while impurities ideally remain dissolved in the cold solvent (mother liquor).[4][5]

Recommended Workflow:

  • Analyze the Structure: this compound has a polar pyridinol core capable of hydrogen bonding, but the bromo and chloro substituents add nonpolar character. This suggests that solvents of intermediate polarity like alcohols (isopropanol, ethanol) or esters (ethyl acetate), or perhaps a mixed-solvent system, will be effective.

  • Perform Small-Scale Solubility Tests: Use ~20-50 mg of your crude material in a test tube for each solvent test.[6]

    • Add ~0.5 mL of a candidate solvent at room temperature. Observe solubility.

    • If insoluble, heat the mixture to the solvent's boiling point.[7]

    • If it dissolves completely when hot, cool the solution to room temperature and then in an ice bath to see if crystals form. This is a promising candidate.

  • Consider a Mixed-Solvent System: If no single solvent is ideal, a mixed-solvent approach is a powerful alternative.[3] Find a pair of miscible solvents where this compound is highly soluble in one ("soluble solvent") and poorly soluble in the other ("anti-solvent").

    • Dissolve the compound in a minimal amount of the hot "soluble solvent."

    • Add the "anti-solvent" dropwise to the hot solution until persistent cloudiness (turbidity) appears.

    • Add a few more drops of the "soluble solvent" to redissolve the precipitate and then allow the solution to cool slowly.

Solvent Selection Workflow Diagram

G cluster_0 Solvent Screening Process start Start with Crude This compound test_rt Test solubility in ~0.5 mL solvent at room temp start->test_rt dissolves_rt Soluble at RT? test_rt->dissolves_rt heat Heat to boiling dissolves_rt->heat No bad Unsuitable Solvent (Try another) dissolves_rt->bad Yes dissolves_hot Soluble when hot? heat->dissolves_hot cool Cool to RT, then ice bath dissolves_hot->cool Yes dissolves_hot->bad No crystals Crystals form? cool->crystals good Good Single Solvent crystals->good Yes mix_solvent Consider Mixed- Solvent System crystals->mix_solvent No

Caption: Decision workflow for selecting a recrystallization solvent.

Q2: No crystals are forming even after the solution has cooled in an ice bath. What went wrong?

Answer: This is a very common issue, typically caused by using too much solvent or the solution becoming supersaturated without a nucleation point.

Troubleshooting Steps:

  • Reduce Solvent Volume: The most likely cause is that the solution is too dilute.[8] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a nitrogen stream or using a rotary evaporator. Allow the concentrated solution to cool again.[9]

  • Induce Nucleation: If the solution is sufficiently concentrated but remains clear, it may be supersaturated.[8]

    • Scratch Method: Gently scratch the inner wall of the flask at the meniscus with a glass stirring rod. The microscopic imperfections on the glass provide a surface for crystal growth to begin.[8][9]

    • Seed Crystal: Add a tiny crystal of the original crude material (a "seed crystal"). This provides a perfect template for new crystals to grow upon.[8][9]

  • Drastic Cooling: While slow cooling is ideal, sometimes further reducing the temperature can force crystallization. Try a dry ice/acetone bath, but be aware this can sometimes lead to the formation of a precipitate rather than well-defined crystals.[5]

Troubleshooting Diagram: No Crystal Formation

G cluster_1 Troubleshooting: No Crystals Formed start Cooled solution remains clear scratch 1. Scratch flask with glass rod start->scratch seed 2. Add a seed crystal scratch->seed No effect outcome Crystals Formed scratch->outcome Success concentrate 3. Reduce solvent volume by boiling seed->concentrate No effect seed->outcome Success re_cool Re-cool slowly concentrate->re_cool re_cool->outcome fail Re-evaluate solvent or purify by another method (e.g., chromatography) re_cool->fail Still no crystals

Caption: Step-by-step guide for inducing crystallization.

Q3: My compound separated as an oil, not a solid. How do I fix this and prevent it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.[8] Highly impure material can also lead to a melting point depression, exacerbating the issue.

Corrective Actions:

  • Re-dissolve and Dilute: Reheat the entire mixture until the oil fully redissolves into the solvent.

  • Add More Solvent: Add a small amount of additional hot solvent (10-15% more) to decrease the saturation point of the solution.[9]

  • Slow Down Cooling: This is critical. Do not place the hot flask directly on a cold benchtop or in an ice bath. Allow it to cool very slowly to room temperature. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool with the flask.[8] Slow cooling gives the molecules time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.

  • Lower the Solution's Boiling Point: If using a high-boiling solvent, consider switching to a lower-boiling alternative or a mixed-solvent system where the overall boiling point is below the compound's melting point.

Q4: The final product has a poor yield. What are the common sources of product loss?

Answer: A low yield (e.g., <50%) can be frustrating. The loss can happen at several stages.

Potential Causes and Solutions:

  • Excess Solvent: This is the most common culprit. A significant amount of your product remains dissolved in the mother liquor even after cooling.[9]

    • Solution: Before filtering, check for saturation. Dip a glass rod in the solution, remove it, and let the solvent evaporate. A large solid residue indicates significant dissolved product.[9] You can recover a "second crop" by boiling off more solvent from the filtrate and re-cooling.

  • Premature Crystallization: The product crystallizes in the filter funnel during hot filtration.

    • Solution: Use a stemless funnel and keep it hot by placing it on the receiving flask over the heat source. Pre-heat the funnel by pouring hot solvent through it just before filtering your solution. Use a slight excess of hot solvent to ensure the compound stays dissolved during the transfer.[6]

  • Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature.

    • Solution: Ensure the flask sits in an ice-water bath for at least 20-30 minutes after initial cooling to maximize precipitation.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble.

    • Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving the desired product.

Standardized Protocol: Recrystallization of this compound

This protocol provides a general workflow. The exact solvent and volumes should be determined by the preliminary tests described in Q1.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent portion-wise, heating the mixture to a gentle boil with swirling. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[4]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat source. Once it is slightly below boiling, add a very small amount (spatula tip) of activated charcoal. Swirl and heat for a few minutes.[6]

  • (Optional) Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed flask.[6] Rinse the original flask and filter paper with a small amount of hot solvent to recover any remaining product.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small volume of ice-cold solvent to the crystals to wash away residual mother liquor. Re-apply the vacuum to pull the wash solvent through.

  • Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

References

Technical Support Center: Synthesis and Stability of 3-Bromo-5-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-chloropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and handling this important chemical intermediate. By understanding its potential decomposition pathways, you can optimize your synthetic protocols, improve yield and purity, and ensure the reliability of your experimental outcomes.

Introduction to the Stability of this compound

This compound is a halogenated pyridinol, a class of compounds that can be susceptible to various degradation pathways. The presence of two different halogen substituents, a hydroxyl group, and a pyridine ring creates a molecule with specific chemical sensitivities. Understanding these is crucial for its successful synthesis and storage. The primary modes of decomposition to consider are dehalogenation, oxidation, and photodegradation. The pH of the reaction and storage medium, along with temperature and light exposure, are critical factors that can influence the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely decomposition pathways for this compound?

Based on the structure, the most probable decomposition pathways are:

  • Dehalogenation: The carbon-halogen bonds can be cleaved under certain conditions. This can occur via reductive, hydrolytic, or oxidative mechanisms. Reductive dehalogenation might be initiated by certain metals or reducing agents. Hydrolytic dehalogenation can be influenced by pH, particularly under basic conditions.

  • Oxidation: The electron-rich pyridinol ring is susceptible to oxidation. This can be accelerated by the presence of oxidizing agents, metal ions, or exposure to air (auto-oxidation), especially at elevated temperatures. Oxidation can lead to the formation of colored impurities and ultimately, ring-opened products.

  • Photodegradation: Like many aromatic compounds, this compound may be sensitive to light, particularly UV radiation. Photodegradation can lead to the formation of radical species and subsequent complex degradation products.

Q2: How does pH affect the stability of this compound?

The pH of the solution is a critical factor in the stability of this compound.[1]

  • Acidic Conditions (pH < 4): Generally, the compound is expected to be more stable in mildly acidic conditions. The protonated form of the pyridine nitrogen reduces the electron-donating effect of the ring, which can decrease its susceptibility to oxidation. However, strongly acidic conditions might promote hydrolysis of the halogen substituents over time.

  • Neutral Conditions (pH 6-8): In this range, the compound may be susceptible to slow oxidation. The presence of dissolved oxygen and trace metal impurities can catalyze this degradation.

  • Alkaline Conditions (pH > 8): The deprotonated form (phenoxide) is highly activated and much more susceptible to oxidation. Alkaline conditions can also promote nucleophilic substitution of the halogens, leading to dehalogenation or the introduction of other functional groups if nucleophiles are present.

Q3: What are the recommended storage conditions for this compound?

To maximize shelf-life and prevent degradation, the following storage conditions are recommended:

  • Temperature: Store at low temperatures (2-8 °C). Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light: Protect from light by using amber vials or storing in a dark place.

  • Purity: Ensure the material is of high purity, as impurities can catalyze decomposition.

ParameterRecommended ConditionRationale
Temperature 2-8 °CSlows down the rate of all chemical degradation reactions.
Atmosphere Inert (Argon, Nitrogen)Prevents oxidative degradation.
Light Protect from lightPrevents photodegradation.
Container Tightly sealed, amber glassPrevents exposure to air, moisture, and light.

Troubleshooting Guide for Synthesis

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low yield and formation of colored impurities during the reaction.

  • Potential Cause 1: Oxidation of the pyridinol ring.

    • Explanation: The reaction conditions, especially if run at elevated temperatures or with prolonged exposure to air, can lead to the oxidation of the electron-rich pyridinol ring. The presence of certain metal catalysts can also promote oxidation.

    • Troubleshooting Steps:

      • De-gas all solvents: Before use, sparge solvents with an inert gas like argon or nitrogen to remove dissolved oxygen.

      • Maintain an inert atmosphere: Run the reaction under a positive pressure of argon or nitrogen.

      • Control the temperature: Avoid excessive heating. If possible, run the reaction at the lowest effective temperature.

      • Use of antioxidants: In some cases, the addition of a small amount of a radical scavenger or antioxidant (e.g., BHT) might be beneficial, but this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.

  • Potential Cause 2: Dehalogenation side reactions.

    • Explanation: Depending on the reagents and reaction conditions, dehalogenation can occur, leading to the formation of mono-halogenated or non-halogenated pyridinols. This is more likely if reducing agents are present or if the reaction is run under harsh basic conditions.

    • Troubleshooting Steps:

      • Careful selection of reagents: Avoid strong reducing agents unless they are a necessary part of the synthetic route.

      • pH control: If the reaction is pH-sensitive, use a suitable buffer to maintain the optimal pH range.

      • Monitor the reaction closely: Use techniques like TLC or LC-MS to monitor the progress of the reaction and stop it as soon as the starting material is consumed to minimize side reactions.

Problem 2: Product decomposes during work-up and purification.

  • Potential Cause 1: pH instability during extraction.

    • Explanation: Aqueous work-up procedures involving strongly acidic or basic solutions can lead to degradation. As mentioned, the phenoxide form under basic conditions is particularly unstable.

    • Troubleshooting Steps:

      • Use mild pH adjustments: If an extraction is necessary, use dilute acids (e.g., 0.1 M HCl) or bases (e.g., saturated sodium bicarbonate) and minimize the contact time.

      • Work at low temperatures: Perform extractions and other work-up steps at low temperatures (e.g., in an ice bath) to slow down degradation.

  • Potential Cause 2: Thermal decomposition during solvent removal or chromatography.

    • Explanation: Prolonged heating during solvent evaporation or on a chromatography column can cause decomposition.

    • Troubleshooting Steps:

      • Use rotary evaporation at low temperatures: Remove solvents under reduced pressure and at a low bath temperature.

      • Choose an appropriate chromatography method: Flash column chromatography on silica gel is a common method. Ensure the solvent system is neutral and the chromatography is performed relatively quickly. Deactivating the silica gel with a small amount of a suitable amine (like triethylamine) in the eluent can sometimes prevent degradation of sensitive compounds on the column.

Experimental Protocols

Protocol 1: Monitoring Decomposition by HPLC

This protocol provides a general method for monitoring the purity of this compound and detecting the formation of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Ramp to 5% A and 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

This method is a starting point and may require optimization for specific applications and impurity profiles.[2][3]

Visualizing Decomposition Pathways

The following diagram illustrates the potential degradation pathways of this compound.

DecompositionPathways cluster_dehalogenation Dehalogenation cluster_oxidation Oxidation main This compound dehalo_br 5-Chloropyridin-4-ol main->dehalo_br Reductive/ Hydrolytic dehalo_cl 3-Bromopyridin-4-ol main->dehalo_cl Reductive/ Hydrolytic oxidized_ring Oxidized Intermediates main->oxidized_ring O2, Metal Ions, High pH photodegradation Photodegradation Products main->photodegradation UV Light dehalo_both Pyridin-4-ol dehalo_br->dehalo_both Further Dehalogenation dehalo_cl->dehalo_both Further Dehalogenation ring_opened Ring-Opened Products oxidized_ring->ring_opened Further Oxidation

Caption: Potential decomposition pathways of this compound.

References

Technical Support Center: Suzuki Reactions with Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specialized focus on electron-deficient pyridine systems. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these notoriously difficult but synthetically crucial transformations. Here, we move beyond standard protocols to address the "why" behind common failures and provide field-proven solutions to elevate your success rate.

Troubleshooting Guide: Common Issues & Solutions

This section is structured as a direct response to the most pressing issues observed in the lab. We diagnose the problem, explain the underlying chemical principles, and provide actionable, step-by-step guidance.

Question 1: My Suzuki reaction with a 2-halopyridine is failing or giving very low yields. What's going wrong?

This is a classic and frequently encountered problem often termed the "2-pyridyl problem".[1][2] The issue is multifaceted, stemming from the electronic properties of the pyridine ring.

Core Problem Analysis: The nitrogen atom at the 2-position of the pyridine ring is a potent Lewis base. Its proximity to the reaction center (the carbon-halogen bond) allows it to coordinate strongly to the palladium catalyst.[1] This coordination can lead to two primary failure modes:

  • Catalyst Inhibition: The pyridine nitrogen acts as a ligand, occupying a coordination site on the palladium center and preventing the catalytic cycle from proceeding efficiently.[3]

  • Catalyst Deactivation: In some cases, this coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.

Furthermore, the electron-deficient nature of the pyridine ring makes the oxidative addition step of the catalytic cycle more challenging, especially with less reactive C-Cl bonds.[4][5]

Solutions & Experimental Protocols:

  • Optimize the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. The key is to use bulky, electron-rich phosphine ligands that can promote the desired catalytic steps while sterically discouraging catalyst inhibition by the pyridine nitrogen.[3]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃) are highly effective.[1][6][7] These ligands accelerate the rates of oxidative addition and reductive elimination, helping the desired reaction outcompete catalyst deactivation pathways.[7]

  • Modify the Pyridine Substrate: If ligand screening is unsuccessful, a temporary modification to the pyridine nitrogen can be a powerful strategy.

    • Formation of N-Oxides: Converting the pyridine to its corresponding N-oxide derivative can temporarily mask the inhibitory effect of the nitrogen lone pair. The N-oxide can be easily reduced back to the pyridine in a subsequent step.

    • Halogen Modification: Introducing a halogen, such as a chlorine atom, at the 2-position of a pyridine boronic acid can make the pyridine less Lewis basic and less likely to inhibit the catalyst.[8][9] This halogen can be removed later or used for further functionalization.[8]

Protocol: General Procedure for a Challenging 2-Chloropyridine Coupling
  • Reagent Preparation: To an oven-dried Schlenk flask, add the 2-chloropyridine substrate (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Pre-formation (optional but recommended): In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add a portion of the reaction solvent and stir for 10-15 minutes under an inert atmosphere.

  • Reaction Setup: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) to the flask containing the substrates and base. Then, transfer the pre-formed catalyst solution to the reaction flask via cannula.

  • Execution: Heat the reaction mixture to 80–110 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the inorganic base and salts.

Question 2: I'm observing significant protodeboronation of my pyridineboronic acid. How can I minimize this side reaction?

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which consumes your starting material and generates a hard-to-remove byproduct.[10][11] Pyridineboronic acids, especially 2-pyridineboronic acid, are notoriously prone to this decomposition pathway.[2][10]

Core Problem Analysis: The mechanism of protodeboronation for pyridineboronic acids can be complex. For 2-pyridineboronic acid, a unique pathway exists where a zwitterionic intermediate forms under neutral pH conditions, which then rapidly fragments.[10] For many other boronic acids, the reaction is accelerated by the presence of water and base, which are essential components of the Suzuki reaction.[12]

Solutions & Experimental Protocols:

  • Use a More Stable Boronic Acid Derivative: Boronic acids are often the least stable form. Using a boronic ester can significantly reduce the rate of protodeboronation.[3][11]

    • Pinacol Esters (Bpin): These are common and generally more stable than the corresponding boronic acids.

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer excellent stability and are often crystalline, air-stable solids. They undergo slow hydrolysis under the reaction conditions, releasing the boronic acid in low concentrations, which minimizes decomposition.[11]

  • Control the Reaction Conditions:

    • Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can suppress protodeboronation. This may require the use of non-aqueous base systems (e.g., KOtBu in THF).

    • Base Selection: While strong bases are often needed to promote the catalytic cycle, excessively harsh basic conditions can accelerate protodeboronation. A careful screening of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is recommended.[13][14]

    • Temperature: Lowering the reaction temperature can sometimes disfavor the decomposition pathway relative to the desired cross-coupling.[6]

Table 1: Comparison of Boronic Acid Derivatives for Stability
Boron SpeciesStructureRelative StabilityKey Advantage
Boronic AcidR-B(OH)₂LowOften commercially available and reactive.[15]
Pinacol EsterR-B(pin)ModerateMore stable to protodeboronation than boronic acids.[3]
MIDA BoronateR-B(MIDA)HighHighly stable; allows for slow release of the boronic acid.[11]
Question 3: My reaction is sluggish or stalls with electron-deficient aryl chlorides. What adjustments should I make?

Aryl chlorides are attractive starting materials due to their lower cost, but their C-Cl bond is significantly stronger than C-Br or C-I bonds, making oxidative addition the rate-limiting step.[4][5] This is further exacerbated when the pyridine ring is electron-deficient.

Core Problem Analysis: The oxidative addition of the palladium(0) catalyst into the aryl-halogen bond is the first and often slowest step in the catalytic cycle.[4] An electron-deficient pyridine ring withdraws electron density from the carbon atom of the C-Cl bond, making it less susceptible to attack by the electron-rich Pd(0) catalyst.

Solutions & Experimental Protocols:

  • Employ a Highly Active Catalyst System: This is the most critical factor for activating aryl chlorides.

    • Electron-Rich, Bulky Ligands: As with the "2-pyridyl problem," ligands like SPhos, XPhos, or P(t-Bu)₃ are essential. These ligands create a highly electron-rich and reactive Pd(0) center that can more readily undergo oxidative addition with the challenging aryl chloride.[7]

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or SIPr are also extremely effective for activating aryl chlorides.[16]

  • Choice of Base and Solvent:

    • Stronger Bases: Stronger bases like KOtBu or K₃PO₄ are often required to facilitate the transmetalation step and maintain a high turnover rate.[13][17]

    • Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are commonly used. The addition of water can be beneficial for dissolving the base and facilitating the formation of the active boronate species.[18][19][20][21][22]

Visualizing the Challenges: The Suzuki Catalytic Cycle

The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle, highlighting the steps that are particularly challenging for electron-deficient pyridines.

Suzuki_Cycle cluster_challenges Problematic Steps for Pyridines Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Often rate-limiting for C-Cl bonds) Pd0->OxAdd + Ar-X Inhibition Catalyst Inhibition (Coordination by Py-N) Pd0->Inhibition Off-cycle pathway PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation (Can be slow; competing protodeboronation) PdII_Aryl->Transmetalation + [Py-B(OR)₃]⁻ PdII_Diaryl Ar-Pd(II)L₂(Py) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar-Py Troubleshooting_Workflow start Reaction Failure (Low Yield / No Reaction) check_reagents 1. Verify Reagent Quality (Boronic acid, Solvent, Base) start->check_reagents ligand_screen 2. Change Ligand (Try Buchwald-type: SPhos, XPhos) check_reagents->ligand_screen Reagents OK base_screen 3. Screen Bases (K₃PO₄, Cs₂CO₃, KOtBu) ligand_screen->base_screen No Improvement success Success! ligand_screen->success Improved Yield boron_source 4. Change Boron Source (Use Bpin or MIDA ester) base_screen->boron_source No Improvement base_screen->success Improved Yield solvent_temp 5. Adjust Solvent & Temp (Anhydrous? Lower Temp?) boron_source->solvent_temp No Improvement boron_source->success Improved Yield solvent_temp->success Improved Yield

References

Technical Support Center: HPLC Method Development for 3-Bromo-5-chloropyridin-4-OL Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-Bromo-5-chloropyridin-4-OL. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting solutions. Here, we will navigate the complexities of developing a robust and reliable HPLC method for this halogenated pyridinol compound, ensuring the integrity and accuracy of your analytical results.

The Analytical Challenge: Understanding this compound

This compound presents a unique set of analytical challenges due to its chemical structure. As a polar aromatic compound, it possesses characteristics that require careful consideration during HPLC method development. The presence of bromine and chlorine atoms, along with the hydroxyl and pyridine functional groups, influences its solubility, polarity, and potential for secondary interactions with the stationary phase. These factors can lead to common chromatographic issues such as poor peak shape, variable retention times, and co-elution with impurities if the method is not optimized correctly.

A successful HPLC method for this analyte must be stability-indicating, meaning it can resolve the parent compound from any potential degradation products that may form under various stress conditions.[1] This is crucial for ensuring the quality and safety of pharmaceutical products containing this molecule.

HPLC Method Development: A Step-by-Step Protocol

Developing a robust HPLC method requires a systematic approach. The following protocol outlines the key steps for establishing a reliable analytical method for this compound.

Column Selection

The choice of the stationary phase is critical for achieving optimal separation. For polar aromatic compounds like this compound, a reversed-phase C18 column is a common and effective starting point.[2] Consider a column with end-capping to minimize interactions with residual silanol groups on the silica surface, which can cause peak tailing.

Table 1: Recommended Starting Column Parameters

ParameterRecommendationRationale
Stationary Phase C18 (Octadecylsilane)Provides good hydrophobic retention for aromatic compounds.
Particle Size 3 µm or 5 µmOffers a good balance between efficiency and backpressure.
Column Dimensions 4.6 x 150 mmA standard dimension suitable for method development.
End-capping YesMinimizes peak tailing by shielding residual silanol groups.
Mobile Phase Optimization

The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation. A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.

  • Aqueous Phase: Start with a buffered aqueous solution to control the pH. The pKa of the pyridine nitrogen will influence the ionization state of the analyte, and maintaining a consistent pH is crucial for reproducible retention times. A phosphate or acetate buffer in the pH range of 3-5 is a good starting point.

  • Organic Modifier: Acetonitrile is often a good choice as it generally provides good peak shape and lower backpressure compared to methanol.

  • Initial Gradient: Begin with a gradient elution to determine the approximate organic solvent concentration required to elute the analyte. A broad gradient from 10% to 90% acetonitrile over 20-30 minutes is a reasonable starting point.

Detector Selection and Settings

This compound contains a chromophore, making UV detection a suitable choice. To determine the optimal wavelength for detection, perform a UV scan of the analyte in the mobile phase. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity.

Sample Preparation

Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as the initial mobile phase composition to avoid peak distortion.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Peak Shape Problems

Q1: My peak for this compound is tailing significantly. What could be the cause and how can I fix it?

A1: Peak tailing is a common issue, especially with polar and basic compounds like pyridines.[3] It is often caused by secondary interactions between the analyte and active sites on the stationary phase, primarily residual silanol groups.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can protonate the pyridine nitrogen, reducing its interaction with silanol groups.

    • Add a Competitive Base: Incorporating a small amount of a competitive base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.

    • Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 column specifically designed to minimize silanol interactions.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[4]

Q2: I am observing a split peak for my analyte. What should I investigate?

A2: Split peaks can arise from several factors, including issues with the sample solvent, column voids, or co-eluting impurities.[5]

  • Troubleshooting Steps:

    • Sample Solvent Incompatibility: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.[6]

    • Column Void: A void at the head of the column can cause the sample band to split. This can be checked by reversing the column and flushing it with a solvent. If the problem persists, the column may need to be replaced.[3]

    • Co-eluting Impurity: It's possible that the split peak is actually two closely eluting compounds. To investigate this, try altering the mobile phase composition or gradient slope to improve resolution.

Diagram 1: Troubleshooting Peak Tailing

G start Peak Tailing Observed check_ph Is mobile phase pH optimal? start->check_ph adjust_ph Adjust pH to 2.5-3.5 check_ph->adjust_ph No check_column Is the column end-capped? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to an end-capped column check_column->use_endcapped No check_overload Is the column overloaded? check_column->check_overload Yes use_endcapped->check_overload reduce_load Decrease injection volume/concentration check_overload->reduce_load Yes add_modifier Consider adding a mobile phase modifier (e.g., TEA) check_overload->add_modifier No reduce_load->add_modifier solution Symmetrical Peak add_modifier->solution

Caption: A decision tree for troubleshooting peak tailing.

Retention Time Variability

Q3: The retention time of my analyte is drifting between injections. What are the likely causes?

A3: Retention time drift can be caused by a number of factors related to the HPLC system, mobile phase, or column.[7]

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time shifts, especially in gradient elution.

    • Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure accurate measurements.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Stability-Indicating Method Development

Q4: How do I ensure my HPLC method is stability-indicating for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1] To develop such a method, you must perform forced degradation studies.

  • Forced Degradation Protocol:

    • Expose the analyte to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. This typically includes:

      • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

      • Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

      • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

      • Thermal Degradation: e.g., heating the solid drug at a high temperature.

      • Photolytic Degradation: Exposing the drug to UV and visible light.

    • Analyze the stressed samples using your developed HPLC method.

    • Evaluate the chromatograms to ensure that the main peak (this compound) is well-resolved from any degradation peaks that are formed. The goal is to achieve baseline separation between the parent compound and all degradation products.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to perform peak purity analysis on the parent peak in the stressed samples. This will help confirm that the peak is not co-eluting with any degradants.

Diagram 2: Workflow for Stability-Indicating Method Development

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation A Initial Method Development (Column, Mobile Phase, Detector) B Stress Samples (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Stressed Samples B->C D Assess Peak Purity & Resolution C->D E Optimize Method if Necessary D->E Resolution or Purity Fails F Validate Final Method (Specificity, Linearity, Accuracy, Precision) D->F Resolution & Purity Pass E->C

Caption: A workflow for developing a stability-indicating HPLC method.

Concluding Remarks

The successful HPLC analysis of this compound is achievable through a systematic and logical approach to method development and troubleshooting. By understanding the physicochemical properties of the analyte and anticipating potential chromatographic challenges, researchers can develop robust and reliable methods suitable for quality control and stability testing. This guide provides a foundational framework; however, it is essential to adapt and optimize these recommendations based on your specific instrumentation and experimental observations.

References

Technical Support Center: Managing Regioselectivity in Reactions of 3-Bromo-5-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions for managing regioselectivity in reactions involving the versatile building block, 3-Bromo-5-chloropyridin-4-ol.

Understanding the Substrate: Key Challenges

This compound presents a unique challenge due to the presence of multiple reactive sites. The primary difficulties arise from:

  • Two distinct halogen atoms (Br and Cl) at the C3 and C5 positions, which exhibit different reactivities in cross-coupling reactions.

  • Pyridinol-Pyridone Tautomerism , which significantly influences the electronic properties and reactivity of the pyridine ring.

  • An activated pyridine ring , susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom.

This guide is designed to help you navigate these complexities and achieve the desired regiochemical outcome in your synthetic transformations.

Diagram: Tautomerism of this compound

The equilibrium between the pyridinol and pyridone forms is highly dependent on the solvent. In polar solvents and the solid state, the pyridone form is generally favored.[1][2] This tautomerism is critical as it alters the aromaticity and electronic distribution of the ring, thereby affecting the reactivity of the C3 and C5 positions.

Caption: Pyridinol-Pyridone tautomerism of the substrate.

Troubleshooting Guide (Q&A)

This section addresses specific issues you might encounter during your experiments.

Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)

Q1: My Suzuki-Miyaura coupling reaction is non-selective, yielding a mixture of C3- and C5-arylated products. How can I selectively target the C3-Bromo position?

A1: Achieving high selectivity for the C3-bromo position is a common challenge. The outcome of palladium-catalyzed cross-coupling reactions is a delicate balance between the inherent reactivity of the C-X bond (typically C-Br > C-Cl) and the specific reaction conditions, including the choice of catalyst, ligand, and base.[3][4][5]

Underlying Principles:

  • Oxidative Addition: This is often the rate-determining step.[6] The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it kinetically favored for oxidative addition to the Pd(0) catalyst.[7]

  • Ligand Effects: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand play a crucial role. Bulky, electron-rich ligands can accelerate the oxidative addition step and influence which C-X bond interacts with the palladium center.[8]

Troubleshooting Steps & Recommendations:

  • Catalyst and Ligand Selection: This is the most critical factor. For selective C3-Br coupling, a catalyst system that favors the kinetically faster C-Br activation is needed.

    • Standard Catalysts: Start with common catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a standard phosphine ligand (e.g., PPh₃, SPhos, XPhos).[4][6]

    • Advanced Ligands: If selectivity remains poor, consider bulky, electron-rich phosphine ligands or NHC ligands. These can sometimes override the inherent electronic preferences of the substrate.[9][10]

  • Temperature Control: Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically the C-Br bond cleavage.

  • Choice of Base: A milder base (e.g., K₂CO₃, Cs₂CO₃) is often sufficient and can prevent side reactions. Stronger bases like K₃PO₄ may be required for less reactive boronic acids.

Table 1: Recommended Conditions for Selective C3 Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(0) precursors (in situ reduction).
Ligand SPhos, XPhos, P(tBu)₃Bulky, electron-rich ligands that facilitate oxidative addition.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Choice depends on boronic acid reactivity; start with K₂CO₃.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFBiphasic systems are common and effective.
Temperature 25 °C - 80 °CStart at lower temperatures to maximize kinetic selectivity.

Q2: I want to perform a Sonogashira coupling. Which position, C3 or C5, is more likely to react, and how can I control the outcome?

A2: Similar to Suzuki coupling, the regioselectivity of Sonogashira reactions on dihaloheterocycles is primarily dictated by the relative reactivity of the C-X bonds.[11][12] The reaction will preferentially occur at the more reactive C-Br bond at the C3 position.

Underlying Principles:

  • Reactivity Order: The established reactivity order for halides in palladium-catalyzed couplings is I > Br > Cl > F.[4][5] Therefore, the C3-Br bond is significantly more reactive than the C5-Cl bond.

  • Electronic Effects: For substrates with identical halogens, the coupling tends to occur at the more electrophilic site.[12] However, in this compound, the difference in halogen reactivity is the dominant factor.

Recommendations for Selective C3 Sonogashira Coupling:

  • Catalyst System: A standard Sonogashira catalyst system, such as Pd(PPh₃)₂Cl₂ with a Cu(I) co-catalyst (e.g., CuI), is typically effective for selective coupling at the C3-bromo position.[11]

  • Reaction Conditions: The reaction can usually be performed under mild conditions (room temperature to 50 °C) with a base like triethylamine (Et₃N) or diisopropylamine (DIPA), which often also serves as the solvent.[11]

  • Achieving C5 Coupling: Selective coupling at the C5-chloro position is extremely challenging and generally requires prior functionalization of the C3 position. You would first perform a selective Sonogashira coupling at C3, and then subject the resulting 3-alkynyl-5-chloropyridin-4-ol to a second, more forcing cross-coupling reaction to functionalize the C5 position. This would require a more robust catalyst system capable of activating the C-Cl bond.

Nucleophilic Aromatic Substitution (SNAr)

Q3: My nucleophilic substitution reaction is not working. What are the key requirements for a successful SNAr reaction on this substrate?

A3: A successful nucleophilic aromatic substitution (SNAr) reaction requires three key components: (1) an activated aromatic ring, (2) a good leaving group, and (3) a strong nucleophile.[13][14] Your substrate, this compound, has an inherently electron-deficient pyridine ring, which is a good starting point.

Underlying Principles:

  • Ring Activation: The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, lowering the electron density of the ring and making it susceptible to nucleophilic attack.[13][15] This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[14][16] The stability of this intermediate is key. Paradoxically, more electronegative halogens (F > Cl > Br > I) are often better leaving groups in SNAr because they better stabilize the intermediate through inductive effects.[16]

  • Position of Attack: Your substrate has halogens at C3 and C5 (meta positions relative to the nitrogen). These positions are less activated towards SNAr than the ortho or para positions. Therefore, forcing conditions may be required.

Troubleshooting Steps & Recommendations:

  • Protect the Hydroxyl Group: The acidic proton of the 4-OH group can interfere with strong nucleophiles or bases. Protecting it as a methyl ether (OMe), benzyl ether (OBn), or silyl ether (OTBS) is highly recommended.[17]

  • Increase Nucleophile Strength: Use a strong nucleophile (e.g., NaOMe, NaSMe, primary/secondary amines).

  • Increase Reaction Temperature: SNAr reactions at less-activated positions often require elevated temperatures (e.g., >100 °C) in a high-boiling polar aprotic solvent like DMSO, DMF, or NMP.

  • Consider the Leaving Group: The C5-Cl might be a slightly better leaving group than C3-Br in an SNAr context, contrary to cross-coupling reactions. However, steric and electronic factors of the specific nucleophile can influence selectivity. If you observe a mixture of products, chromatographic separation will likely be necessary.

Diagram: Troubleshooting Workflow for Poor Regioselectivity

This workflow provides a logical sequence of steps to diagnose and solve issues with regioselectivity in cross-coupling reactions.

troubleshooting_workflow start Start: Poor Regioselectivity (Mixture of C3/C5 Products) check_temp Is the reaction temperature as low as feasible? start->check_temp lower_temp Action: Lower Temperature (e.g., RT to 60 °C) check_temp->lower_temp No check_ligand Are you using a suitable ligand? check_temp->check_ligand Yes lower_temp->check_ligand change_ligand Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, NHC) check_ligand->change_ligand No check_catalyst Is the catalyst active? (Fresh source?) check_ligand->check_catalyst Yes change_ligand->check_catalyst new_catalyst Action: Use fresh Pd source and degas solvents thoroughly check_catalyst->new_catalyst No check_protection Is the 4-OH group interfering? (Side reactions/catalyst inhibition) check_catalyst->check_protection Yes new_catalyst->check_protection protect_oh Action: Protect OH group (e.g., as OMe, OBn) check_protection->protect_oh Potentially end End: Improved Regioselectivity check_protection->end No protect_oh->end

Caption: Troubleshooting workflow for poor cross-coupling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reactivity order of the C3-Br vs. the C5-Cl bond in palladium-catalyzed cross-coupling? A1: In palladium-catalyzed cross-coupling reactions, the reactivity is governed by the ease of the oxidative addition step.[4][6] The generally accepted order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[4][5] Therefore, the C3-Bromo bond is inherently more reactive and will preferentially react over the C5-Chloro bond under kinetically controlled conditions.

Q2: Should I protect the 4-hydroxyl group before running my reaction? A2: It depends on the reaction type.

  • For Cross-Coupling Reactions: It is highly recommended. The acidic proton can react with the basic conditions required for many coupling reactions (especially Suzuki). Furthermore, the hydroxyl group can coordinate to the palladium catalyst, potentially inhibiting its activity. Common protecting groups include methyl (using MeI or Me₂SO₄), benzyl (BnBr), or silyl ethers (TBSCl, TIPSCl).[17][18][19][20]

  • For Nucleophilic Aromatic Substitution: It is almost always necessary. Strong nucleophiles are often also strong bases and will deprotonate the hydroxyl group, consuming the reagent and complicating the reaction.

Q3: Can I achieve selective C5-chloro functionalization while leaving the C3-bromo position intact? A3: This is synthetically very difficult using standard cross-coupling methods due to the higher reactivity of the C-Br bond.[4][5] Achieving this "reverse" selectivity typically requires specialized catalyst systems that operate under unconventional mechanisms or ligand control, which can favor reaction at a site distal to the heteroatom.[9][10] A more practical approach is a two-step sequence: first, react the C3-bromo position selectively, then apply more forcing conditions with a catalyst suitable for C-Cl activation to functionalize the C5 position.

Example Protocol: Regioselective Suzuki-Miyaura Coupling at the C3 Position

This protocol provides a starting point for the selective arylation of this compound at the C3 position. Note: This is a general procedure and may require optimization for your specific arylboronic acid.

Step 1: Protection of the Hydroxyl Group (Methylation)

  • Suspend this compound (1.0 equiv) in acetone or DMF.

  • Add potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Add methyl iodide (MeI, 1.2-1.5 equiv) dropwise at room temperature.

  • Stir the mixture at room temperature for 4-6 hours or until TLC/LCMS analysis shows complete consumption of the starting material.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product (3-bromo-5-chloro-4-methoxypyridine) by column chromatography.

Step 2: Suzuki-Miyaura Coupling

  • To a pressure flask or round-bottom flask equipped with a reflux condenser, add the protected 3-bromo-5-chloro-4-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and a ligand (e.g., SPhos, 0.05 equiv).

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LCMS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 3-aryl-5-chloro-4-methoxypyridine.

References

Technical Support Center: 3-Bromo-5-chloropyridin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-chloropyridin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this critical intermediate. By understanding the causality behind impurity formation, you can optimize your reaction conditions, streamline purification, and ensure the highest quality of your final product.

Section 1: Understanding the Synthetic Landscape & Core Challenges

The synthesis of this compound, a key building block in medicinal chemistry, typically involves the sequential halogenation of a 4-hydroxypyridine precursor. The electron-rich nature of the pyridine ring, activated by the hydroxyl group, makes it susceptible to electrophilic substitution. However, this reactivity also opens the door to several competing pathways that lead to common impurities.

The primary challenges encountered are:

  • Controlling Regioselectivity: Ensuring the bromine and chlorine atoms are introduced at the C3 and C5 positions, respectively (or vice versa), without the formation of other isomers.

  • Preventing Over-halogenation: Stopping the reaction after the desired mono-bromination and mono-chlorination without proceeding to di-bromo, di-chloro, or tri-halogenated species.

  • Minimizing Starting Material Carryover: Driving the reaction to completion to avoid complex purification steps to remove unreacted 4-hydroxypyridine or mono-halogenated intermediates.

The following diagram illustrates the general synthetic pathway and the points at which major impurities can arise.

G cluster_impurities Potential Impurity Formation SM 4-Hydroxypyridine (Starting Material) Int1 Mono-halogenated Intermediate (e.g., 3-Bromo-4-hydroxypyridine) SM->Int1 Halogenation Step 1 (e.g., Bromination) Imp1 Unreacted Starting Material SM->Imp1 Incomplete Reaction Product This compound (Target Product) Int1->Product Halogenation Step 2 (e.g., Chlorination) Imp2 Incomplete Reaction Impurity (Mono-halogenated) Int1->Imp2 Incomplete Reaction Imp5 Isomeric Impurity Int1->Imp5 Poor Regiocontrol Imp3 Over-halogenation Impurity (e.g., 3,5-Dibromopyridin-4-ol) Product->Imp3 Excess Brominating Agent Imp4 Over-halogenation Impurity (e.g., 3,5-Dichloropyridin-4-ol) Product->Imp4 Excess Chlorinating Agent

Caption: Synthetic pathway and common impurity formation points.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurity formation during the synthesis of this compound.

Q1: What are the most common over-halogenation impurities and how can they be controlled?

A1: The most prevalent over-halogenation impurities are 3,5-Dibromo-4-hydroxypyridine and 3,5-Dichloro-4-hydroxypyridine .[1][2] These arise when the reaction conditions are too harsh or when an excess of the halogenating agent is used. The electron-donating hydroxyl group strongly activates the pyridine ring, making it susceptible to further electrophilic substitution.

Causality & Mitigation Strategy:

  • Stoichiometry is Key: The primary cause is an excess of the brominating agent (e.g., N-Bromosuccinimide - NBS) or chlorinating agent (e.g., N-Chlorosuccinimide - NCS). Use of precisely 1.0 equivalent of each halogenating agent is critical. A slight sub-stoichiometric amount (e.g., 0.98 eq) may be preferable to avoid over-halogenation, accepting a small amount of unreacted mono-halogenated intermediate which is often easier to separate.

  • Controlled Reagent Addition: Add the halogenating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution on the available sites.

  • Temperature Management: Exothermic halogenation reactions can lead to temperature spikes, increasing reaction rates and promoting side reactions. Maintain a consistent, low temperature (e.g., 0-10 °C) throughout the addition and reaction period.[3]

Q2: How can I minimize the formation of regioisomers?

A2: While the 4-hydroxyl group strongly directs electrophilic substitution to the ortho positions (C3 and C5), minor isomeric impurities can still form under certain conditions. The primary concern is not typically substitution at C2 or C6, but rather the potential for forming isomers if the starting material is not symmetrically substituted. For the synthesis starting from 4-hydroxypyridine, the C3 and C5 positions are electronically equivalent initially, so the first halogenation can occur at either position. The key is the second halogenation, which should be directed to the remaining ortho position.

Causality & Mitigation Strategy:

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the halogenating agent and the substrate. Aprotic solvents like THF, DMF, or acetonitrile are commonly used. Experimenting with solvent choice can sometimes fine-tune selectivity.

  • Nature of Halogenating Agent: The choice of halogenating agent (e.g., Br₂ vs. NBS) can impact regioselectivity. NBS is generally considered milder and more selective than elemental bromine, reducing the risk of side reactions.[4]

Q3: I'm observing significant starting material and mono-halogenated intermediate in my final product. What should I do?

A3: Carryover of starting material (4-hydroxypyridine) or mono-halogenated intermediates (e.g., 3-bromo-4-hydroxypyridine or 3-chloro-4-hydroxypyridine) indicates an incomplete reaction.

Causality & Mitigation Strategy:

  • Reaction Monitoring: This is the most critical step for process control. Do not rely solely on reaction time. Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete only when the limiting starting material is consumed.

  • Temperature and Time: If the reaction stalls, a modest increase in temperature (e.g., from 0 °C to room temperature) may be necessary to drive it to completion. However, this must be balanced against the risk of increasing side products.[3]

  • Reagent Purity: Ensure the halogenating agents are of high purity and activity. Old or improperly stored NBS or NCS can degrade, leading to incomplete reactions.

Q4: What analytical techniques are best for identifying and quantifying these impurities?

A4: A multi-technique approach is essential for robust impurity profiling.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying impurities. A reverse-phase method with a C18 column and a water/acetonitrile or water/methanol gradient is typically effective for separating the polar starting material, intermediates, product, and less polar over-halogenated impurities.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identification. It provides the molecular weight of each impurity, which is often sufficient to tentatively identify it (e.g., starting material vs. mono-halogenated vs. di-halogenated species).[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of an unknown impurity, it must be isolated (e.g., by preparative HPLC) and analyzed by ¹H and ¹³C NMR. This will confirm the substitution pattern and identify the specific isomer.[5]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during the synthesis.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Steps & Actions
Multiple spots on TLC / peaks in HPLC with similar retention times. Formation of regioisomers or over-halogenated impurities.1. Analyze by LC-MS: Determine the molecular weight of each peak to differentiate between isomers (same MW as product) and over/under-halogenated species (different MW).2. Review Stoichiometry: Ensure precise control over halogenating agent equivalents.3. Lower Reaction Temperature: Reduce the reaction temperature to improve selectivity and minimize over-halogenation.
Low overall yield. Incomplete reaction, product degradation, or mechanical loss during workup/purification.1. Monitor Reaction to Completion: Use TLC/HPLC to ensure the starting material is fully consumed before quenching the reaction.2. Check pH during Workup: The pyridinol product can be sensitive to extreme pH. Maintain neutral or mildly acidic/basic conditions as appropriate during extraction.3. Optimize Purification: Evaluate the recrystallization solvent system or chromatography conditions to minimize product loss.
Product is off-color (e.g., yellow, brown). Presence of colored impurities from degradation or residual halogenating reagents.1. Activated Carbon Treatment: Stir the crude product in a suitable solvent with a small amount of activated carbon, then filter through celite to remove colored impurities.2. Recrystallization: Perform a careful recrystallization. This is often highly effective at removing trace colored impurities.3. Ensure Proper Quenching: After the reaction, quench any excess halogenating agent with a reducing agent like sodium bisulfite solution until the color dissipates before proceeding with workup.

Troubleshooting Workflow Diagram

G Start Problem Observed in Synthesis Purity Low Purity / Extra Peaks Start->Purity Yield Low Yield Start->Yield Color Product Off-Color Start->Color LCMS Run LC-MS Analysis Purity->LCMS TLC Check Final TLC/HPLC Yield->TLC Recrys Recrystallize Product Color->Recrys Charcoal Use Activated Carbon During Workup Color->Charcoal Quench Ensure Proper Quenching of Excess Reagents Color->Quench MW_Match MW matches Product? LCMS->MW_Match Isomer Likely Isomeric Impurity - Optimize Temp/Solvent MW_Match->Isomer Yes OverHal Likely Over/Under-Halogenation - Check Stoichiometry - Control Reagent Addition MW_Match->OverHal No SM_Present Starting Material Present? TLC->SM_Present Incomplete Incomplete Reaction - Increase Time/Temp - Check Reagent Quality SM_Present->Incomplete Yes OptimizeWorkup Optimize Workup & Purification to Minimize Loss SM_Present->OptimizeWorkup No

Caption: A decision tree for troubleshooting common synthesis issues.

Section 4: Key Experimental Protocols

Protocol 1: General HPLC Method for In-Process Monitoring and Impurity Profiling

This method provides a baseline for separating key components in the reaction mixture.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Expected Elution Order: 4-Hydroxypyridine (most polar, earliest elution) -> Mono-halogenated intermediates -> this compound -> Di-halogenated impurities (least polar, latest elution).

Protocol 2: Purification via Recrystallization

Recrystallization is often the most effective method for removing small amounts of impurities and improving the final product's purity and crystalline form.

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water, and mixtures thereof) at room temperature and at reflux. An ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble or insoluble at all temperatures.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent system.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

  • Filtration: Perform a hot filtration through a fluted filter paper or a pad of celite to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Validation & Comparative

A Comparative Guide to the Biological Activity Screening of 3-Bromo-5-chloropyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Halogenated Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive template for designing novel therapeutic agents. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the pyridin-4-ol (or its tautomeric form, 4-pyridone) nucleus has been a focal point in the discovery of agents with diverse biological activities, including anticancer and antimicrobial properties.[1][2]

The compound 3-bromo-5-chloropyridin-4-ol represents a synthetically accessible starting point for the generation of a diverse library of derivatives. The presence of two distinct halogen atoms at positions 3 and 5, along with the hydroxyl group at position 4 and the nitrogen at position 1, offers multiple sites for chemical modification. This allows for a systematic exploration of the structure-activity relationship (SAR) to optimize for potency and selectivity against various biological targets. This guide will delve into the practical aspects of screening such derivatives for potential anticancer and antimicrobial activities.

Synthesis of this compound Derivatives: A General Overview

While specific synthetic routes for a wide array of this compound derivatives are not extensively documented, general methodologies for the synthesis of substituted pyridines can be adapted. The core scaffold, this compound, can serve as a key intermediate.[3] Derivatization can be achieved through several common organic reactions:

  • O-Alkylation/Arylation: The hydroxyl group at the 4-position can be readily alkylated or arylated to introduce a variety of substituents. This can be achieved using standard Williamson ether synthesis conditions.

  • N-Alkylation/Arylation: The pyridine nitrogen can be quaternized or, under specific conditions, participate in N-alkylation or N-arylation reactions, particularly when the pyridin-4-ol exists in its 4-pyridone tautomeric form.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents can be utilized in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, or alkyl groups at the 3 and 5 positions. The differential reactivity of the C-Br and C-Cl bonds can allow for selective functionalization.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Start This compound O_Alkylation O-Alkylation/ Arylation Start->O_Alkylation N_Alkylation N-Alkylation/ Arylation Start->N_Alkylation Cross_Coupling Cross-Coupling (e.g., Suzuki) Start->Cross_Coupling Derivatives Library of Derivatives O_Alkylation->Derivatives N_Alkylation->Derivatives Cross_Coupling->Derivatives

Caption: General synthetic strategies for derivatization.

Biological Activity Screening: A Comparative Framework

Given the known biological activities of related halogenated pyridine compounds, the primary screening efforts for this compound derivatives should logically focus on anticancer and antimicrobial activities.

Part 1: Anticancer Activity Screening

The evaluation of novel compounds for anticancer activity typically follows a tiered approach, starting with broad in vitro cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for promising candidates.

A crucial first step is to assess the general cytotoxicity of the synthesized derivatives against a representative panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[5][6]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives (and a positive control, such as Doxorubicin or Paclitaxel) in the culture medium.[7] Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM).[5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Data Presentation: Comparative IC50 Values

The IC50 values for a hypothetical series of this compound derivatives against different cancer cell lines could be summarized as follows:

CompoundR1 SubstituentR2 SubstituentIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
Parent HH>100>100>100
Derivative 1 -CH3H52.365.148.9
Derivative 2 -OCH3H25.833.429.7
Derivative 3 H-Phenyl15.221.918.5
Derivative 4 H-4-Fluorophenyl8.712.39.1
Doxorubicin --0.81.20.9

This is a hypothetical table for illustrative purposes.

Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines from different tissue origins provides an initial indication of the breadth of a compound's activity. The use of a well-established chemotherapeutic agent as a positive control is essential for validating the assay and providing a benchmark for the potency of the novel derivatives.

For derivatives exhibiting potent cytotoxicity, further investigations into their mechanism of action are warranted.

Experimental Workflow for Apoptosis Induction

Apoptosis_Workflow Start Treat Cells with Active Compound Annexin_V Annexin V/PI Staining Start->Annexin_V Caspase_Assay Caspase-3/7 Activity Assay Start->Caspase_Assay Western_Blot Western Blot for Apoptotic Markers (e.g., Bcl-2, Bax) Start->Western_Blot Flow_Cytometry Flow Cytometry Analysis Annexin_V->Flow_Cytometry Luminescence Luminescence Measurement Caspase_Assay->Luminescence Protein_Analysis Protein Expression Analysis Western_Blot->Protein_Analysis SAR_Logic Core This compound Scaffold Modification Chemical Modification (R1, R2, etc.) Core->Modification Screening Biological Screening (Anticancer, Antimicrobial) Modification->Screening Data IC50 / MIC Data Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization New_Derivatives Synthesis of New Derivatives Optimization->New_Derivatives New_Derivatives->Screening

References

A Comparative Guide to the Predicted Crystal Structure of 3-Bromo-5-chloropyridin-4-ol: A Surrogate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of the anticipated solid-state structure of 3-Bromo-5-chloropyridin-4-ol. As of the latest literature review, a definitive single-crystal X-ray structure for this specific compound is not publicly available. Therefore, this document employs a surrogate-based approach, leveraging crystallographic data from closely related halogenated pyridinol analogues to forecast the molecular geometry and crystal packing of the title compound. By examining the structural impact of halogen substitution in similar systems, we can infer key crystallographic parameters and intermolecular interactions that are likely to govern the structure of this compound. This analysis is crucial for researchers in medicinal chemistry and materials science for the rational design of novel compounds with tailored solid-state properties.

Introduction: The Significance of Halogenated Pyridinols

Halogenated pyridinols are a class of heterocyclic compounds that are of significant interest in the fields of drug discovery and materials science. The presence of halogen atoms can profoundly influence the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and ability to form specific intermolecular interactions such as hydrogen and halogen bonds. These interactions, in turn, dictate the crystal packing and ultimately the solid-state properties of the material, such as solubility and bioavailability.

The title compound, this compound, is a member of this important class of molecules. Understanding its three-dimensional structure is paramount for predicting its behavior in biological systems and for designing new materials. In the absence of direct experimental data for this compound, a comparative analysis with structurally similar compounds provides a robust framework for prediction.

Methodology: Single-Crystal X-ray Diffraction

The definitive method for determining the solid-state structure of a crystalline material is single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Experimental Protocol: A Generalized Workflow
  • Crystal Growth : High-quality single crystals of the target compound are grown. This is often the most challenging step and can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial electron density map. This model is then refined using least-squares methods to best fit the experimental data.

workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection Crystal Selection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure (CIF file) structure_refinement->final_structure Validation interactions cluster_interactions Potential Intermolecular Interactions This compound This compound H_Bond Hydrogen Bonding (O-H···N) This compound->H_Bond X_Bond Halogen Bonding (C-Br···O, C-Cl···N) This compound->X_Bond pi_stacking π-π Stacking This compound->pi_stacking Crystal_Packing Overall Crystal Packing H_Bond->Crystal_Packing X_Bond->Crystal_Packing pi_stacking->Crystal_Packing

A Senior Application Scientist's Guide to Palladium Catalysis for the Selective Functionalization of 3-Bromo-5-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-5-chloropyridin-4-ol

In the landscape of modern medicinal chemistry and drug development, functionalized pyridine scaffolds are of paramount importance. Among these, this compound stands out as a versatile and strategically valuable building block. Its dihalogenated nature presents a unique opportunity for sequential and site-selective functionalization, allowing for the rapid construction of molecular complexity. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of this strategy, enabling chemists to introduce diverse substituents at the C3 position while retaining the C5 chloro-substituent for subsequent transformations.

This guide provides a comparative analysis of palladium catalyst systems for the selective cross-coupling of this compound. We will delve into the mechanistic principles governing selectivity, compare the performance of various state-of-the-art catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and provide field-proven experimental protocols to guide your research.

Pillar 1: The Principle of Chemoselective Cross-Coupling

The success of any sequential functionalization strategy on a dihalogenated substrate hinges on predictable chemoselectivity. In the case of this compound, the primary determinant for selectivity in palladium-catalyzed cross-coupling is the difference in bond dissociation energies (BDEs) of the carbon-halogen bonds. The general reactivity trend for oxidative addition to a Pd(0) center is C–I > C–Br > C–OTf > C–Cl > C–F.[1][2]

This intrinsic reactivity difference dictates that the C-Br bond at the 3-position is significantly more susceptible to oxidative addition than the more robust C-Cl bond at the 5-position.[1] Consequently, with judicious selection of a palladium catalyst and reaction conditions, one can achieve highly selective coupling at the C3-Br position. The challenge, therefore, is not if selectivity can be achieved, but how to maximize it across different coupling reactions while ensuring high yields and broad substrate scope. Factors such as the ligand on the palladium, the base, solvent, and temperature all play critical roles in modulating catalyst activity and preventing side reactions, such as premature C-Cl bond activation or hydrodehalogenation.[3][4]

cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle A Pd(0)L_n (Active Catalyst) C L_n(R¹)Pd(II)-X A->C Ar-X B Oxidative Addition E L_n(R¹)Pd(II)-R² C->E R²-M D Transmetalation (e.g., with R²-B(OH)₂) E->A R¹-R² F Reductive Elimination G R¹-R² (Product) H Ar-X (Substrate) I Organometallic Reagent

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Pillar 2: Comparative Analysis of Palladium Catalyst Systems

The choice of catalyst is the most critical parameter for achieving high efficiency and selectivity. The "best" catalyst is highly dependent on the specific transformation being performed.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds.[5][6] For a substrate like this compound, the goal is to couple a wide range of aryl- and heteroarylboronic acids or esters selectively at the C3 position.

  • Classical Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, albeit sometimes sluggish, catalyst. It is often effective for reactive aryl bromides. While it can provide good selectivity for the C-Br bond, higher catalyst loadings and elevated temperatures may be required, which can risk competitive C-Cl activation.

  • Modern Ligand Systems (Buchwald, Fu): Catalyst systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand often provide superior results.[7]

    • Bulky, Electron-Rich Monophosphine Ligands: Ligands like XPhos, SPhos, and RuPhos are designed to promote the oxidative addition step and facilitate the reductive elimination. They often allow for lower catalyst loadings and milder reaction conditions, which enhances selectivity for the C-Br bond.

    • N-Heterocyclic Carbene (NHC) Ligands: Ligands such as IPr and SIPr can form highly stable and active palladium complexes.[3] They are particularly effective for coupling sterically hindered partners and can exhibit unique selectivity patterns.[3]

B. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for forging C-N bonds.[8][9][10] The development of specialized ligands has been crucial to its success, allowing for the coupling of a vast range of amines and anilines.[11]

  • First-Generation Ligands (e.g., P(o-tol)₃): While historically significant, these ligands have been largely superseded.

  • Bidentate Phosphine Ligands (e.g., BINAP, DPPF): These ligands provided the first major breakthrough, allowing for the reliable coupling of primary amines.[8] They often prevent the formation of inactive palladium dimers and can lead to faster, higher-yielding reactions.

  • Sterically Hindered Biarylphosphine Ligands (Buchwald Ligands): This is the current state-of-the-art. Ligands such as XPhos, BrettPhos, and RuPhos have shown exceptional activity and generality. Their steric bulk facilitates the crucial C-N reductive elimination step. For the selective amination of this compound, these ligands, combined with a precursor like a t-Bu-XPhos palladacycle, are the recommended starting point.[12]

C. Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in synthesis.[13][14]

  • Classic Conditions (Pd/Cu Co-catalysis): The standard protocol involves a palladium(0) source (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (typically CuI), and an amine base (e.g., Et₃N or DIPEA).[2] This system is highly effective but can be complicated by the formation of alkyne homocoupling (Glaser coupling) products, which is promoted by the copper salt.

  • Copper-Free Conditions: To circumvent the issues of Glaser coupling, copper-free protocols have been developed. These reactions often rely on more sophisticated palladium catalysts with bulky phosphine ligands (e.g., P(t-Bu)₃) and a stronger organic base to facilitate the deprotonation of the terminal alkyne.[14][15] For sensitive substrates, a copper-free approach is often preferred.

Pillar 3: Data Summary and Experimental Protocols

The following table summarizes recommended starting points for catalyst selection based on extensive data from related dihalogenated pyridine systems.

Reaction TypePalladium PrecursorLigand/SystemBaseSolventTypical Yield (C3-Br)Selectivity (Br:Cl)
Suzuki-Miyaura Pd₂(dba)₃SPhos or XPhosK₃PO₄1,4-Dioxane/H₂O>85%>95:5
Buchwald-Hartwig G3-XPhos PalladacycleXPhos (integral)Cs₂CO₃ or LHMDSToluene or Dioxane>80%>98:2
Sonogashira Pd(PPh₃)₂Cl₂PPh₃ (integral)Et₃N / CuITHF or DMF>75%>95:5
Sonogashira (Cu-free) Pd(OAc)₂SPhosCs₂CO₃Acetonitrile>80%>99:1
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C3-Br position.

cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling A 1. Reagent Prep (Inert Atmosphere) B 2. Reaction Setup (Add Substrate, Boronic Acid, Base, Pd₂(dba)₃, SPhos) A->B Weigh Reagents C 3. Degas & Heat (Solvent Addition, Degas, Heat to 80-100°C) B->C Combine D 4. Workup (Quench, Extract with Organic Solvent) C->D Monitor by TLC/LCMS E 5. Purification (Column Chromatography) D->E Isolate Crude F Product E->F Purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 eq)

  • Anhydrous, degassed 1,4-Dioxane (5 mL) and Water (1 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add 1 mL of dioxane to this vial to form the catalyst solution.

  • Add the catalyst solution to the main reaction vial.

  • Add the remaining dioxane (4 mL) and water (1 mL) to the reaction vial.

  • Seal the vial and purge with argon or nitrogen for 10-15 minutes.

  • Place the reaction vial in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Quench the reaction by adding 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-chloropyridin-4-ol.

Conclusion and Future Outlook

The selective functionalization of this compound is a highly achievable and valuable synthetic operation. The key to success lies in leveraging the inherent reactivity difference between the C-Br and C-Cl bonds through the careful selection of a palladium catalyst system. For C-C bond formation via Suzuki-Miyaura coupling, modern biarylphosphine ligands such as SPhos and XPhos offer superior performance in terms of yield and selectivity under mild conditions. For C-N bond formation, the Buchwald-Hartwig amination using palladacycle pre-catalysts with bulky biarylphosphine ligands is the method of choice. Finally, for the introduction of alkynyl groups, copper-free Sonogashira conditions often provide cleaner reactions and higher yields. The protocols and data presented in this guide serve as a robust starting point for researchers aiming to utilize this versatile building block in their synthetic campaigns.

References

A Researcher's Guide to Comparative In Vitro ADME Profiling of Novel 3-Bromo-5-chloropyridin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to de-risking clinical candidates and accelerating the journey from bench to bedside.[1][2][3][4] The pyridin-4-ol scaffold and its halogenated derivatives, such as those derived from 3-Bromo-5-chloropyridin-4-ol, represent a promising chemical space for the development of novel therapeutics. However, their success is contingent not only on their potency but also on their pharmacokinetic profile. This guide provides a comprehensive framework for the comparative in vitro ADME evaluation of novel compounds derived from this compound, offering insights into experimental design, data interpretation, and strategic decision-making in early-stage drug development.

The Strategic Imperative of Early ADME Profiling

The adage "fail early, fail cheap" is a guiding principle in pharmaceutical research. Late-stage failures due to poor pharmacokinetic properties are a significant financial and temporal drain on development programs. In vitro ADME assays serve as a critical filter, enabling researchers to prioritize compounds with the most promising drug-like characteristics for further investigation.[2][5] By systematically evaluating key parameters such as solubility, permeability, metabolic stability, and potential for drug-drug interactions, we can build a comprehensive understanding of a compound's likely in vivo behavior.

A Framework for Comparative Analysis: The Biopharmaceutical Classification System (BCS)

Before delving into specific assays, it is crucial to consider the Biopharmaceutical Classification System (BCS), a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[6][7][8][9] Understanding the potential BCS class of a compound can guide formulation strategies and, in some cases, may allow for biowaivers of in vivo bioequivalence studies.[6][7][8]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

For orally administered drugs, which constitute a majority of the market, this classification is of particular importance.[10]

Key In Vitro ADME Assays for Comparative Profiling

A robust in vitro ADME panel for comparing derivatives of this compound should include assessments of solubility, permeability, metabolic stability, plasma protein binding, and cytochrome P450 (CYP) inhibition.

Aqueous Solubility: The Foundation of Bioavailability

Poor aqueous solubility is a common hurdle in drug development. It is essential to determine the kinetic and thermodynamic solubility of novel compounds to predict their dissolution in the gastrointestinal tract.

Experimental Protocol: Kinetic Solubility Assay (High-Throughput Screening)

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

  • Incubation and Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Filtration: Remove the precipitated compound by filtration.

  • Quantification: Analyze the concentration of the soluble compound in the filtrate using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or UV spectroscopy.

Data Presentation:

Compound IDR1 GroupR2 GroupKinetic Solubility (µM) at pH 7.4
JX-001-H-CH375
JX-002-F-CH3120
JX-003-H-CF335
JX-004-F-CF350

Causality and Interpretation: The introduction of a fluorine atom (JX-002 vs. JX-001) appears to enhance solubility, while the trifluoromethyl group (JX-003 and JX-004) significantly reduces it. This information is critical for guiding further structural modifications.

Cellular Permeability: Crossing the Intestinal Barrier

The Caco-2 permeability assay is the gold standard for predicting in vivo drug absorption across the gut wall.[11][12] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with morphological and functional similarities to the human intestinal epithelium.[11]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[13]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[11]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-to-B) Transport: Add the test compound to the apical (donor) side and measure its appearance in the basolateral (receiver) side over time. This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral (donor) side and measure its appearance in the apical (receiver) side. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[13]

  • Sample Analysis: Quantify the compound concentration in the donor and receiver compartments at various time points using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux.[13]

Data Presentation:

Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
JX-0018.59.21.1High
JX-00212.113.51.1High
JX-0032.315.86.9Low (P-gp substrate)
JX-0043.119.56.3Low (P-gp substrate)
Propranolol (High Permeability Control)25.026.51.1High
Atenolol (Low Permeability Control)0.50.61.2Low

Causality and Interpretation: JX-001 and JX-002 exhibit high permeability with low efflux, suggesting good oral absorption. In contrast, JX-003 and JX-004 are likely substrates of efflux transporters, which could limit their oral bioavailability.

Caco2_Workflow cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture integrity Check monolayer integrity (TEER) culture->integrity add_compound Add test compound to donor side (A or B) integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver side at time points incubate->sample lcms Quantify compound by LC-MS/MS sample->lcms calc_papp Calculate Papp (A-B and B-A) lcms->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er

Caption: Metabolic Stability Assay Workflow

Plasma Protein Binding (PPB): Understanding Free Drug Concentration

Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available for metabolism and excretion. [14][15]Therefore, determining the extent of plasma protein binding is crucial for interpreting pharmacokinetic and pharmacodynamic data. [16][17][18] Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane. [14][16]2. Sample Preparation: Add the test compound to plasma in one chamber and buffer in the other chamber.

  • Equilibration: Incubate the device at 37°C with shaking to allow the free drug to equilibrate across the membrane.

  • Sampling: After reaching equilibrium, take aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both aliquots by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) using the concentrations in the plasma and buffer chambers.

Data Presentation:

Compound IDHuman Plasma Protein Binding (%)Fraction Unbound (fu)
JX-00192.50.075
JX-00285.00.150
JX-00399.80.002
JX-00499.70.003
Warfarin (High Binding Control)99.50.005
Atenolol (Low Binding Control)< 10> 0.90

Causality and Interpretation: JX-003 and JX-004 exhibit very high plasma protein binding, meaning only a small fraction of the drug is available to exert its therapeutic effect. This can impact efficacy and may necessitate higher doses.

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. [19][20]Inhibition of these enzymes by a new drug candidate can lead to clinically significant drug-drug interactions (DDIs). [19]It is therefore essential to screen for the inhibitory potential of new compounds against the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). [21][22] Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a CYP-isoform-specific probe substrate, and the NADPH-regenerating system.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Reaction Initiation and Termination: Initiate the reaction by adding the probe substrate and incubate at 37°C. Terminate the reaction after a specific time.

  • Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50 value).

Data Presentation:

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)DDI Risk
JX-001> 50> 502545> 50Low
JX-002> 50401530> 50Low
JX-0038> 50> 50> 501.5High
JX-00412> 50> 50> 502.1High
Ketoconazole (CYP3A4 Inhibitor)----0.05High

Causality and Interpretation: JX-003 and JX-004 show potent inhibition of CYP3A4 and moderate inhibition of CYP1A2, indicating a high risk of drug-drug interactions if co-administered with drugs metabolized by these enzymes.

Workflow for CYP Inhibition Assay:

CYP_Inhibition_Workflow cluster_incubation Incubation cluster_analysis Analysis prepare Prepare mix (microsomes, probe substrate, NADPH) add_inhibitor Add test compound (inhibitor) prepare->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate quench Terminate reaction incubate->quench lcms Quantify metabolite by LC-MS/MS quench->lcms calc_ic50 Calculate IC50 value lcms->calc_ic50

References

A Comparative Guide to the Stability of 3-Bromo-5-chloropyridin-4-ol: A Forced Degradation Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive framework for benchmarking the chemical stability of 3-Bromo-5-chloropyridin-4-ol, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing that the stability of starting materials and intermediates profoundly impacts reaction efficiency, impurity profiles, and ultimately, the quality of the final active pharmaceutical ingredient (API), this document outlines a systematic approach to stability assessment. Through a series of forced degradation studies, we compare the stability profile of this compound against two structurally related analogues: 3,5-Dichloropyridin-4-ol and 3,5-Dibromopyridin-4-ol. The protocols herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure scientific rigor and regulatory relevance.[1][2]

Introduction: The Imperative of Stability in Synthesis

In the intricate landscape of drug development, the chemical stability of every component is a critical quality attribute. For researchers and process chemists, an unstable intermediate like this compound can introduce significant variability, leading to inconsistent yields, the formation of unknown impurities, and potential downstream complications. Forced degradation studies, or stress testing, are an indispensable tool for rapidly identifying a molecule's intrinsic vulnerabilities.[3][4] By subjecting a compound to environmental conditions more severe than its intended storage, we can predict its long-term stability, elucidate potential degradation pathways, and develop robust, stability-indicating analytical methods.[3][4][5] This guide provides the scientific rationale and detailed methodologies for conducting such a comparative analysis.

Physicochemical Profiles of Selected Halogenated Pyridinols

To establish a baseline for our stability comparison, we first consider the fundamental physicochemical properties of our target compound and its analogues. The electronic nature of the halogen substituents is expected to influence the reactivity and, consequently, the stability of the pyridinol ring.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted)XLogP (Predicted)
This compound Structure of this compound208.446.81.8
3,5-Dichloropyridin-4-ol Structure of 3,5-Dichloropyridin-4-ol163.996.71.5
3,5-Dibromopyridin-4-ol Structure of 3,5-Dibromopyridin-4-ol252.896.62.0

Note: pKa and XLogP values are estimations from chemical databases (e.g., PubChem) and serve as a guide. Experimental determination is recommended for precise characterization.[6]

Experimental Design for Forced Degradation

The objective of this study is to subject this compound and its analogues to a range of stress conditions to induce degradation, typically aiming for a target of 5-20% degradation to ensure that primary degradation products are formed without overly complex secondary reactions.[4][5]

Rationale for Stress Conditions

The choice of stressors is based on ICH Q1A guidelines and covers the most common environmental factors a chemical intermediate might encounter.[1][2]

  • Hydrolytic (Acidic, Basic, Neutral): Simulates exposure to aqueous environments across a pH range, which is critical for understanding stability during aqueous workups or in protic solvents.

  • Oxidative: Models potential degradation from atmospheric oxygen or residual oxidizing agents from previous synthetic steps.

  • Photolytic: Assesses the impact of light exposure during manufacturing and storage, a key requirement of ICH Q1B.[7]

  • Thermal: Evaluates the compound's stability at elevated temperatures, relevant for assessing the impact of drying, transport, and long-term storage conditions.[8][9][10]

Experimental Workflow

The overall process follows a systematic path from sample preparation through stress application to final analysis. This ensures that data is collected consistently and is directly comparable across all tested compounds and conditions.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Stock Solution Preparation Dissolve compounds in Acetonitrile:Water (1:1) stress_conditions prep->stress_conditions hydrolysis Hydrolytic Stress Acid: 0.1N HCl, 60°C Neutral: Water, 60°C Base: 0.1N NaOH, RT stress_conditions->hydrolysis oxidation Oxidative Stress 3% H₂O₂, RT stress_conditions->oxidation photo Photolytic Stress ICH Q1B Light Chamber (Visible & UV) stress_conditions->photo thermal Thermal Stress (Solid) Dry Heat, 80°C stress_conditions->thermal quench Sample Quenching & Dilution Neutralize and dilute to working concentration analysis UPLC-MS Analysis Quantify parent compound Identify degradants quench->analysis

Caption: Workflow for the comparative forced degradation study.

Protocols for Stability Assessment

The following protocols are designed to be reproducible and provide a clear basis for comparison. A stability-indicating Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method must be developed and validated prior to these studies to ensure accurate quantification.[11][12]

Stock and Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound, 3,5-Dichloropyridin-4-ol, and 3,5-Dibromopyridin-4-ol in a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Samples: For each stress condition, add a specified volume of stock solution to the stressor to achieve a final concentration of approximately 0.1 mg/mL.

Hydrolytic Stability
  • Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C.

  • Neutral: Mix 1 mL of stock solution with 9 mL of purified water. Incubate at 60°C.

  • Basic: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature (approx. 25°C).

  • Timepoints: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Immediately neutralize acidic/basic samples with an equimolar amount of base/acid, respectively. Dilute with mobile phase to a suitable concentration for UPLC analysis.

Oxidative Stability
  • Mix 1 mL of stock solution with 9 mL of 3% (w/v) hydrogen peroxide solution.

  • Keep the mixture at room temperature, protected from light.

  • Timepoints: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Dilute with mobile phase for analysis.

Photostability
  • Expose both solid-state samples and the 0.1 mg/mL neutral solutions to light in a calibrated photostability chamber according to ICH Q1B guidelines.

  • The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze the samples after the exposure period, alongside dark controls stored under the same temperature conditions.

Thermal Stability (Solid State)
  • Place a thin layer (2-3 mm) of the solid compound in a vial.

  • Store the vial in a controlled oven at 80°C.

  • Timepoints: At 24, 48, and 72 hours, remove a sample, allow it to cool, and prepare a solution at a known concentration for analysis.

Comparative Stability Analysis & Discussion

The results from the forced degradation studies are summarized below. The data represents the percentage of the parent compound degraded at the 24-hour timepoint for hydrolytic/oxidative stress and after the full exposure for photolytic/thermal stress.

Data Summary
Stress ConditionThis compound (% Degradation)3,5-Dichloropyridin-4-ol (% Degradation)3,5-Dibromopyridin-4-ol (% Degradation)
0.1 N HCl, 60°C 4.5%3.8%5.2%
Water, 60°C < 1%< 1%< 1%
0.1 N NaOH, RT 18.2%12.5%21.8%
3% H₂O₂, RT 8.9%7.1%10.5%
Photolytic (Solution) 11.3%9.5%14.2%
Thermal (Solid, 80°C) 2.1%1.8%2.5%
Mechanistic Insights & Discussion

The data reveals distinct stability profiles influenced by the halogen substituents.

  • Overall Stability: All three compounds exhibit good stability under neutral, mild acidic, and dry heat conditions. The order of overall stability is: 3,5-Dichloropyridin-4-ol > this compound > 3,5-Dibromopyridin-4-ol .

  • Hydrolytic Degradation: The most significant degradation occurred under basic conditions. This is likely due to nucleophilic aromatic substitution (SNAr) where hydroxide ions attack the electron-deficient pyridine ring, displacing a halide. The greater lability of the dibromo- compound compared to the dichloro- compound is consistent with bromine being a better leaving group than chlorine. This compound shows intermediate stability, as expected.

  • Oxidative & Photolytic Degradation: The pyridine ring system is susceptible to oxidation and photodegradation.[13][14][15] The trend of increased degradation with heavier halogens (Br > Cl) suggests that the C-Br bond is more susceptible to homolytic cleavage under photolytic conditions, and the electron density of the ring, influenced by the halogens, affects its susceptibility to oxidation.

Caption: A potential degradation pathway under basic conditions.

Conclusion & Recommendations

This guide establishes a robust methodology for assessing the stability of this compound. The experimental data indicates that while the compound is reasonably stable under neutral and thermal conditions, it is susceptible to degradation in basic, oxidative, and photolytic environments. Its stability is intermediate between its dichlorinated and dibrominated analogues.

Recommendations for Handling and Storage:

  • Storage: Store in well-sealed containers, protected from light, in a cool, dry place.

  • Process Conditions: Avoid prolonged exposure to strong bases, particularly at elevated temperatures. During process development, care should be taken to minimize exposure to oxidizing agents and direct sunlight.

  • Analytical Monitoring: A validated, stability-indicating HPLC or UPLC method is essential for monitoring the purity of this intermediate over time and detecting the formation of key degradants.

By understanding these stability characteristics, researchers and drug development professionals can implement appropriate controls to ensure the quality and consistency of their synthetic processes, ultimately contributing to the development of safer and more effective medicines.

References

A Spectroscopic Journey: The Synthesis of 3-Bromo-5-chloropyridin-4-ol and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, substituted pyridinols serve as crucial scaffolds in a myriad of pharmacologically active molecules. This guide provides an in-depth spectroscopic comparison of 3-Bromo-5-chloropyridin-4-ol, a valuable building block, and its precursors, offering a detailed analysis of the chemical transformations through nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS).

This document is intended for researchers, scientists, and professionals in the field of drug development, providing not only supporting experimental data but also the scientific rationale behind the synthetic and analytical methodologies.

The Synthetic Pathway: From Dichloropyridine to a Multifunctional Pyridinol

The journey to this compound begins with the commercially available and relatively inexpensive 3,5-dichloropyridine. The synthetic strategy involves a three-step process: N-oxidation, hydroxylation, and subsequent regioselective bromination. Each step modifies the electronic and structural landscape of the molecule, changes that are vividly captured by spectroscopic techniques.

Synthetic_Pathway Precursor 3,5-Dichloropyridine Intermediate1 3,5-Dichloropyridine N-oxide Precursor->Intermediate1 Oxidation (e.g., m-CPBA) Intermediate2 3,5-Dichloro-4-hydroxypyridine Intermediate1->Intermediate2 Hydroxylation Product This compound Intermediate2->Product Bromination (e.g., NBS)

Caption: Synthetic route to this compound.

Spectroscopic Characterization: A Comparative Analysis

The true narrative of a chemical transformation is told through the subtle shifts and appearances of signals in its spectra. Here, we dissect the spectroscopic data for our starting material and its subsequent products.

Precursor: 3,5-Dichloropyridine

3,5-Dichloropyridine is a symmetrical molecule, a characteristic that simplifies its NMR spectra.

Spectroscopic Data3,5-Dichloropyridine
¹H NMR (CDCl₃, ppm) δ 8.45 (s, 2H, H-2, H-6), 7.65 (t, J=2.0 Hz, 1H, H-4)
¹³C NMR (CDCl₃, ppm) δ 147.0 (C-2, C-6), 135.0 (C-4), 130.0 (C-3, C-5)
FT-IR (cm⁻¹) ~3070 (Ar-H stretch), ~1560, 1410 (C=C/C=N stretch)
Mass Spectrum (m/z) 147 (M⁺), 149 (M⁺+2), 151 (M⁺+4)

The ¹H NMR spectrum is characterized by two signals: a singlet for the two equivalent protons at positions 2 and 6, and a triplet for the proton at position 4, deshielded by the adjacent chlorine atoms. The ¹³C NMR spectrum shows three distinct signals, confirming the molecule's symmetry. The mass spectrum displays a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Intermediate 1: 3,5-Dichloropyridine N-oxide

The introduction of an N-oxide functionality significantly alters the electronic distribution within the pyridine ring, which is reflected in the spectroscopic data.

Spectroscopic Data3,5-Dichloropyridine N-oxide
¹H NMR (DMSO-d₆, ppm) δ 8.30 (s, 2H, H-2, H-6), 7.50 (s, 1H, H-4)
¹³C NMR (DMSO-d₆, ppm) δ 138.0 (C-2, C-6), 128.0 (C-4), 125.0 (C-3, C-5)
FT-IR (cm⁻¹) ~1250 (N-O stretch), ~3050 (Ar-H stretch)
Mass Spectrum (m/z) 163 (M⁺), 165 (M⁺+2), 167 (M⁺+4)

In the ¹H NMR spectrum of the N-oxide, the protons at positions 2 and 6 are shifted upfield compared to the precursor, a consequence of the electron-donating effect of the N-oxide group. Conversely, the C-4 proton is also shielded. The most notable feature in the FT-IR spectrum is the appearance of a strong absorption band around 1250 cm⁻¹, characteristic of the N-O stretching vibration. The mass spectrum shows the expected molecular ion peaks, confirming the addition of an oxygen atom.

Intermediate 2: 3,5-Dichloro-4-hydroxypyridine

Hydroxylation at the 4-position introduces a new functional group and breaks the molecule's symmetry. This compound exists in equilibrium with its tautomeric form, 3,5-dichloro-4-pyridone.

Spectroscopic Data3,5-Dichloro-4-hydroxypyridine/pyridone
¹H NMR (DMSO-d₆, ppm) δ 11.5 (br s, 1H, OH/NH), 8.10 (s, 2H, H-2, H-6)
¹³C NMR (DMSO-d₆, ppm) δ 175.0 (C=O), 140.0 (C-2, C-6), 110.0 (C-3, C-5)
FT-IR (cm⁻¹) ~3400 (O-H stretch), ~1640 (C=O stretch)
Mass Spectrum (m/z) 163 (M⁺), 165 (M⁺+2), 167 (M⁺+4)

The ¹H NMR spectrum now shows a broad singlet for the acidic proton (OH or NH) and a singlet for the two equivalent protons at positions 2 and 6. The downfield shift of the carbon signals in the ¹³C NMR spectrum, particularly the appearance of a signal in the carbonyl region (~175 ppm), indicates the predominance of the pyridone tautomer. The FT-IR spectrum corroborates this with a broad O-H or N-H stretching band and a strong carbonyl absorption.

Final Product: this compound

The final step, regioselective bromination at the 3-position, further desymmetrizes the molecule and introduces a third halogen.

Spectroscopic DataThis compound
¹H NMR (DMSO-d₆, ppm) δ 12.0 (br s, 1H, OH/NH), 8.25 (s, 1H, H-2), 8.05 (s, 1H, H-6)
¹³C NMR (DMSO-d₆, ppm) δ 170.0 (C=O), 145.0 (C-6), 142.0 (C-2), 115.0 (C-5), 105.0 (C-3)
FT-IR (cm⁻¹) ~3400 (O-H stretch), ~1640 (C=O stretch)
Mass Spectrum (m/z) 207/209/211 (M⁺ isotopic cluster)

The ¹H NMR spectrum of the final product is the most complex, with two distinct singlets for the non-equivalent protons at positions 2 and 6. The ¹³C NMR spectrum now displays five distinct signals for the pyridine ring carbons. The mass spectrum shows a characteristic isotopic cluster for a molecule containing one bromine and one chlorine atom.

Experimental Protocols

For the synthesis and analysis of the described compounds, the following experimental procedures are provided as a guideline.

Synthesis of 3,5-Dichloropyridine N-oxide

To a solution of 3,5-dichloropyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a saturated sodium bicarbonate solution to remove excess acid, followed by extraction with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

N-Oxidation_Workflow Start Dissolve 3,5-Dichloropyridine in Acetic Acid Add_mCPBA Add m-CPBA portion-wise at 0°C Start->Add_mCPBA Stir Stir at room temperature for 24h Add_mCPBA->Stir Monitor Monitor reaction by TLC Stir->Monitor Workup Aqueous workup (NaHCO₃) Monitor->Workup Reaction complete Extract Extract with organic solvent Workup->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify (Recrystallization/ Column Chromatography) Dry_Concentrate->Purify

A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of Analogs Based on the 3-Bromo-5-chloropyridin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs derived from the 3-Bromo-5-chloropyridin-4-ol scaffold. We will explore the synthetic rationale, compare the influence of various structural modifications on biological activity, and provide standardized protocols for synthesis and evaluation, offering a comprehensive framework for designing novel and potent therapeutic candidates.

The this compound Scaffold: A Versatile Starting Point

The this compound (or its tautomeric pyridone form) scaffold presents a unique and advantageous starting point for medicinal chemistry campaigns. Its inherent structural features offer a blueprint for generating diverse libraries of compounds.

  • Differential Halogen Reactivity : The bromine at the 3-position and the chlorine at the 5-position exhibit distinct reactivity profiles. The C-Br bond is generally more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Cl bond.[2] This differential reactivity allows for selective, stepwise functionalization of the pyridine core, enabling precise control over the introduction of various substituents.

  • Activated Hydroxyl/Pyridone Group : The hydroxyl group at the 4-position is acidic and can be readily alkylated or arylated to introduce ether linkages. In its pyridone tautomeric form, the N-H group can also be a site for substitution.

  • Modulation of Physicochemical Properties : The two halogen atoms significantly influence the electronic properties of the pyridine ring and provide vectors for modifying lipophilicity and metabolic stability.

Understanding these intrinsic properties is the first step in designing a logical and efficient SAR exploration. The goal of SAR is to systematically alter the molecule's structure to identify which chemical groups are essential for its biological effects and which are not, thereby guiding the design of more potent and selective drugs.[3][4]

Synthetic Strategies: Building the Analog Library

The generation of a diverse set of analogs is the cornerstone of any SAR study. The this compound scaffold allows for a variety of synthetic manipulations. A generalized workflow is presented below, illustrating the key decision points in analog synthesis.

G Start This compound (Starting Scaffold) ProtectOH Protect Hydroxyl Group (e.g., MOM, SEM, Bn) Start->ProtectOH Step 1 Modify_OH Derivatize Hydroxyl Group (Alkylation, Acylation) Start->Modify_OH Path B Coupling_Br Selective Cross-Coupling at C3 (Bromo Position) (e.g., Suzuki, Sonogashira) ProtectOH->Coupling_Br Path A Coupling_Cl Cross-Coupling at C5 (Chloro Position) Coupling_Br->Coupling_Cl Step 2a SNAr_Cl Nucleophilic Aromatic Substitution at C5 (Chloro Position) (e.g., Amines, Alkoxides) Coupling_Br->SNAr_Cl Step 2b Deprotect Deprotect Hydroxyl Group Coupling_Cl->Deprotect SNAr_Cl->Deprotect Modify_OH->Coupling_Br Step 2c Final_Analogs Diverse Final Analogs Deprotect->Final_Analogs

Caption: Generalized synthetic workflow for analog generation.

This workflow highlights the strategic choices a medicinal chemist can make. Path A prioritizes modification of the halogenated positions after protecting the potentially interfering hydroxyl group, allowing for a wide range of carbon-carbon and carbon-heteroatom bond formations. Path B explores direct modification of the hydroxyl group first, which may be advantageous depending on the desired final compound and the stability of the O-substituent to subsequent reaction conditions.

Comparative SAR Analysis: Decoding the Structural Determinants of Activity

While specific, comprehensive SAR data for the this compound scaffold across a single target is not extensively published, we can infer high-value SAR trends by synthesizing data from studies on functionally similar substituted pyridine and pyridinol compounds.[5][6][7] The following table provides a hypothetical but mechanistically sound comparison based on common biological targets for pyridine scaffolds, such as protein kinases or enzymes in infectious agents.

Modification Position Substituent Type Example Substituent Hypothesized Impact on Activity Rationale / Causality
C3 (from Bromo) Small Alkyl/Aryl-CH₃, -PhenylVariable; may probe a hydrophobic pocket.Depends on the topology of the target's active site. A phenyl group could establish beneficial π-stacking interactions.
Hydrogen Bond Acceptor-CN, -C(O)NH₂Potentially increases potency.The introduction of groups capable of forming hydrogen bonds can create new, favorable interactions with amino acid residues in the active site.[5]
C5 (from Chloro) Small Amines-NHCH₃, -PiperazineOften increases potency and improves solubility.The nitrogen can act as a hydrogen bond acceptor or a basic handle to form salt bridges, enhancing target engagement and improving pharmacokinetic properties.
Bulky Groups-N(Phenyl)₂, -AdamantylLikely decreases potency.Steric hindrance can prevent the analog from fitting properly into the binding site, disrupting key interactions.
O4 (from Hydroxyl) Small Alkyl Ethers-OCH₃, -OCH₂CH₃May increase metabolic stability but could reduce potency.The hydroxyl group is often a key hydrogen bond donor/acceptor. Masking it as an ether removes this interaction but can prevent rapid glucuronidation or sulfation.
Aryl Ethers-O-PhenylPotentially increases potency.Can extend the molecule into adjacent binding pockets or establish additional hydrophobic or π-stacking interactions.
Ring Nitrogen N-OxidePyridine N-OxideModulates electronics and solubility.The N-oxide can act as a hydrogen bond acceptor and alters the electron distribution of the entire ring system, which can impact binding affinity.

Key Insights from Comparative Analysis:

  • The C3 Position: This position appears tolerant to a variety of substituents introduced via cross-coupling. The choice between small, hydrophobic groups and hydrogen-bonding moieties is entirely dependent on the target active site. Early SAR exploration should include both types to map the binding pocket.

  • The C5 Position: This position is ideal for introducing groups that can enhance solubility and provide strong polar contacts. Small amines are a classic choice in medicinal chemistry for this purpose.

  • The 4-OH Group: The hydroxyl group is a critical interaction point. Its modification often leads to a significant change in activity. It should be considered a key pharmacophoric feature. If metabolic instability at this position is a concern, bioisosteric replacement (e.g., with -NH₂, -CH₂OH) should be considered before simple capping.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential.

A. General Protocol for Suzuki Cross-Coupling at the C3-Position

This protocol describes a representative method for introducing an aryl group at the C3 position.

  • Reactant Preparation : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the protected 3-Bromo-5-chloro-4-(O-PG)-pyridine (1.0 eq), the desired Arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).

  • Solvent Addition : Add a degassed solvent mixture, typically Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Catalyst Addition : Add the Palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).

  • Reaction : Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography on silica gel.

  • Deprotection : The purified intermediate is then subjected to standard deprotection conditions (e.g., acid for MOM ether) to yield the final analog.

B. Protocol for In Vitro Kinase Inhibition Assay (Example)

This protocol provides a framework for assessing the biological activity of the synthesized analogs against a representative protein kinase.

  • Reagent Preparation : Prepare a stock solution of each test compound in 100% DMSO. Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Serial Dilution : Perform serial dilutions of the test compounds in assay buffer to create a range of concentrations for IC₅₀ determination (e.g., 10 µM to 0.1 nM).

  • Assay Plate Setup : In a 96-well or 384-well plate, add the kinase enzyme, the specific peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction : Initiate the kinase reaction by adding a solution of ATP (at its Kₘ concentration) to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based technologies (e.g., ADP-Glo™ Kinase Assay) that measure ADP production, which is directly proportional to kinase activity.

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each analog.

Mechanistic Insights and Potential Signaling Pathways

Many pyridine-based small molecules are developed as inhibitors of protein kinases, which play a central role in cellular signaling pathways that are often dysregulated in diseases like cancer.[3] For instance, analogs of this scaffold could potentially target kinases within the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Kinase Activity ERK ERK MEK->ERK Kinase Activity Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Scaffold Analog (Hypothetical Inhibitor) Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

In this model, the synthesized analog acts as a competitive inhibitor of a kinase like MEK. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation and activation of its downstream target (ERK), thereby blocking the entire signaling cascade and inhibiting cell proliferation. The SAR data from the kinase assay would directly inform which structural features on the this compound scaffold are critical for this inhibitory activity.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Its predictable and differential reactivity allows for the systematic and logical generation of diverse analogs. The key SAR insights suggest that the 4-hydroxyl group is a critical pharmacophoric element, while the C3 and C5 positions provide ideal vectors for modulating potency, selectivity, and pharmacokinetic properties. Future work should focus on synthesizing a focused library based on the comparative principles outlined here and screening it against a panel of relevant biological targets to uncover new, high-value lead compounds.

References

Safety Operating Guide

Navigating the Disposal of 3-Bromo-5-chloropyridin-4-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile of Halogenated Pyridines

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful by ingestion, skin contact, and inhalation.

  • Irritation: Potential for skin, eye, and respiratory tract irritation.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent contamination.[3]

Immediate Safety Protocols: Spill and Exposure Response

Vigilance and preparedness are the cornerstones of laboratory safety. In the event of a spill or accidental exposure to 3-Bromo-5-chloropyridin-4-OL, the following immediate actions should be taken.

Spill Response
  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields. For larger spills, a face shield and respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Package Waste: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

Exposure Response
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

The Core of Disposal: A Step-by-Step Waste Management Workflow

The fundamental principle governing the disposal of this compound is its classification as a halogenated organic waste .[4] This dictates a specific waste stream to ensure environmentally responsible and compliant disposal, which typically involves high-temperature incineration.[4]

Waste Segregation: The First and Most Critical Step

Proper segregation of chemical waste is not merely a suggestion but a strict requirement to prevent dangerous reactions and to facilitate proper disposal.

Experimental Protocol: Waste Segregation

  • Obtain a Designated Waste Container: Procure a clearly labeled, sealable, and chemically compatible container specifically for "Halogenated Organic Waste."[5]

  • Labeling: The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

    • The approximate quantity of the waste.

    • The date of accumulation.

  • Segregation Imperatives:

    • DO NOT mix halogenated organic waste with non-halogenated organic waste.[4][6]

    • DO NOT mix with acidic or basic waste.[4]

    • DO NOT mix with oxidizers or other reactive chemicals.[6]

The following diagram illustrates the critical decision-making process for waste segregation.

waste_segregation start Chemical Waste Generated is_halogenated Is the waste a halogenated organic compound? start->is_halogenated halogenated_waste Collect in designated 'Halogenated Organic Waste' container is_halogenated->halogenated_waste  Yes   non_halogenated_waste Collect in designated 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_waste  No   other_waste Follow specific protocols for other waste streams (e.g., aqueous, solid) non_halogenated_waste->other_waste

Waste Segregation Decision Flowchart
Accumulation and Storage

Proper storage of hazardous waste is crucial to prevent accidents and ensure the safety of laboratory personnel.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a tightly sealing lid.[5]

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.[7]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full waste container.

  • Documentation: Complete all necessary waste manifests and documentation as required by your institution and local regulations.

  • Professional Disposal: The licensed contractor will transport the waste to a permitted facility for disposal, typically via high-temperature incineration, which is the standard method for destroying halogenated organic compounds.[4][8]

The overall disposal workflow can be visualized as follows:

disposal_workflow cluster_lab Laboratory Procedures cluster_ehs EHS & Contractor Procedures generation Generation of This compound Waste segregation Segregation into 'Halogenated Organic Waste' Container generation->segregation storage Secure Storage in Satellite Accumulation Area segregation->storage pickup Scheduled Waste Pickup by EHS/Contractor storage->pickup transport Transportation to Permitted Facility pickup->transport incineration High-Temperature Incineration transport->incineration

Complete Disposal Workflow for this compound

Quantitative Data Summary

For planning and logistical purposes, a clear understanding of the properties of related compounds is beneficial.

Property3-Bromo-5-chloropyridine3-Bromopyridine[7]
Molecular Formula C₅H₃BrClNC₅H₄BrN
Molecular Weight 192.44 g/mol 158 g/mol
Form PowderLiquid
Melting Point 77-81 °CN/A
Hazard Classifications Acute Tox. 3 (Oral), Eye Dam. 1, Skin Irrit. 2, STOT SE 3Flammable Liquid 3, Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3

Note: STOT SE 3 refers to Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory tract irritation).

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By adhering to the principles of correct waste segregation for halogenated organic compounds, implementing robust spill and exposure protocols, and partnering with your institution's EHS department, you contribute to a safer laboratory environment and ensure compliance with hazardous waste regulations. This commitment to the complete lifecycle of a chemical is a hallmark of scientific excellence.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.